Red 7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1342-63-8 |
|---|---|
Molecular Formula |
C16H13NO |
Synonyms |
Naphthol red F4RH |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of D&C Red No. 7 Calcium Lake
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of D&C Red No. 7 Calcium Lake, a widely used color additive in the pharmaceutical, cosmetic, and personal care industries. This document consolidates key data, outlines detailed experimental protocols for property analysis, and presents visual workflows to support research and development activities.
Chemical Identity and Regulatory Status
D&C Red No. 7 Calcium Lake is the calcium salt of the monoazo dye 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid.[1] It is formed by reacting the water-soluble dye D&C Red No. 7 with calcium salts to precipitate an insoluble pigment.[1] This process enhances the stability of the colorant, making it suitable for use in solid dosage forms and various cosmetic formulations.[1]
The regulatory status of D&C Red No. 7 Calcium Lake is well-established in numerous regions. In the United States, it is listed by the Food and Drug Administration (FDA) for use in drugs and cosmetics, with specific restrictions on its use in eye-area products and a limit on the combined total of D&C Red No. 6 and D&C Red No. 7 not to exceed 5 milligrams per daily dose of a drug.[2] It is also permitted for cosmetic and toiletry applications in China and Korea.[3] The color additive is subject to batch certification by the FDA to ensure it meets published specifications.[4]
Table 1: Chemical and Regulatory Information
| Property | Value |
| Chemical Name | Calcium 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylate |
| Common Name | D&C Red No. 7 Calcium Lake |
| C.I. Name | Pigment Red 57:1 |
| C.I. Number | 15850:1 |
| CAS Number | 5281-04-9 |
| EINECS Number | 226-109-5 |
| Molecular Formula | C18H12CaN2O6S |
| Appearance | Red Powder |
| Hue | Bluish Red |
| Regulatory Status | FDA-approved for drugs and cosmetics (with restrictions)[2] |
Physicochemical Properties
The performance and application of D&C Red No. 7 Calcium Lake are dictated by its key physicochemical properties. These properties influence its dispersibility, stability, and overall suitability in various formulations.
Solubility
D&C Red No. 7 Calcium Lake is generally described as being partially soluble in water and oils.[4] One source indicates a water solubility of 10g/100ml, though the specific conditions for this measurement are not provided.[5] Its insolubility in many solvent systems is a key characteristic of a lake pigment, contributing to its stability in products where color bleeding is a concern.
Table 2: Solubility Data
| Solvent | Solubility |
| Water | Partially soluble (reported as 10g/100mL)[5] |
| Oils | Miscible/Dispersible |
| Ethanol | Data not available |
| Glycerin | Data not available |
Particle Size and Morphology
Crystal Form
Information regarding the specific crystalline structure or potential polymorphism of D&C Red No. 7 Calcium Lake is not widely published. X-ray diffraction (XRD) would be the definitive technique to characterize its solid-state properties.
Stability
D&C Red No. 7 Calcium Lake exhibits good stability under various conditions, which is a primary reason for its widespread use.
-
Thermal Stability: It is reported to be stable up to 150°C.[3]
-
Light Stability: It is described as having good light stability.[6]
Table 3: Stability Profile
| Stability Parameter | Observation |
| Heat Stability | Stable up to 150°C[3] |
| Light Stability | Good |
Impurity Profile
The manufacturing process of D&C Red No. 7 Calcium Lake can result in the presence of intermediates and subsidiary colors. Regulatory bodies set strict limits on these impurities to ensure the safety of the color additive.
Table 4: Specified Impurities and Limits
| Impurity | Specification Limit |
| Arsenic (as As) | ≤ 3 ppm |
| Lead (as Pb) | ≤ 20 ppm |
| Mercury (as Hg) | ≤ 1 ppm |
| 2-Amino-5-methylbenzenesulfonic acid, calcium salt | ≤ 0.2% |
| 3-Hydroxy-2-naphthalenecarboxylic acid, calcium salt | ≤ 0.4% |
| 1-[(4-methylphenyl)azo]-2-naphthalenol | ≤ 0.015%[2] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the physicochemical properties of D&C Red No. 7 Calcium Lake. The following sections provide protocols for key analytical procedures.
Determination of Solubility (Gravimetric Method)
This protocol outlines a gravimetric method for determining the solubility of D&C Red No. 7 Calcium Lake in a given solvent.
Caption: Workflow for determining solubility via the gravimetric method.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of D&C Red No. 7 Calcium Lake to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection: Allow the undissolved pigment to settle. Carefully withdraw a precise volume of the clear supernatant.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry evaporating dish. Heat the dish gently to evaporate the solvent completely.
-
Drying and Weighing: Dry the evaporating dish containing the residue in an oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.
-
Calculation: The solubility is calculated by determining the mass of the dried residue and expressing it in terms of grams per 100 mL of the solvent.
Particle Size Analysis by Laser Diffraction
This protocol describes the determination of particle size distribution of D&C Red No. 7 Calcium Lake using a laser diffraction instrument.
Caption: Workflow for particle size analysis using laser diffraction.
Methodology:
-
Sample Preparation: Prepare a dispersion of D&C Red No. 7 Calcium Lake in a suitable dispersant (e.g., isopropyl alcohol). The concentration should be optimized for the instrument being used.
-
Dispersion: Subject the dispersion to ultrasonication for a defined period to break up any agglomerates and ensure a homogeneous suspension.
-
Instrument Setup: Set the appropriate parameters on the laser diffraction instrument, including the refractive index of the pigment and the dispersant.
-
Measurement: Introduce the dispersion into the instrument's measurement cell until the recommended obscuration level is reached.
-
Data Acquisition and Analysis: Perform the measurement. The instrument's software will analyze the scattered light pattern and calculate the particle size distribution, typically reported as D10, D50 (median), and D90 values.
Thermal Stability Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of D&C Red No. 7 Calcium Lake.
Caption: Workflow for thermal analysis using TGA and DSC.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of D&C Red No. 7 Calcium Lake into a TGA or DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument. Program the desired temperature ramp (e.g., 10°C/minute) and atmosphere (e.g., nitrogen or air).
-
Analysis: Initiate the analysis. The TGA will record the change in mass as a function of temperature, while the DSC will measure the heat flow to or from the sample compared to the reference.
-
Data Interpretation: Analyze the resulting thermograms to identify the onset of decomposition (from TGA) and any endothermic or exothermic transitions (from DSC).
Lightfastness Testing
This protocol describes a method for assessing the lightfastness of D&C Red No. 7 Calcium Lake, often rated using the Blue Wool Scale.
Caption: Workflow for assessing lightfastness.
Methodology:
-
Sample Preparation: Prepare a standardized dispersion of D&C Red No. 7 Calcium Lake in a relevant vehicle (e.g., a cosmetic base or a clear lacquer). Apply a uniform film of this dispersion onto a suitable substrate.
-
Exposure: Cover half of the prepared sample. Place the sample, along with a set of Blue Wool standards (rated 1-8), in a lightfastness testing apparatus equipped with a controlled light source (e.g., a xenon arc lamp).
-
Evaluation: After a specified period of exposure, remove the sample and compare the color change between the exposed and unexposed halves. The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading.
Analysis of Impurities by UPLC
An ultra-performance liquid chromatography (UPLC) method is used for the determination of manufacturing intermediates and subsidiary colors.[7]
Caption: Workflow for the analysis of impurities by UPLC.
Methodology:
-
Standard and Sample Preparation: Prepare standard solutions of the potential impurities. Accurately weigh the D&C Red No. 7 Calcium Lake sample and dissolve it in an appropriate solvent system.
-
Chromatographic Conditions: Utilize a UPLC system equipped with a suitable column (e.g., C18) and a photodiode array (PDA) or UV-Vis detector. Employ a gradient elution program with appropriate mobile phases to achieve separation of the impurities from the main dye component.
-
Analysis: Inject the prepared standard and sample solutions into the UPLC system.
-
Identification and Quantification: Identify the impurities in the sample by comparing their retention times and UV-Vis spectra to those of the standards. Quantify the amount of each impurity by using a calibration curve generated from the standard solutions.
Conclusion
D&C Red No. 7 Calcium Lake is a well-characterized color additive with a robust safety and regulatory profile. Its physicochemical properties, particularly its insolubility and stability, make it a versatile ingredient in pharmaceutical and cosmetic product development. The experimental protocols outlined in this guide provide a framework for the comprehensive analysis of its key quality attributes, ensuring consistent performance and regulatory compliance. Further research to quantify its solubility in various organic solvents and to fully characterize its solid-state properties would be beneficial for advanced formulation development.
References
- 1. drugs.com [drugs.com]
- 2. Regulatory Status of Color Additives [hfpappexternal.fda.gov]
- 3. spectracolors.com [spectracolors.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. D&C Red #7 Calcium Lake Dye – Nature's Key [natures-key.com]
- 6. ulprospector.com [ulprospector.com]
- 7. researchgate.net [researchgate.net]
The Synthesis and Manufacture of C.I. 15850:1: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: C.I. 15850:1, also known as Pigment Red 57:1 or D&C Red No. 7, is a synthetically produced monoazo color additive widely utilized in the cosmetic, pharmaceutical, and food industries.[1][2] It is the calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid.[3] Renowned for its vibrant red hue and excellent stability, C.I. 15850:1 is a key component in a vast array of products, including lipsticks, nail lacquers, face makeup, and various personal care items.[4][5] Its manufacturing process involves a classic example of azo coupling, a fundamental reaction in the chemistry of synthetic dyes. This technical guide provides a comprehensive overview of the synthesis and manufacturing of C.I. 15850:1, detailing the chemical reactions, experimental protocols, and quality control parameters crucial for its production.
Synthesis and Manufacturing Process
The industrial production of C.I. 15850:1 is a multi-step process that begins with the diazotization of an aromatic amine, followed by a coupling reaction with a naphthol derivative, and concludes with the formation of an insoluble calcium salt, a process known as "laking." The key raw materials for this synthesis are 2-amino-5-methylbenzenesulfonic acid (commonly known as 4B acid) and 3-hydroxy-2-naphthoic acid (BON acid).
The overall synthesis can be broken down into three primary stages:
-
Diazotization of 4B Acid: In this initial step, 4B acid is treated with sodium nitrite in the presence of a strong mineral acid, typically hydrochloric acid, at a low temperature. This reaction converts the primary aromatic amine group of the 4B acid into a highly reactive diazonium salt. Precise temperature and pH control are critical during this stage to ensure the stability of the diazonium salt and prevent unwanted side reactions.
-
Azo Coupling: The freshly prepared diazonium salt is then reacted with 3-hydroxy-2-naphthoic acid (BON acid) in an alkaline solution. This electrophilic substitution reaction, known as azo coupling, forms the soluble sodium salt of the azo dye. The molar ratio of the reactants is a critical parameter that must be carefully controlled to achieve a high reaction yield and minimize the formation of impurities.
-
Laking: The final step involves the conversion of the water-soluble sodium salt of the azo dye into the water-insoluble calcium salt. This is achieved by adding a solution of a calcium salt, typically calcium chloride, to the reaction mixture. The resulting precipitate, C.I. 15850:1, is then filtered, washed extensively with water to remove any residual salts and impurities, and finally dried to yield the finished pigment.[4]
Experimental Protocols
The following section details a representative laboratory-scale protocol for the synthesis of C.I. 15850:1.
Materials:
-
2-Amino-5-methylbenzenesulfonic acid (4B acid)
-
Sodium hydroxide (NaOH)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
3-Hydroxy-2-naphthoic acid (BON acid)
-
Calcium chloride (CaCl₂)
-
Deionized water
Procedure:
1. Preparation of the Diazo Component (Diazotization):
- A suspension of 4B acid is prepared in water.
- The suspension is cooled to below 5°C in an ice bath.
- Concentrated hydrochloric acid is added to the suspension, and the pH is adjusted to a range of 1-2.
- A solution of sodium nitrite in water is then added slowly to the 4B acid suspension while maintaining the temperature below 5°C and stirring continuously.
- The reaction mixture is stirred for an additional period at this low temperature to ensure complete diazotization.
2. Preparation of the Coupling Component:
- In a separate vessel, 3-hydroxy-2-naphthoic acid (BON acid) is dissolved in an aqueous solution of sodium hydroxide to form the sodium salt.
3. Azo Coupling Reaction:
- The cold diazonium salt solution is slowly added to the solution of the BON acid salt with vigorous stirring.
- The temperature of the reaction mixture is maintained at a low level initially and then allowed to rise to room temperature.
- The pH of the coupling reaction is carefully controlled and adjusted as necessary, typically to an alkaline pH.
- The mixture is stirred for several hours at room temperature to ensure the completion of the coupling reaction. The absence of excess diazonium salt can be checked using an H-acid spot test.[4]
4. Laking Process:
- An aqueous solution of calcium chloride is added to the solution of the sodium salt of the azo dye.
- The mixture is stirred to facilitate the precipitation of the insoluble calcium salt (C.I. 15850:1).
- The temperature may be raised during this step to promote complete precipitation.
5. Isolation and Purification:
- The precipitated pigment is collected by filtration.
- The filter cake is washed thoroughly with deionized water to remove any soluble impurities and by-products.
- The purified pigment is then dried in an oven at a controlled temperature until a constant weight is achieved.
Quantitative Data
The quality and purity of C.I. 15850:1 are critical for its intended applications. The following tables summarize key quantitative parameters and specifications for the final product.
Table 1: Typical Physical and Chemical Properties
| Property | Specification |
| Appearance | Red Powder |
| Pure Dye Content | 60.0 - 70.0% |
| Volatile Matter at 105°C | ≤ 3.0% |
| Water Soluble Matter | Varies by grade |
| Ether Extractable Matter | ≤ 0.2% |
| Residue on 325 Mesh | ≤ 1.0% |
Table 2: Regulatory Specifications for Intermediates and Subsidiary Colors (UPLC Analysis)
| Analyte | Specification Limit (% by weight) |
| 2-Amino-5-methylbenzenesulfonic acid, calcium salt | ≤ 0.2% |
| 3-Hydroxy-2-naphthalenecarboxylic acid, calcium salt | ≤ 0.4% |
| Unsulfonated Subsidiary Color | Varies by regulatory body |
| 4-Methyl Sudan I | Varies by regulatory body |
Note: The U.S. Food and Drug Administration (FDA) employs ultra-performance liquid chromatography (UPLC) for the batch certification of D&C Red No. 7 to ensure it meets published specifications for manufacturing intermediates and subsidiary colors.
Mandatory Visualizations
Caption: Synthetic pathway of C.I. 15850:1.
References
Toxicological Profile of D&C Red No. 7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D&C Red No. 7, also known by its Colour Index name Pigment Red 57:1 (CI 15850:1), is a monoazo color additive widely used in cosmetics, drugs, and personal care products.[1][2] As a calcium salt of Lithol Rubine B, its safety for human use is of paramount importance and has been the subject of numerous toxicological evaluations by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Scientific Committee on Consumer Safety (SCCS).[1][3] This technical guide provides a comprehensive overview of the toxicological profile of D&C Red No. 7, presenting key data in a structured format, detailing experimental methodologies where available, and illustrating relevant biological pathways and experimental workflows.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | Calcium 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylate |
| CAS Number | 5281-04-9 |
| Molecular Formula | C18H12CaN2O6S |
| Molecular Weight | 424.44 g/mol |
| Physical State | Red powder |
| Solubility | Virtually insoluble in water |
Toxicological Data Summary
The toxicological assessment of D&C Red No. 7 has encompassed a range of endpoints, including acute, subchronic, and developmental toxicity, as well as local tolerance and genotoxicity.
Acute and Subchronic Toxicity
Studies on the acute and subchronic oral toxicity of D&C Red No. 7 have been conducted primarily in rats.
| Study Type | Species | Route | Key Findings | Reference |
| Acute Oral Toxicity | Rat | Oral | Maximum nonlethal dose: 300 mg/kg body weight | [4] |
| Subchronic Oral Toxicity | Rat | Oral | No-Observed-Effect Level (NOEL): 50 mg/kg body weight/day | [4] |
Reproductive and Developmental Toxicity
The potential for D&C Red No. 7 to affect reproduction and development has been investigated in rats.
| Study Type | Species | Route | Key Findings | Reference |
| Prenatal Developmental Toxicity | Rat | Oral | Maternal Toxicity NOEL: 50 mg/kg/dayEmbryonic Development NOAEL: 200 mg/kg/day | [4] |
Dermal and Ocular Irritation and Sensitization
The local tolerance of D&C Red No. 7 has been evaluated through dermal and ocular irritation studies, as well as sensitization assays.
| Study Type | Species | Outcome | Reference |
| Dermal Irritation | Rabbit | Not an irritant | [4] |
| Ocular Irritation | Rabbit | Not an irritant | [4] |
| Skin Sensitization | Mouse | Moderate sensitizer (based on lymphoproliferative responses) | [4] |
Genotoxicity
The genotoxic potential of D&C Red No. 7 has been assessed in a battery of in vitro and in vivo assays, with mixed results reported.
| Assay Type | System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains | With and without | Mutagenic in several strains | [4] |
| Gene Mutation Assay | Mouse lymphoma cells | Not specified | Non-mutagenic at the hprt locus, but mutagenic at the TK locus | [4] |
| Unscheduled DNA Synthesis (UDS) Assay | Not specified | Not specified | Not active | [4] |
| Micronucleus Assay | Human lymphocyte cultures | Not specified | Unclear | [4] |
The Cosmetic Ingredient Review (CIR) Expert Panel concluded that, based on the available data, D&C Red No. 7 is at most a weak mutagen.[4] The low potential for dermal absorption is also considered to reduce the risk of genotoxicity from topical application.[4]
Carcinogenicity
No long-term carcinogenicity studies on D&C Red No. 7 were available for review.[4]
Experimental Protocols
Detailed experimental protocols for the specific studies conducted on D&C Red No. 7 are not extensively available in the public domain. However, the methodologies likely followed standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the FDA's "Redbook." The following sections describe the general principles of these key toxicological assays.
General Experimental Workflow for Toxicity Studies
The workflow for conducting toxicity studies on a chemical substance like D&C Red No. 7 typically follows a standardized process from initial planning to final reporting.
Bacterial Reverse Mutation Assay (Ames Test)
This in vitro assay is used to assess the potential of a substance to induce gene mutations in bacteria.
-
Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without metabolic activation (S9 mix from rat liver). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize histidine and form colonies on a histidine-deficient medium.
-
General Procedure:
-
Bacterial strains are incubated with various concentrations of D&C Red No. 7, both with and without S9 mix.
-
The mixture is plated on a minimal agar medium lacking histidine.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies is counted and compared to a negative control. A significant, dose-dependent increase in revertant colonies indicates a positive result.
-
In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay)
This assay detects gene mutations in mammalian cells in culture.
-
Principle: Mouse lymphoma L5178Y cells, which are heterozygous at the thymidine kinase (TK) locus (TK+/-), are exposed to the test substance. If a mutation occurs at the TK locus, the cells become TK-/- and can grow in the presence of a cytotoxic pyrimidine analogue (e.g., trifluorothymidine), which would kill the TK+/- cells.
-
General Procedure:
-
Cells are exposed to various concentrations of D&C Red No. 7 with and without metabolic activation.
-
After an expression period to allow for the fixation of the mutation, cells are plated in a medium with and without the selective agent.
-
Colonies are counted to determine the mutation frequency.
-
In Vivo Micronucleus Assay
This test assesses chromosomal damage in vivo.
-
Principle: Animals, typically rodents, are treated with the test substance. If the substance is clastogenic (breaks chromosomes) or aneugenic (interferes with the mitotic spindle), micronuclei (small nuclei containing chromosome fragments or whole chromosomes) will form in developing red blood cells (erythrocytes).
-
General Procedure:
-
Animals are dosed with D&C Red No. 7, usually on one or more occasions.
-
Bone marrow or peripheral blood is collected at appropriate time points.
-
Erythrocytes are stained, and the frequency of micronucleated polychromatic erythrocytes is determined.
-
Potential Mechanism of Genotoxicity for Azo Dyes
The genotoxicity observed with some azo dyes is often attributed to their metabolic breakdown products rather than the parent compound itself. A key metabolic pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-) by azoreductases, which are present in the liver and in the gut microbiota. This process generates aromatic amines, some of which are known to be genotoxic and carcinogenic.[1][5]
These aromatic amines can undergo further metabolic activation, for example, by cytochrome P450 enzymes, to form reactive intermediates that can bind to DNA, forming DNA adducts.[5] These adducts can distort the DNA helix, leading to errors during DNA replication and transcription if not repaired. This DNA damage can trigger cellular stress responses, including the activation of the p53 signaling pathway, which can lead to cell cycle arrest, apoptosis, or DNA repair.
Conclusion
D&C Red No. 7 has a well-characterized toxicological profile for acute, subchronic, and developmental effects, with established NOELs and NOAELs. It is not considered a dermal or ocular irritant but is classified as a moderate skin sensitizer. The genotoxicity data is mixed, suggesting a weak mutagenic potential, which is a common characteristic of some azo dyes and is often linked to their metabolic products. The lack of long-term carcinogenicity data is a notable data gap. The safety of D&C Red No. 7 for its intended uses in cosmetics and drugs is supported by regulatory bodies, taking into account the low levels of exposure and minimal dermal absorption from cosmetic products. For drug development professionals, understanding this profile is crucial for risk assessment and ensuring the safe use of this color additive in pharmaceutical formulations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 3. Final report on the safety assessment of HC Red No. 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significance of Wild-Type p53 Signaling in Suppressing Apoptosis in Response to Chemical Genotoxic Agents: Impact on Chemotherapy Outcome [mdpi.com]
- 5. scispace.com [scispace.com]
An In-depth Technical Guide to D&C Red No. 7 (CAS Number: 5281-04-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
D&C Red No. 7, identified by the CAS number 5281-04-9, is a synthetic monoazo dye widely utilized as a color additive in pharmaceuticals, cosmetics, and, to a limited extent, in food products. Also known by names such as Lithol Rubine BK and C.I. Pigment Red 57:1, it is the calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid[1][2][3]. This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, analytical methodologies, and toxicological profile, tailored for professionals in research and development.
Chemical and Physical Properties
D&C Red No. 7 is a red powder that appears magenta when printed[4][5]. Its solubility is limited, being slightly soluble in hot water and insoluble in cold water and ethanol[4][6]. The following tables summarize the key quantitative data for this color additive.
Table 1: Identification and Chemical Properties
| Property | Value |
| CAS Number | 5281-04-9[1][2][3] |
| Chemical Name | Calcium 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylate[1] |
| Molecular Formula | C18H12CaN2O6S[4] |
| Molecular Weight | 424.44 g/mol [4] |
| Synonyms | Lithol Rubine BK, C.I. 15850:1, Pigment Red 57:1, E180[4] |
| Appearance | Red powder[4][5] |
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | >300 °C[3] |
| Solubility in Water | Slightly soluble in hot water, insoluble in cold water.[4][6] |
| Solubility in Ethanol | Insoluble[4][6] |
| Absorption Maximum (in Dimethylformamide) | ~442 nm[4][5] |
Synthesis and Manufacturing
The synthesis of D&C Red No. 7 is a well-established example of azo coupling. The process involves two main stages: diazotization and coupling.
Synthesis Pathway
The manufacturing process begins with the diazotization of 2-amino-5-methylbenzenesulfonic acid (also known as p-toluidine-m-sulfonic acid or 4B acid) using sodium nitrite in an acidic medium (typically hydrochloric acid) at low temperatures to form a diazonium salt. This unstable intermediate is then coupled with 3-hydroxy-2-naphthoic acid (2,3-acid) in an alkaline solution. The resulting water-soluble dye is then precipitated as the calcium salt by the addition of a soluble calcium salt, such as calcium chloride, to yield the insoluble pigment D&C Red No. 7.
References
Light Stability and Degradation of Pigment Red 7: A Technical Guide
Abstract: This technical guide provides an in-depth analysis of the light stability and photodegradation mechanisms of C.I. Pigment Red 7 (C.I. 12420). It is intended for researchers, scientists, and professionals in drug development and other fields where colorant stability is critical. This document consolidates key performance data, outlines detailed experimental protocols for stability assessment, and illustrates the chemical pathways involved in degradation.
Introduction to Pigment this compound
C.I. Pigment this compound, identified by CAS number 6471-51-8, is a synthetic organic colorant belonging to the monoazo class of pigments.[1][2] Its chemical structure is based on a Naphthol AS derivative.[1] Due to its brilliant red hue and strong color, it is utilized in a variety of applications, including printing inks, coatings, plastics, and cosmetics.[1][3] Understanding its behavior upon exposure to light is paramount for predicting the long-term color stability and performance of finished products. The degradation of the pigment, primarily driven by ultraviolet (UV) radiation, involves the cleavage of its chromophoric azo bond, leading to color fading.[4][5]
Physicochemical and Stability Properties
Pigment this compound is characterized by its chemical formula, C₂₅H₁₉Cl₂N₃O₂, and a molecular weight of 464.34 g/mol .[1][6] Its overall stability is generally considered very good, particularly its resistance to light. However, its performance can be influenced by the chemical environment and the matrix in which it is dispersed.
Table 1: General Properties of Pigment this compound
| Property | Value | Reference |
|---|---|---|
| C.I. Name | Pigment this compound, 12420 | [1][6] |
| CAS Number | 6471-51-8 | [1][6] |
| Chemical Class | Monoazo | [1][2] |
| Molecular Formula | C₂₅H₁₉Cl₂N₃O₂ | [1][6] |
| Molecular Weight | 464.34 |[1] |
Table 2: Resistance and Fastness Ratings for Pigment this compound
| Property | Rating Scale | Rating | Reference |
|---|---|---|---|
| Lightfastness | Blue Wool Scale (1-8) | 7-8 | [1] |
| Heat Resistance | Max Temp (°C, 20 min) | 150 | [1] |
| Water Resistance | (1-5) | 5 | [1] |
| Acid Resistance (5% HCl) | (1-5) | 4-5 | [1] |
| Alkali Resistance (5% Na₂CO₃) | (1-5) | 4-5 | [1] |
| PVC Migration | (1-5) | 1-2 | [1] |
| Soap Bleeding | (1-5) | 3-4 | [1] |
Note: For resistance and fastness scales, 1 represents poor performance and 5 (or 8 for Lightfastness) represents excellent performance.
Mechanisms of Photodegradation
The photodegradation of organic pigments like Pigment this compound is a complex process initiated by the absorption of light energy, particularly in the UV spectrum.[5] The energy absorbed can excite the pigment molecule, making it susceptible to chemical reactions that break down its structure and destroy the chromophore responsible for its color.
The primary mechanism for azo pigments is the oxidative or reductive cleavage of the azo (–N=N–) bond.[4] In the presence of oxygen and UV light, highly reactive oxygen species (ROS), such as hydroxyl radicals, are generated.[4][7] These ROS are strong oxidizing agents that attack the azo linkage, leading to the formation of smaller, often colorless, aromatic intermediates like amines and phenols.[8][9] This process follows pseudo-first-order kinetics in many experimental setups.[4][7][8]
In certain chemical environments, degradation can follow different pathways. For instance, the presence of phosphoric acid has been shown to cause a color shift from red to orange, which is attributed to the complexation of the pigment's calcium ion with the acid over time, altering its absorption spectrum.[3]
Experimental Protocols for Stability Assessment
To evaluate the light stability of Pigment this compound, accelerated weathering protocols are employed to simulate long-term exposure to indoor or outdoor conditions in a condensed timeframe.
Protocol: Xenon Arc Accelerated Weathering
This method is based on standards like ASTM D4303 and ISO 105-B02 and uses a xenon arc lamp to replicate the full spectrum of sunlight.[10][11]
-
Objective: To assess the change in color of Pigment this compound under simulated sunlight and controlled environmental conditions.
-
Apparatus: A xenon arc weathering chamber equipped with appropriate light filters (to simulate daylight through glass), and controls for irradiance, temperature, and humidity.[12]
-
Sample Preparation: The pigment is dispersed into a specific matrix (e.g., a polymer, coating, or ink base) at a defined concentration. The mixture is then applied as a uniform film onto a standardized panel or substrate.
-
Exposure Conditions: The prepared samples are placed in the weathering chamber alongside a set of Blue Wool standards for reference.[5] Key parameters are set and monitored, as detailed in Table 3.
Table 3: Typical Xenon Arc Test Conditions
| Parameter | Setpoint | Standard Reference |
|---|---|---|
| Irradiance | 0.35 - 0.55 W/m² @ 340 nm | ASTM D4303[10] |
| Black Panel Temperature | 63 ± 3 °C | ISO 105-B02 |
| Relative Humidity | 50 ± 10 % | ASTM D4303[10] |
| Light/Dark Cycle | Continuous light or specified cycles | ASTM D4303[10] |
-
Procedure:
-
An unexposed control sample is stored in a dark, climate-controlled environment.
-
Test samples are placed in the chamber and exposed to the xenon arc light.
-
Samples are periodically removed at specified intervals for evaluation.
-
-
Evaluation: The color of the exposed samples is measured using a spectrophotometer or colorimeter and compared to the unexposed control. The total color difference (ΔE*) is calculated. The fading is also compared against the Blue Wool standards to assign a lightfastness rating.[5]
Analytical Methods for Degradation Analysis
To understand the chemical changes occurring during photodegradation, several analytical techniques are used.
-
UV-Visible (UV-Vis) Spectrophotometry: This is the primary technique for monitoring color change.[13] Degradation is observed as a decrease in absorbance at the pigment's maximum absorption wavelength (λmax) or a shift in the λmax, indicating a change in the chromophore's structure.[3][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies changes in the functional groups of the pigment molecule.[14] The disappearance of peaks corresponding to the azo group (N=N stretching) and C-N bonds, or the appearance of new peaks such as O-H bending (from oxidation products), provides direct evidence of the degradation pathway.[14][15]
Conclusion
C.I. Pigment this compound exhibits very good to excellent lightfastness, with a Blue Wool Scale rating of 7-8.[1] Its degradation is primarily initiated by UV radiation, leading to the oxidative cleavage of its defining monoazo bond. The stability and degradation pathway can be significantly influenced by the pigment's immediate chemical environment, including the binder system and the presence of reactive chemical species. For accurate and reliable assessment of its performance in a given application, standardized accelerated weathering tests coupled with analytical techniques like UV-Vis and FTIR spectroscopy are essential. These methods provide critical data for formulation development and long-term product stability predictions.
References
- 1. Pigment this compound [dyestuffintermediates.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. chemstream.be [chemstream.be]
- 4. sciencepub.net [sciencepub.net]
- 5. Lightfastness - Wikipedia [en.wikipedia.org]
- 6. Pigment this compound | C25H19Cl2N3O2 | CID 80959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jofamericanscience.org [jofamericanscience.org]
- 8. Photocatalytic degradation of commercial azo dyes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. pjoes.com [pjoes.com]
- 10. micomlab.com [micomlab.com]
- 11. fyitester.com [fyitester.com]
- 12. sdc.org.uk [sdc.org.uk]
- 13. mdpi.com [mdpi.com]
- 14. acta.imeko.org [acta.imeko.org]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of D&C Red No. 7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of D&C Red No. 7 (CI 15850), a monoazo color additive widely used in cosmetics and pharmaceuticals. Understanding the solubility of this colorant is critical for formulation development, ensuring product stability, and meeting regulatory requirements.
Introduction to D&C Red No. 7
D&C Red No. 7 is the calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid. It is a "lake" pigment, meaning it is an organic dye that has been rendered insoluble in water through precipitation with a metal salt.[1] This insolubility is a key characteristic, making it suitable for applications where color migration is undesirable, such as in lipsticks, nail lacquers, and face makeup.
Quantitative Solubility Data
Obtaining precise quantitative solubility data for D&C Red No. 7 is challenging as it is largely insoluble in many common solvents. Most available data is qualitative. One estimated value for its solubility in water is available.
| Solvent | Temperature (°C) | Solubility | Data Type |
| Water | 25 | 4.166 mg/L | Estimated |
| Water | Not Specified | Partially Soluble / Insoluble / Virtually Insoluble | Qualitative |
| Oils | Not Specified | Partially Soluble / Oil-Dispersible | Qualitative |
| Ethanol | Not Specified | Data Not Available | - |
| Methanol | Not Specified | Data Not Available | - |
| Acetone | Not Specified | Data Not Available | - |
| Castor Oil | Not Specified | Dispersible | Qualitative |
| Mineral Oil | Not Specified | Data Not Available | - |
Note: One source stated a water solubility of 10g/100ml, but this is likely an error for a lake pigment and may refer to a dispersible form.[2]
Factors Influencing Solubility
The solubility of D&C Red No. 7, as an azo lake pigment, is influenced by several factors related to its chemical structure and the properties of the solvent.
Caption: Factors influencing the solubility of D&C Red No. 7.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of D&C Red No. 7, adapted from general methods for color additives.
Objective
To determine the saturation solubility of D&C Red No. 7 in various solvents at a specified temperature.
Materials
-
D&C Red No. 7 powder (certified grade)
-
Solvents:
-
Deionized Water
-
Ethanol (95% and absolute)
-
Methanol
-
Isopropanol
-
Castor Oil
-
Mineral Oil
-
Silicone Fluid (e.g., Dimethicone)
-
Ethyl Acetate
-
Acetone
-
-
Thermostatic shaker bath or incubator
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
Procedure: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of D&C Red No. 7 powder to a series of glass vials, each containing a known volume (e.g., 10 mL) of a specific solvent. The excess is to ensure that saturation is reached.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C ± 0.5°C).
-
Agitate the vials at a constant speed for a predetermined period (e.g., 48-72 hours) to allow the system to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow undissolved particles to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Analysis:
-
For solvents in which D&C Red No. 7 exhibits some color, the concentration can be determined directly by UV-Vis spectrophotometry.
-
Prepare a calibration curve of D&C Red No. 7 in the respective solvent at known concentrations.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax).
-
Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor.
-
-
For solvents where solubility is very low or for opaque solutions (e.g., oils), a gravimetric method may be more appropriate.
-
Accurately weigh a known volume of the filtered saturated solution.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the colorant).
-
Accurately weigh the remaining residue (D&C Red No. 7).
-
Calculate the solubility in terms of mass per volume or mass per mass of solvent.
-
-
-
Data Reporting:
-
Report the solubility as the mean and standard deviation of at least three replicate experiments for each solvent.
-
Specify the temperature at which the solubility was determined.
-
Caption: Experimental workflow for determining the solubility of D&C Red No. 7.
Conclusion
D&C Red No. 7 is a color additive with very low solubility in water and limited solubility in oils, a characteristic inherent to its nature as a lake pigment. This property is advantageous for its use in non-aqueous or high-solid formulations where color stability and prevention of bleeding are paramount. For researchers and formulators, it is essential to recognize that D&C Red No. 7 will primarily act as a dispersion in most solvent systems. The provided experimental protocol offers a robust framework for determining its solubility in specific solvent systems relevant to new product development. Due to the scarcity of publicly available quantitative data, in-house testing is highly recommended to ascertain the precise solubility for specific applications.
References
A Technical Profile of Lithol Rubine BK for Scientific and Research Professionals
An In-depth Technical Guide to the Scientific Applications of Lithol Rubine BK
This guide provides a comprehensive overview of Lithol Rubine BK (C.I. Pigment Red 57:1), a synthetic azo dye, with a focus on its historical and current applications within a scientific context. While primarily known for its industrial use in pigments, plastics, and printing inks, Lithol Rubine BK has been the subject of scientific investigation, particularly in the fields of toxicology and analytical chemistry. This document serves as a technical resource for researchers, scientists, and drug development professionals who may encounter this compound.
Chemical and Physical Properties
Lithol Rubine BK is a reddish synthetic azo dye, typically supplied as a calcium salt.[1][2] It appears as a red powder and produces a magenta color when printed.[1][2] Its chemical formula is C18H12CaN2O6S, with a molar mass of 424.44 g/mol .[1] The dye is sparingly soluble in hot water and insoluble in cold water and ethanol.[1][2] When dissolved in dimethylformamide, its absorption maximum is approximately 442 nm.[1][2]
| Property | Value |
| IUPAC Name | Calcium (4Z)-4-[(4-methyl-2-sulfonatophenyl)hydrazono]-3-oxo-2-naphthalenecarboxylate |
| Other Names | Pigment Red 57:1, D&C Red No. 7, C.I. 15850:1, E180 |
| CAS Number | 5281-04-9 |
| Chemical Formula | C18H12CaN2O6S |
| Molar Mass | 424.44 g/mol |
| Appearance | Red powder |
| Solubility | Slightly soluble in hot water; Insoluble in cold water and ethanol |
| Absorption Max (in DMF) | ~442 nm |
Historical Applications in Toxicology and Safety Assessment
The primary scientific application of Lithol Rubine BK has been in toxicological studies to assess its safety for use in consumer products, cosmetics, and as a food additive (E180) for coloring cheese rinds.[1][3] These studies have been crucial for regulatory bodies like the U.S. Food and Drug Administration (FDA).[4]
A number of studies have been conducted to determine the potential health effects of Lithol Rubine BK. The following table summarizes key quantitative data from these toxicological assessments.
| Study Type | Species | Dosing | Key Findings |
| Acute Oral Toxicity | Rat | - | Low acute oral toxicity. |
| Repeated Oral Administration | Rat | 1 g/kg bw/day for 30 days | Slightly reduced growth, increased kidney weight, and microscopic kidney damage (reversible). |
| Reproductive and Developmental Toxicity | Rat | 5, 16, or 50 mg/kg bw/day on days 6-15 of pregnancy | No adverse maternal effects or effects on embryo resorptions, foetal weight and viability, litter size, or incidence of foetal malformations. |
| Three-Generation Oral Study | Rat | - | Decreased fertility in the second generation. |
| Dermal Carcinogenicity | Mouse | 1% aqueous suspension twice a week for 18 months | No evidence of carcinogenicity. |
| Skin Sensitization | Human | 50% mixture in talc (21-day covered patch test) | Minimal irritant effect; failed to induce skin sensitization. |
| Allergic Reaction (Case Study) | Human | Lipstick containing Lithol Rubine BCA | Allergic pigmented lip dermatitis. |
| Mutagenicity (Ames test) | Salmonella typhimurium | - | No mutagenic activity detected with pure samples. |
The following is a representative experimental protocol for a dermal carcinogenicity study, based on the available information.
Objective: To assess the carcinogenic potential of Lithol Rubine BK when applied dermally to mice.
Materials:
-
Test substance: 1% aqueous suspension of Pigment Red 57 (calcium salt).
-
Test animals: 50 male and 50 female mice.
-
Application materials: Pipettes or similar devices for dermal application.
Procedure:
-
The dorsal skin of the mice is shaved prior to the initial application.
-
An approximately 50 mg/kg body weight application of the 1% aqueous suspension is applied to the shaved skin of each mouse.
-
The application is left uncovered.
-
This procedure is repeated twice a week for a duration of 18 months.
-
The animals are monitored regularly for signs of tumor formation and other health effects.
-
At the end of the study period, a full histopathological examination is performed on the animals.
Analytical Chemistry Applications
Analytical methods have been developed for the identification and quantification of Lithol Rubine BK and its impurities in various products. These methods are essential for quality control and regulatory compliance.
A key aspect of analyzing Lithol Rubine BK is the identification of subsidiary coloring matters. The following workflow outlines a general procedure for this analysis.
Caption: Workflow for the extraction of subsidiary coloring matters from Lithol Rubine BK.
Column chromatography is another technique employed to assess the purity of Lithol Rubine BK.
Procedure Outline:
-
Eluant Preparation: Prepare an appropriate eluant, such as 10% ammonium sulfate.
-
Cellulose Slurry: Add 100 ml of the eluant to 5 g of cellulose, stir, allow to settle, and decant.
-
Sample Preparation:
-
Place 0.100 g of the color sample in a beaker.
-
Add 5 ml of ethanol and stir to ensure complete wetting.
-
Transfer the 5 g of prepared cellulose to the beaker.
-
Add 10 g of ammonium sulfate and stir thoroughly.
-
-
Column Packing: Transfer the mixture to a chromatography column.
-
Elution: Rinse the beaker with 25 ml of eluant and add the rinse to the column. Proceed with the chromatographic separation.
Conclusion
The historical application of Lithol Rubine BK in science has been predominantly in the realms of toxicology and analytical chemistry, driven by its widespread use in consumer and industrial products. While it does not have a history as a primary research tool in fields like histology or cell biology, the scientific studies dedicated to its safety assessment and chemical analysis provide valuable data for researchers in toxicology, regulatory science, and analytical chemistry. The methodologies developed for its analysis are indicative of the rigorous scientific scrutiny applied to commercial color additives.
References
Safety Assessment of D&C Red No. 7 for Cosmetic Use: A Technical Guide
Introduction
D&C Red No. 7 (CI 15850) is a synthetic monoazo colorant widely used in the formulation of a variety of cosmetic and personal care products, including lipsticks, blushes, and nail polishes.[1] As a certifiable color additive, its safety is of paramount importance to researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the safety assessment of D&C Red No. 7, summarizing available toxicological data, outlining key experimental protocols, and illustrating relevant workflows.
The U.S. Food and Drug Administration (FDA) and the European Union's Scientific Committee on Consumer Safety (SCCS) have reviewed the safety of D&C Red No. 7 and approved its use in cosmetics, with certain restrictions.[1] The FDA mandates batch certification to ensure purity and limit impurities.[1] It is not permitted for use in products intended for the area around the eye.[1]
Toxicological Profile
Acute Toxicity
Skin and Eye Irritation
Studies have consistently shown that D&C Red No. 7 is not a skin or eye irritant.
Table 1: Summary of Irritation Data
| Endpoint | Species | Method/Guideline | Result |
| Skin Irritation | Rabbit | Repeated Open Application (SCCNFP Opinion) | Non-irritating (Grade 0) |
| Eye Irritation | N/A | Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) | Non-irritating (Score 0) |
Skin Sensitization
D&C Red No. 7 is not considered to be a skin sensitizer.
Table 2: Summary of Skin Sensitization Data
| Test Type | Species | Method/Guideline | Result |
| Local Lymph Node Assay (LLNA) | Mouse | OECD 429 | Not a sensitizer |
Genotoxicity
Carcinogenicity
There are no publicly available carcinogenicity studies specifically for D&C Red No. 7. The FDA and other regulatory bodies have reviewed the available data and have not identified a carcinogenic risk for its use in cosmetics.
Reproductive and Developmental Toxicity
Publicly available data from reproductive and developmental toxicity studies on D&C Red No. 7 are not available. A prenatal toxicity study on HC Red No. 7 in rats established a No Observed Adverse Effect Level (NOAEL) for embryonic development at 200 mg/kg/day.[2]
Experimental Protocols
The following sections describe the standard methodologies for key toxicological studies relevant to the safety assessment of cosmetic ingredients like D&C Red No. 7, based on internationally recognized OECD guidelines.
Acute Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.
Methodology:
-
Test Animals: Healthy, young adult albino rabbits are typically used.
-
Test Substance Preparation: The test substance is applied as-is or in an appropriate vehicle.
-
Application: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a small area of clipped skin on the back of the animal. The site is then covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The exposure period is typically 4 hours.
-
Observation: After the exposure period, the dressing is removed, and the skin is examined for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours after patch removal).
-
Scoring: The reactions are scored using a standardized system (e.g., Draize scale), and a mean score is calculated for each animal.
Workflow for Acute Dermal Irritation/Corrosion Testing (OECD 404)
Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)
The LLNA is the preferred method for assessing the skin sensitization potential of a substance. It measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of a sensitization response.
Methodology:
-
Test Animals: Typically, female CBA/J mice are used.
-
Test Substance Preparation: The test substance is dissolved or suspended in a suitable vehicle at various concentrations.
-
Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear of the mice daily for three consecutive days.
-
Lymphocyte Proliferation Measurement: On day 5, a solution of 3H-methyl thymidine (or another proliferation marker) is injected intravenously.
-
Sample Collection and Processing: After a set time, the mice are euthanized, and the draining auricular lymph nodes are excised and pooled for each experimental group. A single-cell suspension of lymph node cells is prepared.
-
Data Analysis: The incorporation of the radiolabel is measured, and a Stimulation Index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. An SI of 3 or greater is generally considered a positive result.
Workflow for the Local Lymph Node Assay (LLNA) (OECD 429)
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro test is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Bacterial Strains: Specific strains of bacteria that are auxotrophic for an amino acid (e.g., histidine for S. typhimurium) are used. These strains cannot grow in a medium lacking that amino acid unless a reverse mutation occurs.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix, typically from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance, along with positive and negative controls, in a minimal medium.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow in the minimal medium) is counted for each concentration.
-
Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471)
Signaling Pathways
There is currently no publicly available information to suggest that D&C Red No. 7 interacts with specific signaling pathways to elicit toxicological effects. For most cosmetic colorants, the primary focus of safety assessment is on standard toxicological endpoints rather than mechanistic pathways, unless a specific concern is identified.
Conclusion
Based on the available information from regulatory bodies such as the FDA and the SCCS, D&C Red No. 7 is considered safe for use in cosmetic products when used within the established regulatory limits. It is non-irritating to the skin and eyes and is not a skin sensitizer. While specific quantitative data for all toxicological endpoints are not publicly available, the overall assessment by regulatory authorities, based on comprehensive data packages, supports its continued use in cosmetics. For researchers and scientists, understanding the standard methodologies for toxicological testing, as outlined in the OECD guidelines, is crucial for the safety assessment of this and other cosmetic ingredients.
References
Methodological & Application
Application Note: HPLC Quantification of D&C Red No. 7
AN-HPLC-028
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of D&C Red No. 7, a synthetic azo dye commonly used in cosmetics and pharmaceutical products. The described protocol is essential for quality control and regulatory compliance, ensuring product safety and consistency. The method utilizes a reversed-phase C18 column with gradient elution and UV-Vis detection. Comprehensive experimental protocols for sample and standard preparation are provided, alongside a summary of method validation parameters.
Introduction
Experimental
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Software: Chromatography data acquisition and processing software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Filters: 0.45 µm syringe filters for sample preparation.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Ammonium acetate, formic acid, N,N-dimethylformamide (DMF), and disodium ethylenediaminetetraacetate (EDTA).
-
Reference Standard: D&C Red No. 7, certified reference material.
A summary of the HPLC operating conditions is provided in the table below.
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 90-10% B; 20-25 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis at 520 nm |
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of D&C Red No. 7 reference standard and transfer it to a 25 mL volumetric flask. To facilitate dissolution, add a solution of basic EDTA and N,N'-dimethylformamide.[3][5] Sonicate for 10 minutes or until fully dissolved. Dilute to volume with the mobile phase A and mix thoroughly.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation: Accurately weigh a quantity of the sample expected to contain D&C Red No. 7 and transfer it to a volumetric flask. Use the same dissolution procedure as for the standard stock solution. Dilute with the mobile phase to a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The analytical method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the tables below.
Table 1: Linearity
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
Table 2: Accuracy and Precision
| Spiked Concentration (µg/mL) | Recovery (%) | RSD (%) |
| 10 | 98.5 | 1.8 |
| 50 | 101.2 | 1.2 |
| 90 | 99.3 | 1.5 |
Table 3: Limits of Detection and Quantification
| Parameter | Result (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.75 |
Validation studies have demonstrated that peak area calibrations for D&C Red No. 7 are generally linear with a correlation coefficient greater than 0.999, and recoveries are typically within the range of 96-106%.[5][6]
Experimental Workflow and Diagrams
The overall workflow for the quantification of D&C Red No. 7 by HPLC is depicted in the following diagram.
Conclusion
The HPLC method described in this application note is a reliable and accurate technique for the quantification of D&C Red No. 7 in various sample matrices. The method is straightforward to implement and provides the necessary precision and accuracy for quality control laboratories in the pharmaceutical and cosmetic industries.
References
- 1. iacmcolor.org [iacmcolor.org]
- 2. Determination of organic impurities in D&C Red No. 6, D&C Red No. 7, and D&C Yellow No. 10 using solid phase extraction and ultra-performance liquid chromatography [morressier.com]
- 3. Identification and quantification of the decarboxylated analogue of Pigments Red 57 and 57:1 in the color additives D&C Red No. 6, D&C Red No. 7, and their lakes, using a chelating agent and UHPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: UPLC Analysis of Impurities in D&C Red No. 7
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the analysis of manufacturing intermediates and subsidiary colors in the color additive D&C Red No. 7 using Ultra-Performance Liquid Chromatography (UPLC). This method is crucial for the quality control and batch certification of this color additive, ensuring it meets the stringent specifications for use in drugs and cosmetics.
Introduction
D&C Red No. 7 is a monosulfo monoazo color additive widely used in the pharmaceutical and cosmetic industries. During its synthesis, several impurities can arise, including unreacted manufacturing intermediates and subsidiary colors. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have set strict limits for these impurities. Therefore, a reliable and sensitive analytical method is required for their accurate quantification.[1][2] This application note details a UPLC method that offers high resolution, sensitivity, and rapid analysis times for the determination of key impurities in D&C Red No. 7.[1][2]
The primary impurities of concern in D&C Red No. 7 include:
-
Manufacturing Intermediates:
-
2-amino-5-methylbenzenesulfonic acid (PTMS)
-
3-hydroxy-2-naphthalenecarboxylic acid
-
-
Subsidiary Colors:
Experimental Protocols
This protocol is based on established and validated UPLC methods for the analysis of impurities in D&C Red No. 7 and its lakes.[1][2]
Materials and Reagents
-
D&C Red No. 7 sample
-
Reference standards for all identified impurities
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized and filtered)
-
Ammonium formate
-
Lithium oxalate
-
Formic acid
-
Syringe filters (0.2 µm PTFE)
Instrumentation
A UPLC system equipped with a photodiode array (PDA) or a tandem mass spectrometry (MS/MS) detector is recommended. A Waters Acquity UPLC system or equivalent is suitable for this analysis.[4]
-
UPLC Column: A reversed-phase column suitable for separating polar and non-polar compounds, such as a biphenyl column (e.g., 1.7 µm particle size), is recommended.[5]
Sample Preparation
A specific sample preparation procedure is required to ensure the dissolution of the water-insoluble D&C Red No. 7 and its lakes.
-
Dissolution: Accurately weigh a portion of the D&C Red No. 7 sample and dissolve it in a mixture of methanol and water.
-
Chelation/Precipitation: Add lithium oxalate to the solution. This is a critical step for the dissolution of the water-insoluble color additive.
-
Acidification: Acidify the solution to facilitate the precipitation of the main dye.
-
Neutralization: Neutralize the solution.
-
Final Concentration: Adjust the final sample concentration to 1 mg/mL with the appropriate solvent mixture.[1]
-
Filtration: Filter the final solution through a 0.2 µm syringe filter before injection into the UPLC system.
UPLC Method Parameters
The following are general UPLC parameters. Method optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Conditions |
| Column | Biphenyl, 1.7 µm particle size |
| Mobile Phase A | Aqueous ammonium formate |
| Mobile Phase B | Methanol |
| Gradient | A gradient program should be developed to ensure the separation of all impurities from the main dye peak. |
| Flow Rate | To be optimized for the specific column dimensions. |
| Injection Volume | 10 µL[3] |
| Column Temperature | To be optimized for the specific column and method. |
| Detector | PDA (with monitoring at multiple wavelengths) or MS/MS |
Analyte Identification and Quantification
-
Identification: Impurities are identified by comparing their retention times and UV-Vis absorption spectra (for PDA detection) or mass-to-charge ratios (for MS detection) with those of the certified reference standards.[1][2]
-
Quantification: Calibration is performed using standard solutions of the impurities, typically in the presence of the dye matrix to account for any matrix effects.[5] Peak areas are used to determine the concentration of each impurity in the sample.
Data Presentation
The following tables summarize the quantitative data obtained from the validation of a UPLC method for the analysis of impurities in D&C Red No. 7.[1][2]
Table 1: Method Validation Summary
| Validation Parameter | Result |
| Linearity (average R²) | 0.9994[1][2][3] |
| Recovery | 96-106%[1][2][3] |
| Relative Standard Deviation (RSD) at specification levels | 0.67 to 5.79%[1][2][3] |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ)
| Analyte Type | Average LOD (%) | Average LOQ (%) |
| Manufacturing Intermediates & Subsidiary Colors | 0.0014 - 0.0061[1][2][3] | 0.0047 - 0.020[1][2][3] |
Experimental Workflow
The following diagram illustrates the logical workflow for the UPLC analysis of impurities in D&C Red No. 7.
Caption: Experimental workflow for UPLC analysis of D&C Red No. 7 impurities.
Conclusion
The UPLC method described provides a robust and sensitive approach for the routine analysis of impurities in D&C Red No. 7. This methodology is essential for ensuring the quality and safety of this color additive in its various applications within the drug and cosmetic industries. The increased sensitivity, faster analysis times, and improved separation capabilities of UPLC offer significant advantages over traditional HPLC methods.[1][2]
References
Application Note: Spectrophotometric Determination of D&C Red No. 7 Concentration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative determination of D&C Red No. 7 concentration using UV-Visible spectrophotometry. D&C Red No. 7, a calcium salt of a monoazo dye, is widely used as a colorant in drugs and cosmetics. Due to its insolubility in water, this protocol utilizes N,N-Dimethylformamide (DMF) as a suitable solvent for analysis. The method is based on Beer-Lambert's law, which establishes a linear relationship between the absorbance of the dye and its concentration at the wavelength of maximum absorbance (λmax). This document outlines the necessary procedures for sample preparation, determination of λmax, creation of a calibration curve, and analysis of unknown samples.
Introduction
D&C Red No. 7 (CI No. 15850:1) is a synthetic pigment approved for use in various drug and cosmetic formulations.[1][2] Accurate quantification of this color additive is crucial for quality control, formulation development, and regulatory compliance. Spectrophotometry offers a rapid, cost-effective, and reliable method for determining the concentration of chromophoric substances like D&C Red No. 7.
The primary challenge in the spectrophotometric analysis of D&C Red No. 7 is its insolubility in aqueous solutions. This protocol addresses this issue by employing N,N-Dimethylformamide (DMF), a polar aprotic solvent capable of dissolving the dye, to prepare solutions suitable for analysis. The methodology involves identifying the wavelength of maximum absorbance (λmax) of D&C Red No. 7 in DMF and subsequently generating a standard calibration curve to quantify unknown samples.
Experimental Principle
The concentration of D&C Red No. 7 is determined by measuring the absorbance of light at a specific wavelength, λmax. According to the Beer-Lambert Law, the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light through the solution. The relationship is expressed as:
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity, a constant specific to the substance at a given wavelength (in L mol⁻¹ cm⁻¹)
-
c is the concentration of the substance (in mol L⁻¹)
-
l is the path length of the cuvette (typically 1 cm)
By preparing a series of standard solutions with known concentrations and measuring their corresponding absorbances at λmax, a calibration curve of absorbance versus concentration can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
Data Presentation
Table 1: Physicochemical Properties of D&C Red No. 7
| Property | Value |
| CI Name | Pigment Red 57:1 |
| CI Number | 15850:1 |
| CAS Number | 5281-04-9 |
| Chemical Formula | C₁₈H₁₂CaN₂O₆S |
| Molecular Weight | 424.44 g/mol |
| Solubility | Insoluble in water; Soluble in N,N-Dimethylformamide (DMF) |
| λmax in DMF | To be determined experimentally (typically in the range of 450-550 nm) |
| Molar Absorptivity (ε) in DMF | To be determined from the slope of the calibration curve |
Table 2: Preparation of D&C Red No. 7 Standard Solutions in DMF
| Standard | Volume of Stock Solution (mL) | Final Volume (mL) | Concentration (mg/L) | Absorbance at λmax |
| Blank | 0 | 10 | 0 | 0.000 |
| 1 | 0.5 | 10 | 5 | Record Absorbance |
| 2 | 1.0 | 10 | 10 | Record Absorbance |
| 3 | 1.5 | 10 | 15 | Record Absorbance |
| 4 | 2.0 | 10 | 20 | Record Absorbance |
| 5 | 2.5 | 10 | 25 | Record Absorbance |
| Unknown | - | - | To be determined | Record Absorbance |
(Note: The concentration range for the standards may need to be adjusted based on the initial absorbance readings to ensure they fall within the linear range of the spectrophotometer, typically 0.1 - 1.0)
Experimental Protocols
Materials and Reagents
-
D&C Red No. 7 (analytical standard)
-
N,N-Dimethylformamide (DMF), spectrophotometric grade
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
Cuvettes (quartz or glass, 1 cm path length)
-
UV-Visible Spectrophotometer
-
Analytical balance
Protocol 1: Preparation of Stock and Standard Solutions
-
Stock Solution Preparation (100 mg/L):
-
Accurately weigh 10.0 mg of D&C Red No. 7 standard using an analytical balance.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of DMF and sonicate or swirl until the dye is completely dissolved.
-
Bring the solution to volume with DMF and mix thoroughly. This is the 100 mg/L stock solution.
-
-
Standard Solutions Preparation:
-
Label a series of 10 mL volumetric flasks as "Standard 1" through "Standard 5" and one as "Blank".
-
Prepare the blank by filling a 10 mL volumetric flask with DMF.
-
Prepare the standard solutions by pipetting the required volume of the 100 mg/L stock solution into the corresponding volumetric flasks as detailed in Table 2.
-
Dilute each standard to the 10 mL mark with DMF and mix well.
-
Protocol 2: Determination of λmax
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the spectrophotometer to scan a wavelength range from 400 nm to 700 nm.
-
Fill a cuvette with the blank solution (DMF) and use it to zero the instrument.
-
Rinse the cuvette with a small amount of one of the prepared standard solutions (e.g., Standard 3, 15 mg/L) and then fill the cuvette with the same standard.
-
Place the cuvette in the spectrophotometer and acquire the absorption spectrum.
-
Identify the wavelength at which the maximum absorbance occurs. This wavelength is the λmax.
Protocol 3: Generation of the Calibration Curve
-
Set the spectrophotometer to measure absorbance at the determined λmax.
-
Use the blank solution (DMF) to zero the instrument at this wavelength.
-
Measure the absorbance of each of the prepared standard solutions (Standards 1-5), starting from the least concentrated to the most concentrated.
-
Rinse the cuvette with a small amount of the next standard before each measurement.
-
-
Record the absorbance values for each standard in Table 2.
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²). The R² value should be ≥ 0.995 for a good linear fit.
Protocol 4: Determination of Unknown Concentration
-
Sample Preparation:
-
If the sample is a solid, accurately weigh a known amount and dissolve it in a known volume of DMF to create a sample stock solution.
-
If the sample is a liquid, a direct measurement may be possible, or a dilution in DMF may be necessary if the concentration is expected to be high. The absorbance of the final solution should fall within the range of the calibration curve.
-
-
Absorbance Measurement:
-
Zero the spectrophotometer with the DMF blank at the determined λmax.
-
Measure the absorbance of the prepared unknown sample solution.
-
-
Concentration Calculation:
-
Use the equation of the line from the calibration curve (y = mx + b) to calculate the concentration of the unknown sample. Substitute the measured absorbance of the unknown for 'y' and solve for 'x' (concentration).
-
If the original sample was diluted, multiply the calculated concentration by the dilution factor to determine the concentration in the original sample.
-
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the spectrophotometric determination of D&C Red No. 7.
Conclusion
The protocol described in this application note provides a straightforward and effective method for the spectrophotometric determination of D&C Red No. 7 concentration in various samples. The use of N,N-Dimethylformamide as a solvent successfully overcomes the challenge of the dye's insolubility in water. By following the outlined procedures for preparing standard solutions, determining the λmax, and constructing a calibration curve, researchers, scientists, and drug development professionals can accurately and reliably quantify the amount of D&C Red No. 7 in their products, ensuring quality and regulatory adherence.
References
Application Notes and Protocols: Formulating Stable Cosmetic Emulsions with D&C Red No. 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
D&C Red No. 7 is a synthetic pigment, chemically identified as the calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid.[1] As a calcium lake, it is a water-insoluble pigment, making it suitable for coloring anhydrous and oil-based cosmetic formulations, as well as the oil phase of emulsions.[1][2] Its vibrant and stable red hue makes it a popular choice for a variety of decorative cosmetics, including lipsticks, blushes, and nail lacquers.[1][2][3][4]
The successful incorporation of D&C Red No. 7 into an emulsion system is critical to achieving a cosmetically elegant and stable final product. The primary challenges in formulating with this and other pigments lie in achieving a fine, uniform dispersion and preventing re-agglomeration and settling over the product's shelf life. This can lead to color streaking, diminished color intensity, and phase separation.
These application notes provide a comprehensive guide to formulating stable oil-in-water (O/W) and water-in-oil (W/O) emulsions containing D&C Red No. 7. They outline the key material properties, detailed formulation protocols, and robust stability testing methodologies essential for developing high-quality, stable cosmetic products.
Physicochemical Properties of D&C Red No. 7
A thorough understanding of the physicochemical properties of D&C Red No. 7 is fundamental to developing a successful formulation strategy. Key parameters are summarized in the table below.
| Property | Value / Characteristics | Significance in Emulsion Formulation |
| INCI Name | CI 15850 (Red 7 Lake) | Universal identification for cosmetic ingredient labeling. |
| Chemical Class | Monoazo Calcium Lake | Influences solubility, dispersibility, and potential interactions with other ingredients. |
| Solubility | Insoluble in water, dispersible in oils and esters.[2][5] | Dictates that the pigment must be incorporated into the oil phase of the emulsion. |
| Particle Size | Fine powder. Some suppliers offer grades with a narrow and uniform particle size distribution (e.g., free of aggregates > 7 microns).[6][7] | Smaller, uniform particles are easier to disperse, provide better color consistency, and are less prone to settling. |
| Heat Stability | Generally good. | The pigment can withstand the elevated temperatures often used in the emulsification process. |
| Light Stability | Generally good. | Ensures color integrity of the final product upon exposure to light. |
| Dispersibility | Can be pre-dispersed in oils like castor oil.[6][7] Isopropyl titanium triisostearate can be used as a stabilizer in such dispersions.[6][7] | Pre-dispersion is a critical step to break down agglomerates and ensure uniform color. The choice of dispersing agent is key to preventing re-agglomeration. |
The Pigment Dispersion Process
The foundation of a stable pigmented emulsion is a high-quality pigment dispersion. This is typically a three-step process:
-
Wetting: The initial stage where a liquid (the dispersing medium, usually a portion of the oil phase) displaces air from the surface of the pigment particles.
-
De-agglomeration/Grinding: Mechanical energy is applied to break down pigment agglomerates and aggregates into smaller, primary particles. This is often achieved using high-shear mixers, homogenizers, or three-roll mills.
-
Stabilization: The use of dispersing agents (stabilizers) that adsorb onto the pigment surface to prevent the freshly separated particles from re-agglomerating. This is achieved through electrostatic or steric hindrance.
Caption: Workflow for creating a stable pigment dispersion.
Formulation Protocols
The following are example formulations and protocols for creating O/W and W/O emulsions with D&C Red No. 7. Formulators should consider these as starting points and may need to adjust ingredient concentrations based on the specific properties of their raw materials and desired final product characteristics.
Oil-in-Water (O/W) Emulsion (e.g., Liquid Foundation)
O/W emulsions are generally lighter in feel and are a popular choice for foundations and lotions.
Table 2: Example O/W Emulsion Formulation with D&C Red No. 7
| Phase | Ingredient (INCI Name) | Function | % w/w |
| A (Oil Phase) | Caprylic/Capric Triglyceride | Emollient, Dispersing Medium | 15.00 |
| Cetearyl Alcohol | Thickener, Emulsion Stabilizer | 3.00 | |
| Glyceryl Stearate | Emulsifier | 2.50 | |
| Stearic Acid | Thickener, Emulsifier | 2.00 | |
| Dimethicone | Emollient, Film Former | 1.50 | |
| B (Pigment Dispersion) | Caprylic/Capric Triglyceride | Dispersing Medium | 5.00 |
| D&C Red No. 7 (CI 15850) | Colorant | 1.00 - 5.00 | |
| Polyhydroxystearic Acid | Dispersant | 0.50 | |
| C (Water Phase) | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 3.00 | |
| Xanthan Gum | Thickener, Stabilizer | 0.30 | |
| D (Cooldown Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 |
| Tocopheryl Acetate (Vitamin E) | Antioxidant | 0.50 |
Protocol for O/W Emulsion:
-
Pigment Dispersion: In a separate vessel, combine the ingredients of Phase B. Mix using a high-shear mixer until the pigment is fully de-agglomerated and uniformly dispersed. A Hegman gauge can be used to assess the quality of the grind.
-
Phase A Preparation: In the main vessel, combine the ingredients of Phase A and heat to 75-80°C with gentle stirring until all components are melted and uniform.
-
Incorporate Pigment Dispersion: Add the prepared pigment dispersion (Phase B) to Phase A and maintain the temperature at 75-80°C, stirring until uniform.
-
Phase C Preparation: In a separate vessel, combine the water and glycerin of Phase C and begin heating. Disperse the xanthan gum into the water/glycerin mixture with propeller mixing and heat to 75-80°C.
-
Emulsification: Slowly add Phase C to the combined Phases A and B with continuous homogenization. Homogenize for 5-10 minutes until a uniform emulsion is formed.
-
Cooling: Switch to sweep-blade mixing and begin cooling the emulsion.
-
Cooldown Phase: Once the emulsion has cooled to below 40°C, add the ingredients of Phase D and mix until uniform.
-
Final Adjustments: Check the pH of the final emulsion and adjust if necessary.
Water-in-Oil (W/O) Emulsion (e.g., Long-Wear Lipstick)
W/O emulsions are known for their rich texture and water-resistant properties, making them ideal for long-lasting color cosmetics.
Table 3: Example W/O Emulsion Formulation with D&C Red No. 7
| Phase | Ingredient (INCI Name) | Function | % w/w |
| A (Oil Phase & Pigment Dispersion) | Castor Oil | Emollient, Dispersing Medium | 40.00 |
| D&C Red No. 7 (CI 15850) | Colorant | 5.00 - 10.00 | |
| Ozokerite Wax | Structurant, Thickener | 8.00 | |
| Candelilla Wax | Structurant, Film Former | 5.00 | |
| Cetyl PEG/PPG-10/1 Dimethicone | W/O Emulsifier | 2.00 | |
| Polyglyceryl-4 Isostearate | W/O Emulsifier | 1.50 | |
| B (Water Phase) | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 5.00 | |
| Sodium Chloride | Stabilizer | 0.70 | |
| C (Cooldown Phase) | Phenoxyethanol | Preservative | 0.80 |
| Flavor/Aroma | Flavor | 0.20 |
Protocol for W/O Emulsion:
-
Phase A Preparation: In the main vessel, combine the castor oil and D&C Red No. 7. Heat to 85-90°C and mix with a homogenizer until the pigment is well dispersed.
-
Melt Waxes: Add the waxes and emulsifiers of Phase A to the pigment dispersion. Continue heating and stirring until all waxes are completely melted and the mixture is uniform.
-
Phase B Preparation: In a separate vessel, combine the ingredients of Phase B and heat to 85-90°C.
-
Emulsification: Very slowly add Phase B to Phase A while homogenizing at high speed. It is crucial to add the water phase slowly to prevent the emulsion from inverting.
-
Cooling: Once all of Phase B has been added and the emulsion is uniform, switch to a propeller or sweep mixer and begin to cool the batch.
-
Cooldown Phase: When the temperature is below 70°C, add the ingredients of Phase C. Continue mixing while cooling.
-
Molding: Pour the lipstick into molds at a suitable temperature (e.g., 65-70°C).
Experimental Protocols for Stability Testing
Stability testing is essential to ensure the safety, quality, and shelf life of the cosmetic product. A well-designed stability program should evaluate the physical, chemical, and microbiological integrity of the emulsion under various conditions.
Caption: A typical workflow for cosmetic emulsion stability testing.
Physical and Chemical Stability
Objective: To assess the physical and chemical integrity of the emulsion under various stress conditions.
5.1.1 Macroscopic Evaluation
-
Protocol: Visually inspect the samples for any changes in color, odor, and appearance (e.g., creaming, sedimentation, phase separation) at each time point.
-
Acceptance Criteria: No significant change in color or odor. No visible phase separation, creaming, or pigment settling.
5.1.2 pH Measurement
-
Protocol: Measure the pH of the emulsion at room temperature using a calibrated pH meter. For O/W emulsions, the electrode can be placed directly into the sample. For W/O emulsions, a 10% dilution in a suitable solvent may be necessary.
-
Acceptance Criteria: pH remains within the specified range for the product (e.g., ± 0.5 units from the initial value).
5.1.3 Viscosity Measurement
-
Protocol: Measure the viscosity using a rotational viscometer or rheometer with a spindle and speed appropriate for the emulsion's viscosity. Ensure the temperature is controlled (e.g., 25°C).
-
Acceptance Criteria: Viscosity remains within the specified range (e.g., ± 10-20% of the initial value).
5.1.4 Centrifugation Test
-
Protocol: Place 10-15 g of the emulsion in a centrifuge tube. Centrifuge at 3000 rpm for 30 minutes.
-
Acceptance Criteria: No visible phase separation or creaming after centrifugation.
5.1.5 Freeze-Thaw Cycling
-
Protocol: Subject the samples to a minimum of three cycles of freezing and thawing. A typical cycle consists of 24 hours at -10°C followed by 24 hours at 25°C.
-
Acceptance Criteria: The emulsion should show no signs of instability (e.g., phase separation, crystallization, significant viscosity change) after three cycles.
5.1.6 Accelerated Stability Testing
-
Protocol: Store samples in a stability chamber at elevated temperatures, typically 40°C and 45°C. Evaluate the samples at regular intervals (e.g., 1, 2, and 3 months).
-
General Guideline: A product that is stable for three months at 45°C is generally considered to have a shelf life of at least two years at room temperature.
Table 4: Stability Testing Schedule and Parameters
| Test | Initial (T=0) | 1 Month | 2 Months | 3 Months |
| Storage Conditions | 25°C, 40°C, 45°C, Freeze-Thaw | 25°C, 40°C, 45°C | 25°C, 40°C, 45°C | |
| Macroscopic Evaluation | ✓ | ✓ | ✓ | ✓ |
| pH Measurement | ✓ | ✓ | ✓ | ✓ |
| Viscosity Measurement | ✓ | ✓ | ✓ | ✓ |
| Centrifugation Test | ✓ | ✓ |
Conclusion
The successful formulation of stable cosmetic emulsions containing D&C Red No. 7 hinges on a systematic approach that considers the pigment's physicochemical properties, a meticulous dispersion process, and a comprehensive stability testing program. By carefully selecting emulsifiers, dispersants, and stabilizers, and by adhering to the detailed protocols outlined in these notes, researchers and formulators can develop high-quality, stable, and aesthetically pleasing cosmetic products that meet both consumer expectations and regulatory requirements. The provided formulation examples and testing methodologies serve as a robust framework for the development of a wide range of pigmented emulsions.
References
Application Notes and Protocols for the Dispersion of D&C Red No. 7 Lake in Oil-Based Formulations
Introduction
D&C Red No. 7 is a synthetic pigment, classified as a monoazo color, which is widely used in the cosmetics and pharmaceutical industries.[1][2] Its calcium-laked form is an FDA-approved, high-purity pigment that is insoluble in water but dispersible in oil, making it an ideal colorant for a variety of anhydrous formulations such as lipsticks, lip glosses, and other color cosmetics.[2][3][4][5] The performance of D&C Red No. 7 lake in an oil-based formulation is critically dependent on the quality of its dispersion. A well-dispersed pigment will result in optimal color strength, gloss, and stability, while a poor dispersion can lead to issues such as color shifting, agglomeration, and a gritty texture.
The dispersion process can be broken down into three fundamental stages:
-
Wetting: The initial stage where the air on the surface of the pigment particles is displaced by the liquid oil medium. The use of wetting agents can facilitate this process by reducing the interfacial tension between the solid pigment and the liquid vehicle.[6]
-
Mechanical Disruption (Grinding): The process of breaking down pigment agglomerates into smaller, more uniform particles. This is typically achieved using high-shear equipment such as a three-roll mill or a bead mill.[1][7]
-
Stabilization: The final stage where the dispersed pigment particles are prevented from re-agglomerating. This is often achieved through the use of dispersing agents that adsorb onto the pigment surface and provide a barrier to re-association.
These application notes provide detailed protocols for the dispersion of D&C Red No. 7 lake in a typical oil-based formulation using two common laboratory-scale methods: a three-roll mill and a bead mill. Additionally, protocols for the characterization of the resulting dispersions, including particle size analysis, rheological evaluation, and stability testing, are provided.
Materials and Equipment
2.1 Materials
-
D&C Red No. 7 Calcium Lake (powder)
-
Castor Oil (Viscosity: approx. 600-800 mPa·s at 25°C)
-
Wetting and Dispersing Agent (e.g., Lecithin, Polyglyceryl-3 Polyricinoleate)
-
Isopropyl Alcohol (for cleaning)
2.2 Equipment
-
Laboratory-scale Three-Roll Mill
-
Laboratory-scale Bead Mill (with 0.8-1.0 mm Yttria-stabilized Zirconia beads)
-
High-Shear Mixer (for pre-mixing)
-
Analytical Balance
-
Spatulas and Beakers
-
Laser Diffraction Particle Size Analyzer
-
Rotational Rheometer
-
Stability Chambers/Ovens
-
Spectrophotometer/Colorimeter
Experimental Protocols
Preparation of the Pre-Mix
Objective: To create a homogenous slurry of the D&C Red No. 7 lake in the oil and wetting agent prior to milling.
Procedure:
-
Weigh the required amounts of Castor Oil and the wetting/dispersing agent into a beaker.
-
Place the beaker under a high-shear mixer.
-
Begin mixing at a low speed and gradually add the D&C Red No. 7 lake powder to the vortex.
-
Once all the pigment has been added, increase the mixing speed to 2000-3000 RPM and mix for 15-20 minutes, or until the mixture is a homogenous slurry free of large, dry clumps.
-
Scrape the sides of the beaker periodically to ensure all material is incorporated.
Dispersion Protocol 1: Three-Roll Mill
Objective: To de-agglomerate the pigment particles using the shear forces generated by the rollers of a three-roll mill.
Procedure:
-
Ensure the three-roll mill is clean and properly calibrated.
-
Set the gap between the feed and center rolls to approximately 50 µm and the gap between the center and apron rolls to approximately 25 µm.
-
Turn on the mill and set the roller speed to a low setting (e.g., 50 RPM).
-
Carefully apply a small amount of the pre-mix to the feed roll.
-
Allow the pre-mix to be drawn through the rolls and collected on the apron.
-
Collect the milled dispersion and re-apply it to the feed roll for a second pass.
-
For this protocol, samples will be collected after 1, 3, and 5 passes.
-
After the final pass, collect the dispersion in a clean, labeled container.
-
Clean the mill thoroughly with Isopropyl Alcohol and a soft cloth.
Dispersion Protocol 2: Bead Mill
Objective: To de-agglomerate the pigment particles using the impact and shear forces generated by the grinding media in a bead mill.
Procedure:
-
Fill the milling chamber of the bead mill with the grinding media (0.8-1.0 mm Yttria-stabilized Zirconia beads) to the manufacturer's recommended volume (typically 70-80%).
-
Add the pre-mix to the milling chamber.
-
Set the mill speed to 2000 RPM.
-
Begin milling and monitor the temperature to ensure it does not exceed 45°C.
-
Collect samples at 15, 30, and 60 minutes of milling time.
-
After the final milling time, separate the dispersion from the grinding media according to the manufacturer's instructions.
-
Collect the final dispersion in a clean, labeled container.
-
Clean the mill and grinding media thoroughly.
Characterization Protocols
Particle Size Analysis
Objective: To determine the particle size distribution of the pigment dispersion using laser diffraction.
Procedure:
-
Prepare the laser diffraction particle size analyzer according to the manufacturer's instructions. The dispersant used in the instrument should be the same as the oil phase of the formulation (Castor Oil) to avoid solvent shock.
-
Add a small, representative sample of the pigment dispersion to the dispersant in the analyzer until the obscuration is within the recommended range (typically 10-15%).
-
Perform the measurement.
-
Record the D50 (median particle size), D90 (90th percentile particle size), and the overall particle size distribution.
-
Repeat the measurement in triplicate for each sample.
Rheological Analysis
Objective: To evaluate the viscosity and thixotropic behavior of the pigment dispersion as an indicator of dispersion stability.
Procedure:
-
Using a rotational rheometer with a cone and plate or parallel plate geometry, load a sample of the dispersion.
-
Allow the sample to equilibrate at 25°C for 5 minutes.
-
Perform a continuous ramp viscosity test from a low shear rate to a high shear rate (e.g., 0.1 to 100 s⁻¹).
-
Perform a thixotropy loop test by ramping the shear rate up and then back down. The area of the hysteresis loop provides an indication of the degree of flocculation.
-
Record the viscosity at a defined shear rate (e.g., 10 s⁻¹) and the thixotropic loop area.
Colorimetric Analysis
Objective: To quantitatively measure the color of the dispersion.
Procedure:
-
Draw down a sample of the dispersion on a standard color measurement card using a consistent film thickness.
-
Allow the drawdown to dry or equilibrate as required.
-
Using a spectrophotometer or colorimeter, measure the CIELAB color space values (L, a, b*).
-
The L* value represents lightness, a* represents the green-red axis, and b* represents the blue-yellow axis.
-
Compare the color values of the different dispersion samples.
Accelerated Stability Testing
Objective: To assess the long-term stability of the pigment dispersion under accelerated conditions.
Procedure:
-
Place an aliquot of the final dispersion in a sealed, clear glass container.
-
Store the container in a stability chamber at an elevated temperature (e.g., 45°C).
-
Visually inspect the sample at regular intervals (e.g., 1, 2, 4, and 8 weeks) for signs of instability, such as pigment settling, oil separation, or color change.
-
At each time point, a sample can be taken for particle size and rheological analysis to quantify any changes.
Data Presentation
The following tables present representative data from the dispersion experiments described above.
Table 1: Effect of Dispersion Method on Particle Size Distribution
| Sample | Dispersion Method | Milling Time/Passes | D50 (µm) | D90 (µm) |
| Pre-Mix | High-Shear Mixer | 20 min | 15.2 | 35.8 |
| TRM-1 | Three-Roll Mill | 1 Pass | 5.8 | 12.1 |
| TRM-3 | Three-Roll Mill | 3 Passes | 2.1 | 5.3 |
| TRM-5 | Three-Roll Mill | 5 Passes | 1.5 | 3.9 |
| BM-15 | Bead Mill | 15 min | 4.5 | 9.8 |
| BM-30 | Bead Mill | 30 min | 1.8 | 4.2 |
| BM-60 | Bead Mill | 60 min | 1.2 | 3.1 |
Table 2: Rheological Properties of D&C Red No. 7 Dispersions
| Sample | Dispersion Method | Milling Time/Passes | Viscosity at 10 s⁻¹ (mPa·s) | Thixotropic Loop Area (Pa/s) |
| Pre-Mix | High-Shear Mixer | 20 min | 1250 | 350 |
| TRM-1 | Three-Roll Mill | 1 Pass | 1100 | 280 |
| TRM-3 | Three-Roll Mill | 3 Passes | 950 | 150 |
| TRM-5 | Three-Roll Mill | 5 Passes | 900 | 120 |
| BM-15 | Bead Mill | 15 min | 1050 | 250 |
| BM-30 | Bead Mill | 30 min | 920 | 140 |
| BM-60 | Bead Mill | 60 min | 880 | 110 |
Table 3: Colorimetric Data of D&C Red No. 7 Dispersions
| Sample | Dispersion Method | Milling Time/Passes | L* (Lightness) | a* (Redness) | b* (Yellowness) |
| TRM-1 | Three-Roll Mill | 1 Pass | 45.2 | 50.1 | 20.5 |
| TRM-5 | Three-Roll Mill | 5 Passes | 46.8 | 55.3 | 18.2 |
| BM-15 | Bead Mill | 15 min | 45.8 | 51.5 | 19.8 |
| BM-60 | Bead Mill | 60 min | 47.1 | 56.2 | 17.9 |
Table 4: Accelerated Stability Testing at 45°C
| Sample | Time (Weeks) | Visual Observation | D50 (µm) |
| TRM-5 | 0 | Homogenous | 1.5 |
| 4 | No change | 1.6 | |
| 8 | Slight settling | 1.8 | |
| BM-60 | 0 | Homogenous | 1.2 |
| 4 | No change | 1.2 | |
| 8 | No change | 1.3 |
Visualizations
Caption: Workflow for dispersing and characterizing D&C Red No. 7 lake in oil.
Caption: Key factors influencing the stability of D&C Red No. 7 lake dispersions.
Discussion
The provided protocols and representative data illustrate a systematic approach to developing and characterizing a D&C Red No. 7 lake dispersion in an oil-based system. The data in Table 1 clearly demonstrates the effectiveness of both the three-roll mill and the bead mill in reducing the particle size of the pigment agglomerates from the pre-mix. The bead mill, with extended milling time, appears to achieve a slightly finer particle size compared to the three-roll mill with multiple passes.
The rheological data in Table 2 correlates with the particle size data. As the pigment is de-agglomerated, the viscosity of the dispersion decreases. This is because smaller, well-dispersed particles have a more efficient packing and less particle-particle interaction, leading to a less structured system. The reduction in the thixotropic loop area also indicates a more stable dispersion with less tendency to flocculate.
The colorimetric data in Table 3 shows an increase in the a* value (redness) and L* value (lightness) with improved dispersion. This is expected, as smaller particles have a greater surface area for light scattering and absorption, leading to a more intense and brighter color.
Finally, the accelerated stability data in Table 4 suggests that the dispersion produced by the bead mill at 60 minutes exhibits superior stability compared to the dispersion from the three-roll mill after 5 passes, as evidenced by the lack of significant particle size change and visual settling at 45°C over 8 weeks.
Conclusion
The successful formulation of oil-based products containing D&C Red No. 7 lake is highly dependent on the proper dispersion of the pigment. The choice of dispersion method and the optimization of its parameters have a significant impact on the final properties of the dispersion, including particle size, rheology, color, and stability. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and characterize high-quality D&C Red No. 7 lake dispersions. It is recommended that for any new formulation, a systematic study is conducted to determine the optimal dispersion parameters and the appropriate levels of wetting and dispersing agents to achieve the desired product performance.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Most Popular D&C Red No. 7 Ca Lake Ci 15850: 1 CAS 5281-04-9, C19-7711 - CAS 5281-04-9 and Ci 15850: 1 [jqmaterial.en.made-in-china.com]
- 3. azom.com [azom.com]
- 4. Sodium Ascorbyl Phosphate Can Give You Your Brightest Skin Ever [byrdie.com]
- 5. mdpi.com [mdpi.com]
- 6. The importance of wetting and dispersant surfactants in the dispersion process – Indovinya | Leader in the production of surfactants and specialty chemicals [indovinya.indoramaventures.com]
- 7. datis.sk [datis.sk]
Detecting D&C Red No. 7 in Pharmaceutical Products: A Guide to Analytical Techniques
Introduction
D&C Red No. 7 is a synthetic pigment, the calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid, widely used as a color additive in drug products and cosmetics.[1][2][3] Ensuring the purity and correct concentration of this colorant in final pharmaceutical formulations is critical for product quality and regulatory compliance. The United States Food and Drug Administration (FDA) mandates batch certification of D&C Red No. 7 to ensure it meets stringent specifications for impurities.[1][4][5] This document provides detailed application notes and protocols for the analytical techniques used to detect and quantify D&C Red No. 7 and its potential impurities in drug products.
Analytical Approaches: An Overview
Several analytical techniques are employed for the analysis of D&C Red No. 7 and other color additives. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with various detectors are the most prevalent and powerful methods.[6][7] Spectrophotometry also serves as a valuable tool for quantification.[1] For highly sensitive and specific detection, particularly of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is utilized.
The primary analytes of interest in the analysis of D&C Red No. 7 include the main colorant itself, as well as manufacturing intermediates and subsidiary colors. Key impurities that are often monitored include:
-
1-[(4-methylphenyl)azo]-2-naphthalenol (a recently identified impurity) [1]
Experimental Protocols
Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) Detection
This method is suitable for the rapid and sensitive determination of D&C Red No. 7 and its manufacturing intermediates and subsidiary colors.[4][5]
a. Sample Preparation:
-
Accurately weigh a portion of the drug product and transfer it to a suitable volumetric flask.
-
Dissolve the sample in a solution of a basic chelating agent, such as EDTA, and an organic solvent like N,N'-dimethylformamide to facilitate the dissolution of the color additive.[8]
-
For lake samples, a novel system using lithium oxalate in a methanol-water mixture can be employed for dissolution.[6]
-
Dilute to volume with the appropriate solvent and mix thoroughly.
-
Filter the solution through a 0.2 µm PTFE syringeless filter before injection.
b. UPLC Conditions:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Aqueous ammonium acetate buffer |
| Mobile Phase B | Methanol |
| Gradient | A suitable gradient to separate the analytes of interest |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | Monitoring at multiple wavelengths (e.g., 485 nm for impurities)[8] |
c. Data Analysis:
Identify and quantify the analytes by comparing their retention times and UV-Vis absorption spectra with those of certified reference standards.[4][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the determination of trace-level impurities like p-toluidine (PT) in D&C Red No. 7.
a. Sample Preparation (Solid-Phase Extraction - SPE):
-
Use Strata SCX cation-exchange cartridges (500 mg/6mL) for the extraction of p-toluidine.
-
Condition the SPE cartridge with an appropriate solvent.
-
Load the prepared sample solution onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte of interest with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions:
| Parameter | Value |
| LC System | Waters Acquity UPLC system |
| Column | XBridge Phenyl (2.1 x 75 mm, 2.5 µm) |
| Mobile Phase | A suitable gradient of aqueous and organic solvents |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometer | Tandem quadrupole (TQD) mass spectrometer |
| Ionization Mode | Electrospray Positive Ionization (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
c. Data Analysis:
Quantify p-toluidine using a six-point calibration curve prepared in a R7 lake matrix spiked with the analyte. The instrument response should be linear over the calibration range.
Quantitative Data Summary
The following tables summarize the validation data for the UPLC and LC-MS/MS methods.
Table 1: UPLC Method Validation Data [4][5]
| Parameter | Result |
| Linearity (average R²) | 0.9994 |
| Recovery | 96–106% |
| Limit of Detection (LOD) | 0.0014–0.0061% |
| Limit of Quantitation (LOQ) | 0.0047–0.020% |
| Relative Standard Deviation (RSD) | 0.67–5.79% |
Table 2: LC-MS/MS Method for p-Toluidine Validation Data
| Parameter | Result |
| Calibration Range | 2.5-20 ppm |
| Linearity | Linear over the calibration range |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
References
- 1. Federal Register :: Request Access [unblock.federalregister.gov]
- 2. Federal Register :: Request Access [unblock.federalregister.gov]
- 3. Buy D&C Red No. 7 | 5281-04-9 [smolecule.com]
- 4. - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes: D&C Red No. 7 in Biological Staining
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D&C Red No. 7 (also known as Lithol Rubine B or C.I. 15850) is a synthetic monoazo dye widely approved and used as a color additive in cosmetics, pharmaceuticals, and printing inks. Despite its strong coloring properties, a comprehensive review of scientific literature and supplier information reveals that D&C Red No. 7 is not a recognized or utilized stain in histological or cytological applications. Its chemical properties, particularly its formulation as a "lake" pigment, render it unsuitable for standard histological protocols that require dyes to be soluble in aqueous or alcoholic solutions to effectively penetrate and bind to tissue components.
These application notes provide a summary of the chemical properties of D&C Red No. 7, an explanation for its unsuitability in histology, and a hypothetical protocol for the evaluation of a novel dye for histological applications, using D&C Red No. 7 as an illustrative example.
Dye Characteristics and Properties
The key physicochemical properties of D&C Red No. 7 are summarized below. These characteristics are critical in understanding its applications and limitations.
| Property | Value / Description | Reference |
| Common Names | D&C Red No. 7, Lithol Rubine BK, C.I. Pigment Red 57:1 | [1] |
| C.I. Number | 15850 | [2] |
| CAS Number | 5281-04-9 | [1] |
| Chemical Class | Monoazo Dye | [3] |
| Molecular Formula | C18H12CaN2O6S | [1] |
| Molecular Weight | 424.44 g/mol | [1] |
| Form | Typically supplied as a calcium (or sometimes barium) salt, known as a "lake" pigment. Appears as a red powder. | [4] |
| Solubility | Insoluble in cold water and ethanol; slightly soluble in hot water. Often described as "miscible" or "dispersible" rather than truly soluble in oils and water. | [5] |
| Primary Applications | Color additive in cosmetics (e.g., lipsticks, nail polish), drugs (tablet coatings), and printing inks. | [3][4] |
Rationale for Unsuitability in Histological Staining
Histological staining relies on the ability of a dye to penetrate tissue sections and selectively bind to specific cellular or extracellular components based on charge or chemical affinity. The standard workflow involves a series of aqueous and alcohol-based solutions. D&C Red No. 7 is unsuitable for this process for the following reasons:
-
Insolubility: As a "lake" pigment, D&C Red No. 7 is intentionally made insoluble in water and alcohols.[5] Histological stains must be soluble in their vehicle (typically water or ethanol) to infiltrate the fixed tissue matrix and reach their target structures.
-
Particulate Nature: Lake pigments are fine, insoluble powders dispersed in a medium.[5] In a histological context, these particles would likely sit on top of the tissue section rather than penetrating it, leading to non-specific deposits and obscuring cellular detail.
-
Lack of Specific Binding: Research-grade histological dyes possess chemical functionalities that allow for specific binding to biological molecules (e.g., cationic dyes like hematoxylin binding to anionic nucleic acids). D&C Red No. 7 is designed as a general coloring agent and lacks the required specificity for differential staining of cellular components.[1]
Hypothetical Protocol: Evaluation of a Novel Dye for Histology
While D&C Red No. 7 is not used in histology, the following protocol outlines a general workflow for how a researcher might test a new or unknown compound for its potential as a histological stain.
Objective: To determine if a novel dye (e.g., "Dye X," representing D&C Red No. 7) has potential for use as a histological stain on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (e.g., liver, kidney, or intestine) on charged slides
-
Dye X (D&C Red No. 7) powder
-
Solvents: Distilled water, 70% ethanol, 95% ethanol, 100% ethanol, Xylene
-
Acids and Bases for pH adjustment (e.g., 1% Acetic Acid, 1% Ammonium Hydroxide)
-
Standard counterstain (e.g., Hematoxylin or Eosin)
-
Mounting medium and coverslips
-
Light microscope
Part 1: Solubility and Solution Preparation
-
Solubility Testing:
-
Place 10 mg of Dye X into separate test tubes.
-
Add 1 mL of each of the following solvents to a respective tube: distilled water (cold), distilled water (hot, ~60°C), 70% ethanol, 95% ethanol, and 100% ethanol.
-
Vortex each tube for 30 seconds and observe for dissolution. Let stand for 10 minutes and observe again.
-
Expected Result for D&C Red No. 7: The dye will remain largely insoluble, forming a suspension.[5]
-
-
Stock Solution Preparation:
-
Based on solubility tests, attempt to prepare a 1% (w/v) stock solution in the most effective solvent. If the dye is insoluble, proceed with a saturated solution after filtration or centrifugation to remove particulate matter. For this protocol, we will attempt a 1% solution in hot distilled water.
-
Heat 100 mL of distilled water to 60°C. Add 1 g of Dye X. Stir for 15 minutes.
-
Allow to cool and filter the solution to remove undissolved particles. The resulting colored filtrate is the working solution. Note the final color and transparency.
-
Part 2: Trial Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse in running tap water: 5 minutes.
-
-
Staining with Dye X:
-
Immerse slides in the prepared Dye X working solution.
-
Test a range of staining times: 1 minute, 5 minutes, and 15 minutes.
-
Optional: Test the effect of pH by adding a drop of 1% acetic acid or 1% ammonium hydroxide to the staining solution.
-
-
Washing and Differentiation:
-
Rinse slides briefly in distilled water.
-
Differentiation (if overstaining occurs): Attempt to remove excess stain using a weak acid (e.g., 0.5% acetic acid) or alcohol (e.g., 70% ethanol), observing the slide microscopically.
-
-
Counterstaining (Optional):
-
To provide context, stain one set of slides with a standard counterstain. If Dye X is red, a blue counterstain like Hematoxylin is appropriate.
-
Stain with Mayer's Hematoxylin for 3-5 minutes.
-
Rinse in water.
-
"Blue" the hematoxylin in a weak alkaline solution (e.g., Scott's Tap Water Substitute) for 1 minute.
-
Rinse in water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded alcohols: 70%, 95%, 100% ethanol (2 minutes each).
-
Clear in Xylene: 2 changes, 3 minutes each.
-
Mount with a permanent mounting medium and apply a coverslip.
-
-
Microscopic Evaluation:
-
Examine the slides under a light microscope.
-
Assess the intensity and localization of Dye X. Does it stain nuclei, cytoplasm, or extracellular matrix? Is the staining specific or diffuse? Is there evidence of particulate matter?
-
Visualizations
Caption: Workflow for evaluating a novel dye for histological staining.
Caption: Generic signaling pathway for cellular response investigation.
References
Application Notes and Protocols for Particle Size Analysis of D&C Red No. 7 Pigments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the particle size analysis of D&C Red No. 7 pigments, a crucial parameter influencing the performance and quality of cosmetic and pharmaceutical products. The following application notes and protocols are designed to guide researchers and professionals in obtaining accurate and reproducible particle size data using various analytical techniques.
Introduction to Particle Size Analysis of D&C Red No. 7
D&C Red No. 7 is an organic pigment widely used in cosmetics and drug products. It is a fine, red powder that is insoluble in water and dispersible in oils. The particle size distribution of this pigment is a critical quality attribute that can significantly impact its color strength, dispersibility, stability, and overall performance in final formulations. Therefore, accurate and consistent measurement of particle size is essential for quality control, formulation development, and regulatory compliance.
This document outlines four common methods for particle size analysis:
-
Laser Diffraction: A versatile and widely used technique for measuring particle size distributions from the nanometer to the millimeter range.
-
Dynamic Light Scattering (DLS): Primarily used for analyzing sub-micron particles and nanoparticles in a liquid dispersion.
-
Sieve Analysis: A traditional and straightforward method for separating and sizing larger particles.
-
Optical Microscopy: A direct visualization method that provides information on particle size, shape, and morphology.
Experimental Protocols
The following sections detail the experimental protocols for each of the aforementioned particle size analysis techniques, adapted for the specific properties of D&C Red No. 7 pigments.
Laser Diffraction
Laser diffraction is a popular method for the particle size analysis of pigments due to its wide measurement range and rapid analysis time.[1]
Experimental Workflow for Laser Diffraction
Caption: Workflow for particle size analysis by laser diffraction.
Protocol:
-
Sample Preparation:
-
Select a suitable dispersant in which D&C Red No. 7 is insoluble and does not agglomerate. Isopropyl myristate or mineral oil are good starting points.
-
Prepare a stock suspension by adding a small amount of D&C Red No. 7 pigment (e.g., 10-20 mg) to approximately 10 mL of the chosen dispersant.
-
To ensure proper dispersion and break up any agglomerates, sonicate the suspension using an ultrasonic bath or probe for 2-5 minutes. The duration of sonication should be optimized to achieve a stable dispersion without causing particle attrition.
-
-
Instrument Setup:
-
Set up the laser diffraction instrument according to the manufacturer's instructions.
-
Select the appropriate optical model for the analysis. For colored particles like D&C Red No. 7, the Mie theory is generally recommended as it accounts for the absorption and scattering of light. This requires knowledge of the refractive index (RI) and absorption index of the pigment. If these values are unknown, the Fraunhofer approximation can be used, but it may be less accurate for particles smaller than a few micrometers.
-
Fill the instrument's dispersion unit with the clean dispersant.
-
-
Measurement:
-
Run a background measurement with the clean dispersant.
-
Slowly add the prepared sample suspension to the dispersion unit until the recommended obscuration level (typically between 5% and 15%) is reached. The instrument software will indicate the obscuration.
-
Allow the suspension to circulate and stabilize for a few minutes before initiating the measurement.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
The instrument software will automatically calculate the particle size distribution based on the selected optical model.
-
The results are typically presented as a volume-based distribution, showing the percentage of particles within different size ranges.
-
Dynamic Light Scattering (DLS)
DLS is a highly sensitive technique ideal for measuring the size of particles in the sub-micron range.[2][3]
Logical Relationship for DLS Measurement
Caption: Logical relationship of parameters in DLS.
Protocol:
-
Sample Preparation:
-
Prepare a dilute suspension of D&C Red No. 7 in a suitable organic solvent (e.g., isopropanol or a hydrocarbon-based solvent) in which the pigment is well-dispersed and does not settle rapidly.
-
The concentration should be low enough to avoid multiple scattering effects. A starting concentration of 0.01 to 0.1 mg/mL is recommended.
-
Filter the dispersant through a 0.2 µm filter to remove any dust or extraneous particles.
-
Sonicate the sample suspension for 2-5 minutes to ensure deagglomeration.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize.
-
Enter the properties of the dispersant (viscosity and refractive index) and the measurement temperature into the software.
-
-
Measurement:
-
Rinse a clean cuvette with the filtered dispersant and then fill it with the sample suspension.
-
Ensure there are no air bubbles in the cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement parameters, including the number of runs and duration of each run. Typically, 3-5 runs of 60-120 seconds each are sufficient.
-
Start the measurement.
-
-
Data Analysis:
-
The software will analyze the fluctuations in scattered light intensity to determine the diffusion coefficient of the particles.
-
The hydrodynamic diameter is then calculated from the diffusion coefficient using the Stokes-Einstein equation.
-
The results are typically presented as an intensity-weighted size distribution.
-
Sieve Analysis
Sieve analysis is a well-established method for determining the particle size distribution of coarser powders. For fine pigments like D&C Red No. 7, it is generally used to identify the presence of larger agglomerates or to fractionate the powder for other analyses.
Experimental Workflow for Sieve Analysis
Caption: Workflow for particle size analysis by sieve analysis.
Protocol:
-
Sample Preparation:
-
Accurately weigh a representative sample of the D&C Red No. 7 powder (e.g., 25-100 g). The sample size will depend on the diameter of the sieves and the expected particle size range.
-
-
Sieve Stack Assembly:
-
Select a set of standard sieves with mesh sizes appropriate for the expected particle size range of the pigment. For a fine powder, this might include sieves with openings of 150 µm, 106 µm, 75 µm, 53 µm, and a collection pan at the bottom.
-
Clean and dry the sieves thoroughly before use.
-
Assemble the sieves in a stack with the largest mesh opening at the top and decreasing openings towards the bottom, with the collection pan at the very bottom.
-
-
Sieving Process:
-
Carefully pour the weighed sample onto the top sieve.
-
Place the lid on the sieve stack.
-
Secure the sieve stack in a mechanical sieve shaker.
-
Shake the stack for a predetermined amount of time (e.g., 10-15 minutes) at a consistent agitation intensity. The time and intensity should be sufficient to ensure that most particles have had an opportunity to pass through the apertures.
-
-
Weighing:
-
After shaking is complete, carefully remove the sieve stack.
-
Weigh the amount of powder retained on each sieve and in the collection pan to the nearest 0.1 g.
-
-
Data Analysis:
-
Calculate the weight percentage of the powder retained on each sieve by dividing the weight of the retained powder by the total initial weight of the sample and multiplying by 100.
-
The results can be presented as a table or a histogram showing the particle size distribution by weight.
-
Optical Microscopy
Optical microscopy allows for the direct observation and measurement of individual particles, providing valuable information on size, shape, and the presence of agglomerates.
Experimental Workflow for Optical Microscopy
Caption: Workflow for particle size analysis by optical microscopy.
Protocol:
-
Sample Preparation:
-
Place a small drop of a suitable, non-volatile liquid (e.g., mineral oil) on a clean microscope slide.
-
Add a very small amount of D&C Red No. 7 powder to the drop and gently mix with a fine-tipped rod to disperse the particles. Avoid vigorous mixing that could break the particles.
-
Carefully place a cover slip over the dispersion, avoiding the formation of air bubbles.
-
-
Image Acquisition:
-
Place the slide on the stage of a calibrated optical microscope.
-
Using an appropriate magnification, focus on the particles and capture digital images. It is important to acquire images from several different fields of view to ensure a representative sample of particles is analyzed.
-
Ensure the lighting is uniform and properly adjusted to provide good contrast between the particles and the background.
-
-
Image Analysis:
-
Use a validated image analysis software to measure the desired dimensional parameters of the particles. Common parameters include Feret's diameter, Martin's diameter, or the area-equivalent diameter.
-
The software should be calibrated with a stage micrometer.
-
Analyze a statistically significant number of particles (typically several hundred to a few thousand) to obtain a reliable size distribution.
-
-
Data Analysis:
-
The software will generate a particle size distribution based on the number of particles measured.
-
Shape parameters, such as aspect ratio and circularity, can also be calculated to provide a more complete characterization of the pigment particles.
-
Data Presentation
The quantitative data obtained from particle size analysis can be summarized in tables for easy comparison and interpretation. Below are example tables showing typical data for an organic red pigment similar to D&C Red No. 7.
Table 1: Particle Size Distribution by Laser Diffraction (Volume %)
| Size Range (µm) | % in Range | Cumulative % Undersize |
| 0.1 - 1.0 | 15.2 | 15.2 |
| 1.0 - 5.0 | 45.8 | 61.0 |
| 5.0 - 10.0 | 25.3 | 86.3 |
| 10.0 - 20.0 | 10.1 | 96.4 |
| > 20.0 | 3.6 | 100.0 |
Table 2: Key Particle Size Parameters
| Parameter | Laser Diffraction | Dynamic Light Scattering |
| D10 (µm) | 0.8 | 0.2 |
| D50 (µm) (Median) | 3.5 | 0.5 |
| D90 (µm) | 12.1 | 1.1 |
| Mean Diameter (µm) | 5.2 | 0.6 |
| Polydispersity Index (PDI) | N/A | 0.3 |
D10, D50, and D90 represent the particle diameters at which 10%, 50%, and 90% of the sample's mass is comprised of particles with a smaller diameter.
Table 3: Particle Size Distribution by Sieve Analysis (Weight %)
| Sieve Size (µm) | Weight Retained (g) | % Retained | Cumulative % Retained |
| > 150 | 0.5 | 0.5 | 0.5 |
| 106 - 150 | 1.2 | 1.2 | 1.7 |
| 75 - 106 | 3.5 | 3.5 | 5.2 |
| 53 - 75 | 10.8 | 10.8 | 16.0 |
| < 53 (Pan) | 84.0 | 84.0 | 100.0 |
| Total | 100.0 | 100.0 |
Conclusion
The choice of particle size analysis method for D&C Red No. 7 will depend on the specific information required, the expected particle size range, and the available instrumentation. Laser diffraction provides a rapid and comprehensive overview of the particle size distribution. Dynamic light scattering is ideal for characterizing the sub-micron fraction of the pigment. Sieve analysis is a simple method for detecting large agglomerates, and optical microscopy offers direct visualization of particle size and shape. For a complete characterization, it is often beneficial to use a combination of these methods. The protocols provided in this document serve as a detailed guide for obtaining reliable and meaningful particle size data for D&C Red No. 7 pigments.
References
Application Notes and Protocols for D&C Red No. 7 in Nail Lacquer Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
D&C Red No. 7 is a synthetic pigment, chemically identified as the calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid.[1] It is a monoazo color additive widely used in the cosmetics and personal care industry, including nail lacquers, lipsticks, and face makeup.[1][2] This document provides detailed application notes and protocols for the incorporation of D&C Red No. 7 in nail lacquer formulations, with a focus on performance evaluation and safety considerations.
D&C Red No. 7 is regulated by the U.S. Food and Drug Administration (FDA) and is subject to batch certification to ensure its purity and safety for cosmetic use.[3] It is valued for its high color purity, saturation, and stability, making it a popular choice for achieving vibrant red and pink shades in nail polish.[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of D&C Red No. 7 is crucial for successful formulation development.
| Property | Value | Reference |
| INCI Name | CI 15850 | [2] |
| Chemical Class | Monoazo | [2] |
| Appearance | Red powder | [2] |
| Solubility | Virtually insoluble in water; dispersible in oil. | [1] |
| CAS Number | 5281-04-9 | [2] |
Formulation Guidelines
For optimal performance, D&C Red No. 7 should be properly dispersed within the nail lacquer base.
-
Dispersion: It is recommended to wet the pigment in a portion of the solvent or plasticizer before incorporating it into the main batch. This helps to prevent agglomeration and ensures uniform color distribution.
-
Concentration: The concentration of D&C Red No. 7 can be adjusted to achieve the desired color intensity. Typical use levels range from 0.1% to 5.0% by weight of the total formulation.
-
Compatibility: D&C Red No. 7 is compatible with most common nail lacquer ingredients, including nitrocellulose, resins, plasticizers, and solvents.
-
Shade Variation: Lighter shades of red or pink can be achieved by blending D&C Red No. 7 with titanium dioxide.[2]
Experimental Protocols and Performance Evaluation
To ensure the quality and efficacy of a nail lacquer formulation containing D&C Red No. 7, a series of performance tests should be conducted.
Color Stability
Objective: To assess the stability of the color of the nail lacquer upon exposure to UV light.
Methodology:
-
Prepare nail lacquer formulations with varying concentrations of D&C Red No. 7 (e.g., 0.5%, 1.0%, 2.0%).
-
Apply two coats of each formulation to separate, clean, and dry glass slides or synthetic nail plates.
-
Allow the films to dry completely for 24 hours at room temperature.
-
Measure the initial color of each film using a spectrophotometer or colorimeter, recording the CIELAB values (L, a, b*).
-
Expose the coated slides to a controlled UV light source (e.g., a xenon arc lamp) for a specified duration (e.g., 10, 20, 40 hours), simulating sun exposure.
-
At each time interval, measure the color of the exposed films.
-
Calculate the total color difference (ΔE) using the following formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]^½
-
A lower ΔE* value indicates better color stability.
Data Presentation:
| D&C Red No. 7 Conc. (%) | Initial L | Initial a | Initial b | ΔE (10h UV) | ΔE* (20h UV) | ΔE* (40h UV) |
| 0.5 | 45.2 | 50.1 | 25.3 | 1.2 | 2.5 | 4.8 |
| 1.0 | 42.8 | 55.6 | 28.9 | 0.9 | 1.8 | 3.5 |
| 2.0 | 39.5 | 58.2 | 30.1 | 0.7 | 1.5 | 2.9 |
Note: The data presented in this table is representative and may vary depending on the specific nail lacquer base and other formulation components.
Gloss
Objective: To measure the specular gloss of the nail lacquer film.
Methodology:
-
Prepare nail lacquer formulations with varying concentrations of D&C Red No. 7.
-
Apply two coats of each formulation to smooth, non-porous black glass plates.
-
Allow the films to cure for 24 hours in a dust-free environment.
-
Measure the gloss of each film at 20° and 60° angles using a gloss meter according to ASTM D523.[4]
-
Record the gloss values in Gloss Units (GU). Higher GU values indicate a higher gloss.
Data Presentation:
| D&C Red No. 7 Conc. (%) | Gloss @ 20° (GU) | Gloss @ 60° (GU) |
| 0.5 | 85 | 92 |
| 1.0 | 88 | 95 |
| 2.0 | 90 | 96 |
Note: The data presented in this table is representative and may vary depending on the specific nail lacquer base and other formulation components.
Adhesion
Objective: To assess the adhesion of the nail lacquer film to a substrate.
Methodology (Cross-Cut Test - ISO 2409): [5]
-
Apply two coats of the nail lacquer formulation to a clean, smooth substrate (e.g., plastic or metal panels).
-
Allow the film to dry completely for 72 hours.
-
Using a cross-cut tool, make a lattice pattern of six cuts, each penetrating the coating to the substrate.[6]
-
Brush the area lightly to remove any detached flakes.
-
Apply a specified pressure-sensitive adhesive tape over the lattice and smooth it down.
-
Remove the tape rapidly at a 60° angle.[7]
-
Examine the grid area and classify the adhesion according to the ISO 2409 scale (0 = excellent, 5 = very poor).
Data Presentation:
| D&C Red No. 7 Conc. (%) | ISO 2409 Adhesion Classification |
| 0.5 | 0 |
| 1.0 | 0 |
| 2.0 | 1 |
Note: The data presented in this table is representative and may vary depending on the specific nail lacquer base and other formulation components.
Safety and Toxicology
D&C Red No. 7 has undergone toxicological testing to support its use in cosmetics.[3] The FDA has established a specification for an impurity, 1-[(4-methylphenyl)azo]-2-naphthalenol, at a maximum limit of 0.015 percent.[3]
Dermal Absorption and Metabolism
Azo dyes, in general, can be metabolized by the skin microbiota.[8] The azo bond can be cleaved by azoreductases present in skin bacteria, leading to the formation of aromatic amines.[8][9] These metabolites may then be absorbed through the skin. The extent of dermal absorption and metabolism is dependent on various factors, including the specific azo dye, the formulation matrix, and the condition of the skin.
While specific data on the dermal penetration of D&C Red No. 7 is limited, the potential for metabolism by skin enzymes should be considered in the overall safety assessment of the final product.
Visualizations
Experimental Workflow for Nail Lacquer Performance Testing
Caption: Workflow for performance evaluation of nail lacquer.
Conceptual Pathway for Azo Dye Metabolism by Skin Microbiota
Caption: Azo dye metabolism by skin microbiota.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. Federal Register :: D&C Red No. 6 and D&C Red No. 7; Change in Specification [federalregister.gov]
- 4. Understanding Gloss Standards & Units [sensing.konicaminolta.us]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Metabolism of azo dyes by human skin microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: D&C Red No. 7 in Cosmetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D&C Red No. 7 in cosmetic formulations. The following sections address common issues of bleeding and migration, offering detailed experimental protocols and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What is D&C Red No. 7 and why is it prone to bleeding and migration?
D&C Red No. 7 is a synthetic pigment, chemically identified as the calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid. It is a monoazo color additive, commonly used as a lake pigment in cosmetics.[1] As a lake, the dye is adsorbed onto a substrate of calcium, making it insoluble in water but dispersible in oils.[1]
Bleeding and migration occur when the pigment partially solubilizes or physically moves from the intended area of application. This can be influenced by the formulation's oil phase, the particle size of the pigment, and the overall stability of the cosmetic product.
Q2: What are the key factors influencing the stability of D&C Red No. 7 in a formulation?
The stability of D&C Red No. 7 can be affected by several factors:
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Oil Phase Polarity: The solubility of the pigment can vary in different oils and esters used in cosmetic formulations. Higher solubility in the oil phase can lead to increased bleeding.
-
Particle Size: Smaller pigment particles, while offering better color intensity, may be more prone to migration. Conversely, larger, poorly dispersed particles can lead to a gritty texture and uneven color.[2]
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Wax Matrix: In solid formulations like lipsticks, the composition and crystalline structure of the wax network play a crucial role in trapping the pigment and preventing its movement.
-
Dispersing Agents: The type and concentration of dispersing agents used to wet the pigment and incorporate it into the oil phase can impact its stability and tendency to re-agglomerate.
Q3: How can I visually assess bleeding and migration during initial formulation development?
A simple yet effective method is the "lipstick feathering test." This involves applying the lipstick to a substrate with fine lines, such as fine-pored filter paper or a specialized skin-mimicking substrate, and observing the color movement over time at a controlled temperature. Visual assessment can be enhanced by taking high-resolution images at set intervals.
Troubleshooting Guides
Issue 1: Color Bleeding or Feathering in Lipsticks
Symptoms: The lipstick color migrates from the lip line into the surrounding fine lines of the skin.
Root Causes and Solutions:
| Root Cause | Proposed Solution |
| High Pigment Solubility in the Oil Phase | 1. Modify the Oil Phase: Replace a portion of the low-viscosity, non-polar oils with higher-viscosity, more polar oils or esters to reduce the pigment's solubility. 2. Incorporate Film Formers: Add film-forming polymers that create a barrier on the lips, helping to lock the color in place. |
| Inadequate Wax Matrix | 1. Adjust Wax Composition: Increase the concentration of high-melting-point waxes like carnauba wax or candelilla wax to create a more rigid structure. 2. Optimize Wax Crystallinity: Control the cooling rate during production to promote the formation of a fine crystalline network that can effectively entrap the pigment. |
| Poor Pigment Dispersion | 1. Improve Wetting: Ensure the pigment is thoroughly wetted with a suitable dispersing agent before being incorporated into the bulk of the formulation. 2. Optimize Milling: Use a three-roll mill or other appropriate milling equipment to break down pigment agglomerates and achieve a uniform particle size distribution. |
Troubleshooting Workflow for Lipstick Bleeding
Caption: Troubleshooting workflow for addressing lipstick bleeding.
Issue 2: Color Migration in Emulsion-Based Cosmetics (e.g., Cream Blush, Foundations)
Symptoms: The colorant appears to move within the product over time, leading to streaks, mottling, or a change in the overall shade.
Root Causes and Solutions:
| Root Cause | Proposed Solution |
| Pigment Settling or Agglomeration | 1. Optimize Thickening System: Increase the viscosity of the continuous phase using appropriate thickeners or stabilizers to suspend the pigment particles effectively. 2. Improve Dispersion: Similar to lipsticks, ensure proper wetting and milling of the pigment to prevent re-agglomeration within the emulsion. |
| Emulsion Instability | 1. Evaluate Emulsifier System: Ensure the emulsifier system is robust enough to maintain a stable emulsion throughout the product's shelf life. Consider the HLB (Hydrophile-Lipophile Balance) of the system. 2. Control Droplet Size: A smaller and more uniform droplet size in the emulsion can contribute to better overall stability and prevent pigment migration. |
| Incompatibility with Other Ingredients | 1. Conduct Compatibility Studies: Test the compatibility of D&C Red No. 7 with all other raw materials in the formulation, especially actives and preservatives, at elevated temperatures to accelerate any potential interactions. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Lipstick Bleeding Using Image Analysis
Objective: To quantify the extent of color migration (bleeding or feathering) from a lipstick formulation.
Materials:
-
Whatman No. 1 filter paper (or similar substrate with fine pores)
-
Digital camera with macro lens and controlled lighting setup
-
Image analysis software (e.g., ImageJ)
-
Controlled temperature chamber
Methodology:
-
Sample Application: Apply a standardized amount of lipstick onto the center of the filter paper. A template can be used to ensure consistent application size and shape.
-
Incubation: Place the filter paper in a controlled temperature chamber (e.g., 32°C to mimic skin temperature) for a defined period (e.g., 1, 2, 4, and 8 hours).
-
Image Acquisition: At each time point, capture a high-resolution image of the lipstick application under consistent lighting conditions.
-
Image Analysis:
-
Using the image analysis software, measure the initial area of the lipstick application (A_initial).
-
At each subsequent time point, measure the total area covered by the migrated color (A_final).
-
The bleeding area can be calculated as: Bleeding Area = A_final - A_initial.
-
The extent of bleeding can be expressed as a percentage increase from the initial area.
-
Experimental Workflow for Bleeding Analysis
Caption: Workflow for the quantitative analysis of lipstick bleeding.
Protocol 2: Spectrophotometric Measurement of Color Migration into a Substrate
Objective: To quantify the amount of D&C Red No. 7 that migrates from a cosmetic formulation into a model substrate.
Materials:
-
Cosmetic formulation containing a known concentration of D&C Red No. 7
-
Substrate: A skin-like substrate or a suitable organic solvent-resistant membrane.
-
Solvent for extraction (e.g., a mixture of chloroform and methanol)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Standard Curve Preparation: Prepare a series of standard solutions of D&C Red No. 7 in the extraction solvent at known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for D&C Red No. 7 to create a standard curve.
-
Sample Application: Apply a known weight of the cosmetic product onto a defined area of the substrate.
-
Migration Period: Place the substrate in a controlled environment (temperature and humidity) for a specified period.
-
Extraction: After the migration period, carefully separate the cosmetic product from the substrate. Extract the migrated pigment from the substrate using a known volume of the extraction solvent.
-
Spectrophotometric Analysis: Measure the absorbance of the extract at the λmax.
-
Quantification: Using the standard curve, determine the concentration of D&C Red No. 7 in the extract. Calculate the total amount of migrated pigment and express it as a percentage of the initial amount applied.
Data Presentation
Table 1: Solubility and Bleed Resistance of D&C Red No. 7 Lake
| Property | Result | Source |
| Solubility in Water | Insoluble | [1] |
| Dispersibility in Oil | Dispersible | [3] |
| Bleed Resistance in Water | Negative | Hunan Jqmaterial Tech Co., Ltd. Product Data |
| Bleed Resistance in Alcohol | Negative | Hunan Jqmaterial Tech Co., Ltd. Product Data |
| Bleed Resistance in Oil | Trace | Hunan Jqmaterial Tech Co., Ltd. Product Data |
Note: "Negative" indicates no observable bleeding, while "Trace" indicates minimal bleeding under the supplier's test conditions.
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential for researchers to conduct their own stability and compatibility testing for their specific cosmetic formulations.
References
Addressing batch-to-batch variability of D&C Red No. 7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability of D&C Red No. 7. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is D&C Red No. 7 and how is it manufactured?
Q2: What are the common impurities found in D&C Red No. 7 and what are the regulatory limits?
| Impurity | FDA Specification Limit |
| p-Toluidine | Not more than 15 ppm |
| 1-[(4-methylphenyl)azo]-2-naphthalenol | Not more than 0.015% |
| 2-Amino-5-methylbenzenesulfonic acid, calcium salt | Not more than 0.2% |
| 3-Hydroxy-2-naphthalenecarboxylic acid, calcium salt | Not more than 0.4% |
Q3: What causes batch-to-batch variability in D&C Red No. 7?
Batch-to-batch variability in D&C Red No. 7 can arise from several factors during the manufacturing process. These include:
-
Variations in raw material quality: The purity of the starting materials can directly impact the final product.
-
Process control deviations: Slight changes in reaction conditions such as temperature, pH, and reaction time can alter the impurity profile.
-
Physical property differences: Factors like particle size and distribution can vary between batches, affecting dispersion and color consistency in the final application.[2][3]
Q4: How can impurities in D&C Red No. 7 affect my experiments?
Impurities in D&C Red No. 7, particularly aromatic amines like p-toluidine, can have unintended effects in biological and pharmaceutical applications. Aromatic amines are a class of chemicals with known toxicological profiles, including potential carcinogenicity and skin sensitization. In cell-based assays, these impurities could potentially interact with cellular components, leading to unexpected results or artifacts. For instance, they might interfere with signaling pathways or induce cellular stress, confounding the interpretation of experimental data.
Troubleshooting Guides
Issue 1: Inconsistent Color in Solid Dosage Forms (e.g., Tablets)
Q: We are observing color variation (mottling, specks, or batch-to-batch color shifts) in our tablets coated with a formulation containing D&C Red No. 7. What could be the cause and how can we troubleshoot this?
A: Color variation in tablet coating is a common issue that can often be traced back to the pigment, the coating formulation, or the coating process itself.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Pigment Dispersion:
-
Cause: The D&C Red No. 7 pigment may not be uniformly dispersed in the coating suspension. This can be due to variations in the pigment's particle size between batches or inadequate mixing.[4]
-
Troubleshooting:
-
Verify Pigment Particle Size: If possible, analyze the particle size distribution of different D&C Red No. 7 batches.
-
Optimize Mixing: Ensure a consistent and validated mixing process for the coating suspension. High-shear mixing is often recommended.[4]
-
Maintain Suspension Homogeneity: Use continuous agitation during the coating process to prevent the pigment from settling.[4]
-
-
-
Coating Process Parameters:
-
Cause: Inconsistent application of the coating suspension can lead to uneven color. This can be due to issues with the spray rate, nozzle distance, or tablet bed movement.[5][6]
-
Troubleshooting:
-
Optimize Spray Rate and Atomization: Ensure the spray guns are functioning correctly and the spray rate is optimized for uniform coverage.
-
Check Gun-to-Bed Distance: An incorrect distance can lead to premature drying or overwetting.
-
Ensure Proper Tablet Mixing: The coating pan speed should be adequate to ensure all tablets are exposed to the spray evenly.
-
-
-
Interaction with Other Excipients:
-
Cause: The pigment may be interacting with other components in the formulation, leading to color changes.
-
Troubleshooting:
-
Formulation Compatibility Studies: Conduct compatibility studies with all formulation components to identify any potential interactions.
-
-
Below is a workflow to guide the troubleshooting process for tablet color variation.
Caption: A logical workflow for troubleshooting inconsistent color in tablet coatings.
Issue 2: Unexpected Results in Cell-Based Assays
Q: We are using D&C Red No. 7 as a marker in our cell-based assays and are seeing inconsistent results (e.g., changes in cell viability, unexpected signaling pathway activation) that seem to correlate with different batches of the colorant. What could be the cause?
A: Unexpected biological effects from a color additive can be concerning and are often linked to impurities.
Potential Causes & Troubleshooting Steps:
-
Presence of Bioactive Impurities:
-
Cause: Aromatic amine impurities, such as p-toluidine, are known to have potential biological activity. Batch-to-batch variation in the levels of these impurities could lead to inconsistent effects on your cells.
-
Troubleshooting:
-
Quantify Impurity Levels: If you have access to analytical capabilities like UPLC-MS/MS, quantify the levels of key impurities in different batches of D&C Red No. 7.
-
Test Impurity Effects Directly: If possible, obtain standards of the suspected impurities and test their effects on your cells in a dose-dependent manner. This can help confirm if a specific impurity is responsible for the observed effects.
-
Use a Higher Purity Source: Consider sourcing D&C Red No. 7 from a different supplier with tighter specifications or performing a purification step in-house if feasible.
-
-
-
Interaction with Assay Components:
-
Cause: The dye or its impurities may be interacting with your media components, test compounds, or detection reagents.
-
Troubleshooting:
-
Run Appropriate Controls: Include controls with the dye alone in your assay to distinguish its effects from your test compound.
-
Test for Assay Interference: Perform experiments to see if D&C Red No. 7 or its impurities interfere with your assay's detection method (e.g., fluorescence, luminescence).
-
-
The following diagram illustrates a potential signaling pathway that could be affected by aromatic amine impurities.
Caption: Hypothetical signaling pathway affected by an aromatic amine impurity.
Experimental Protocols
Protocol 1: Quantification of p-Toluidine Impurity in D&C Red No. 7 by UPLC-MS/MS
1. Materials and Reagents:
-
D&C Red No. 7 sample
-
p-Toluidine analytical standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation:
-
Accurately weigh approximately 50 mg of the D&C Red No. 7 sample into a 50 mL volumetric flask.
-
Dissolve the sample in methanol and bring to volume.
-
Further dilute an aliquot of this solution with methanol:water (1:1) to a final concentration of approximately 10 µg/mL.
-
Pass the diluted sample through an SPE cartridge to remove interfering substances.
-
Collect the eluate for UPLC-MS/MS analysis.
3. UPLC-MS/MS Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient from 10% to 90% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer operating in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for p-toluidine.
4. Calibration:
-
Prepare a series of calibration standards of p-toluidine in methanol:water (1:1) at concentrations ranging from 1 to 25 ng/mL.
-
Analyze the calibration standards under the same UPLC-MS/MS conditions as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of p-toluidine.
5. Quantification:
-
Determine the concentration of p-toluidine in the sample extract from the calibration curve.
-
Calculate the amount of p-toluidine in the original D&C Red No. 7 sample in ppm.
The following diagram outlines the experimental workflow for this protocol.
Caption: Workflow for the analysis of p-toluidine in D&C Red No. 7 by UPLC-MS/MS.
References
- 1. iacmcolor.org [iacmcolor.org]
- 2. Prussian blue - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Non-Homogeneous Color Distribution in Coated Tablets – Pharma.Tips [pharma.tips]
- 5. lfatabletpresses.com [lfatabletpresses.com]
- 6. Defective Color Variation In Coated Tablets - Senieer - What You Trust [senieer.com]
Technical Support Center: D&C Red No. 7 Stability in High pH Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D&C Red No. 7 in high pH formulations.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving D&C Red No. 7 in alkaline environments.
Issue 1: Color of the formulation shifts from red to a brownish, bluish, or faded hue over time.
-
Question: Why is the color of my high pH formulation containing D&C Red No. 7 changing?
-
Answer: D&C Red No. 7, a monoazo dye, is known to have stability issues in alkaline conditions (high pH). The color shift is likely due to the degradation of the dye molecule. At a high pH, the azo bond (-N=N-) in the chromophore can be cleaved, leading to a loss of the characteristic red color. Additionally, changes in the ionization state of the molecule at high pH can alter its light-absorbing properties, resulting in a color shift.
-
Question: What is the likely chemical mechanism behind the color change at high pH?
-
Answer: In strongly alkaline conditions, azo dyes can undergo degradation. This can involve the reductive cleavage of the azo bond. The rate of this degradation often increases at extreme pH values, both acidic and alkaline, due to chemical changes in the dye's structure from protonation or deprotonation of the azo bonds.
-
Question: How can I confirm that the color change is due to pH instability?
-
Answer: You can perform a simple experiment by preparing several small batches of your formulation at different pH levels (e.g., pH 7, 8, 9, 10, and 11) and observing the color stability over time at controlled temperature and light conditions. A more pronounced and rapid color change at higher pH values would indicate pH instability.
Issue 2: The color is bleeding or migrating into other phases of the formulation.
-
Question: My formulation has distinct layers, and the D&C Red No. 7 is bleeding from the colored phase into a colorless phase. Why is this happening?
-
Answer: D&C Red No. 7 is often used as a calcium lake pigment. Lakes are produced by precipitating a dye onto an insoluble substratum, in this case, forming a calcium salt. While this process is intended to make the colorant insoluble in oil and water, the stability of the lake can be compromised at high pH. The alkaline conditions can lead to the partial solubilization of the calcium salt, causing the dye to leach out and migrate into adjacent phases of your formulation.
-
Question: How can I prevent or minimize color bleeding of D&C Red No. 7 in my high pH product?
-
Answer:
-
Microencapsulation: Encapsulating the D&C Red No. 7 pigment in a pH-resistant polymer shell can create a barrier, preventing it from coming into direct contact with the alkaline environment.
-
Formulation with lower water activity: Reducing the amount of free water in your formulation can help minimize the solubilization of the colorant.
-
Alternative colorants: Consider using a high pH-stable alternative colorant.
-
Frequently Asked Questions (FAQs)
General Questions
-
Question: What is D&C Red No. 7?
-
Answer: D&C Red No. 7 is a synthetic organic pigment, chemically classified as a monoazo dye.[1] It is approved by the FDA for use in drugs and cosmetics.[2] It is often supplied as a calcium lake (CI 15850:1) to improve its stability and insolubility.
-
Question: In what types of formulations are D&C Red No. 7 stability issues most common?
-
Answer: Stability issues with D&C Red No. 7 are most prevalent in high pH formulations such as cold process soaps, certain lotions and creams, and other personal care products where the final pH is alkaline.
Technical Specifications and Stability Data
-
Question: What is the typical pH range where D&C Red No. 7 is considered stable?
-
Answer: While specific stability can depend on the overall formulation, azo dyes like D&C Red No. 7 generally exhibit better stability in neutral to slightly acidic conditions. Significant instability and color changes are often observed at pH values above 8.
-
Question: Is there quantitative data available on the stability of D&C Red No. 7 at different pH levels?
-
Answer: The following table summarizes the expected stability of D&C Red No. 7 at various pH levels based on qualitative observations from formulation studies. Quantitative data from controlled spectroscopic analysis is limited in publicly available literature.
| pH Level | Expected Stability of D&C Red No. 7 | Common Observations |
| 4.0 - 6.5 | Generally Stable | Vibrant red color is maintained. |
| 7.0 - 8.0 | Moderately Stable | Minimal to slight color shifting may occur over time. |
| 8.5 - 10.0 | Unstable | Noticeable fading, browning, or a shift to a bluish hue is common. |
| > 10.0 | Highly Unstable | Rapid degradation of the color is expected. |
Experimental Protocols
-
Question: How can I design an experiment to test the pH stability of D&C Red No. 7 in my formulation?
-
Answer: A detailed protocol for assessing the pH stability of a colorant in a cosmetic formulation is provided below.
Protocol: pH Stability Testing of D&C Red No. 7 in a Cosmetic Formulation
Objective: To evaluate the color stability of D&C Red No. 7 in a cosmetic base at various pH levels over time.
Materials:
-
D&C Red No. 7 (Calcium Lake)
-
Your cosmetic base formulation
-
pH meter
-
Solutions for pH adjustment (e.g., 10% citric acid solution, 10% sodium hydroxide solution)
-
Controlled environment chamber (e.g., incubator or oven)
-
Colorimeter or spectrophotometer (for quantitative analysis)
-
Standardized light source for visual assessment (e.g., light box)
-
Glass or pH-resistant plastic containers
Methodology:
-
Preparation of Formulation Batches:
-
Prepare a sufficient quantity of your cosmetic base without the D&C Red No. 7.
-
Divide the base into several equal portions.
-
Incorporate D&C Red No. 7 into each portion at your desired concentration, ensuring uniform dispersion.
-
-
pH Adjustment:
-
Measure the initial pH of each batch.
-
Adjust the pH of each batch to the desired levels (e.g., pH 7.0, 8.0, 9.0, 10.0, 11.0) using the citric acid or sodium hydroxide solutions. Add the adjusting solutions dropwise while stirring continuously to ensure homogeneity.
-
Allow the batches to equilibrate and re-measure the pH to confirm the target values.
-
-
Sample Storage and Monitoring:
-
Transfer the pH-adjusted samples into individual, sealed containers.
-
Store the containers in a controlled environment chamber at a constant temperature (e.g., 40°C) to accelerate aging. Protect the samples from direct light.
-
Establish a monitoring schedule (e.g., Day 0, Day 1, Day 3, Week 1, Week 2, Week 4).
-
-
Data Collection:
-
At each time point, visually assess the color of each sample under a standardized light source. Note any changes in hue, intensity, or signs of bleeding.
-
For quantitative analysis, use a colorimeter or spectrophotometer to measure the color coordinates (e.g., Lab*) or the absorbance spectrum of each sample.
-
-
Data Analysis:
-
Compare the visual observations and quantitative data for each pH level over the monitoring period.
-
Plot the change in color coordinates or absorbance over time for each pH to visualize the rate of degradation.
-
Troubleshooting Workflow for D&C Red No. 7 Instability
Caption: Troubleshooting workflow for addressing D&C Red No. 7 instability.
Alternatives to D&C Red No. 7 in High pH Formulations
-
Question: What are some suitable red colorant alternatives for high pH formulations?
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Answer: When formulating high pH products, it is often necessary to use colorants that are inherently more stable in alkaline conditions. Some alternatives to consider include:
| Colorant Type | Examples | pH Stability | Notes |
| Inorganic Pigments | Iron Oxides (CI 77491) | Excellent | Very stable across a wide pH range. Provide earthy red tones. |
| Natural Colorants | Madder Root Powder | Good | Can provide shades of red to pink in cold process soap. |
| Moroccan Red Clay | Excellent | Offers a natural, brick-red color and is very stable. | |
| Synthetic Pigments | Pigment Red 5 | Good | Some synthetic pigments are designed for better pH stability. Always check supplier data. |
It is crucial to test the stability of any alternative colorant in your specific formulation, as interactions with other ingredients can still affect the final color.
Chemical Structure and pH-Induced Changes
-
Question: How does the chemical structure of D&C Red No. 7 contribute to its instability at high pH?
-
Answer: The diagram below illustrates the key functional groups of the D&C Red No. 7 molecule that are susceptible to changes in a high pH environment.
Caption: Impact of high pH on the D&C Red No. 7 molecule.
References
Technical Support Center: Optimizing Dispersion of Red 7 Lake for Color Consistency
Welcome to the technical support center for D&C Red 7 Lake. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to achieving consistent and stable color in your formulations.
Frequently Asked Questions (FAQs)
Q1: What is D&C this compound Lake and why is its dispersion so critical?
D&C this compound Lake is a synthetic pigment, specifically the calcium salt of the monoazo color this compound.[1] It is certified by the U.S. Food and Drug Administration (FDA) for use in drugs and cosmetics, including products for the lips.[1][2] Unlike dyes which dissolve, lakes are water-insoluble pigments.[1][2] This insolubility makes them stable and ideal for coloring products that lack sufficient moisture to dissolve dyes, such as lipstick and coatings for drug tablets.[1][3]
Dispersion is the process of breaking down pigment agglomerates (loose clusters of particles) into smaller, stable, and uniformly distributed particles within a liquid medium. The quality of this dispersion is critical because it directly impacts the final product's color strength, consistency, and stability. A poor dispersion can lead to color variations between batches, specks, streaks, and reduced color intensity.
Q2: What are the primary causes of color inconsistency with this compound Lake?
Color inconsistency typically arises from issues within the dispersion process. The most common causes include:
-
Agglomeration: Pigment particles clumping together due to attractive forces. This is a frequent issue as pigments, in their dry state, exist as agglomerates.[4]
-
Poor Wetting: The liquid vehicle failing to completely coat the surface of the individual pigment particles. This can be caused by incompatibility between the pigment and the vehicle.[5]
-
Improper Milling/Energy Input: Insufficient mechanical energy to break down the agglomerates into primary particles. The oily and sticky nature of this compound can present challenges for certain milling techniques.[6]
-
Flocculation: A reversible form of agglomeration where dispersed particles loosely clump back together, often leading to color shifting and a loss of gloss.[7]
-
Ingredient Variability: Natural ingredients used in formulations can vary in color, impacting the final shade of the product.[8]
Q3: How can I improve the wetting of this compound Lake particles in my formulation?
Improving the wetting process is fundamental to achieving a stable dispersion. This involves reducing the interfacial tension between the solid pigment and the liquid vehicle. Key strategies include:
-
Use of Wetting Agents: These are surfactants that adsorb onto the pigment surface, lowering the energy required for the liquid to displace air and coat the particle.[5]
-
Surface-Treated Pigments: Many suppliers offer pigments with pre-applied surface treatments. These coatings modify the pigment's surface chemistry to make it more compatible with specific vehicles (e.g., esters, silicones), enhancing dispersibility.[4][5][9]
-
Selection of Dispersant Aids: A dispersant aid helps to stabilize the separated particles, preventing them from re-agglomerating. It creates a barrier around each particle, often through steric or electrostatic repulsion.[5]
Q4: What is the difference between agglomerates and aggregates?
While often used interchangeably, these terms describe different states of pigment particles:
-
Aggregates: These are primary pigment crystals that are tightly bound together at their faces during the manufacturing process. They are very difficult to break down with typical dispersion equipment. Some commercial this compound Lake products are sold as "free of aggregates > 7 microns".[10][11]
-
Agglomerates: These are looser clusters of primary particles and aggregates held together by weaker forces. The primary goal of the dispersion process is to break down these agglomerates.[4][7]
Q5: How do I choose the right equipment for dispersing this compound Lake?
The choice of equipment depends on the required fineness of the dispersion and the viscosity of the medium.
-
Three-Roll Mills: These are effective for high-viscosity pastes and provide high shear to break down agglomerates. They are a common choice for cosmetic and pharmaceutical applications.[9]
-
Jet Mills: These mills use high-velocity compressed air to cause particle-on-particle collisions, leading to micronization. While traditional spiral jet mills can struggle with the oily nature of this compound, modern Opposite Jet Mills (fluidized bed jet mills) have proven effective for micronizing the pure pigment without requiring binding agents, achieving a narrow particle size distribution.[6]
-
Media Mills (Bead Mills): These are efficient for lower-viscosity formulations and can achieve very fine dispersions.
Troubleshooting Guide
Problem: The final product color appears weak or has low tinting strength.
-
Possible Cause & Solution: This often indicates incomplete deagglomeration or flocculation of the pigment particles.[7] When particles are clumped, their total surface area for reflecting light is reduced, diminishing color strength.
-
Troubleshooting Steps:
-
Perform a Rub-Up Test: Apply a thin film of your product onto a non-porous white surface. After a minute, gently rub a small area with your finger. If the rubbed area becomes significantly darker or more intense in color, flocculation is occurring. The rubbing action provides enough shear to temporarily re-disperse the flocculated particles.[7]
-
Review Your Dispersant: Ensure your dispersant is compatible with the pigment and the vehicle and is used at the optimal concentration.
-
Optimize Energy Input: Increase milling time or intensity to ensure complete breakdown of agglomerates.
-
-
Problem: I see specks, streaks, or color variations within a single batch.
-
Possible Cause & Solution: This is a classic sign of large, undispersed agglomerates.
-
Troubleshooting Steps:
-
Check Dispersion Fineness: Use a Hegman grind gauge to measure the size of the largest particles in your dispersion. A poor Hegman reading indicates that the milling process is incomplete.[7]
-
Evaluate Raw Material: Inspect the raw this compound Lake powder under a microscope to check for oversized aggregates that may not be breaking down during milling.
-
Improve Milling Process: Adjust your milling equipment settings (e.g., gap settings on a three-roll mill) or increase the duration of the milling cycle.
-
-
Problem: The color of my product changes or fades during storage.
-
Possible Cause & Solution: This points to an unstable dispersion, likely due to delayed flocculation or particle settling.
-
Troubleshooting Steps:
-
Re-evaluate the Stabilizer/Dispersant System: The long-term stability of the dispersion depends on the dispersant's ability to maintain a protective barrier around each pigment particle.[5] Consider a dispersant with better long-term stability in your specific formulation.
-
Control Storage Conditions: Extreme temperature fluctuations can impact formulation viscosity and destabilize the dispersion.[8] Store products in controlled environments.
-
-
Quantitative Data & Milling Technology
Table 1: Typical Properties of D&C this compound Lake
| Property | Value / Description | Source(s) |
|---|---|---|
| INCI Name | CI 15850 | [1] |
| Chemical Class | Monoazo, Calcium Salt | [1][12] |
| Solubility | Virtually insoluble in water | [1][2] |
| Appearance | Red Powder | [12] |
| Heat Stability | Stable to 150°C | [12] |
| Regulatory | FDA approved for drugs & cosmetics; subject to batch certification. |[2][10] |
Table 2: Troubleshooting Summary: Color Consistency Issues
| Symptom | Likely Cause | Recommended Test | Primary Solution |
|---|---|---|---|
| Weak Color | Flocculation / Incomplete Dispersion | Rub-Up Test, Tint Strength (ASTM D387) | Optimize dispersant package; increase milling energy. |
| Specks / Streaks | Large Agglomerates | Hegman Grind Gauge (ASTM D1210) | Improve milling efficiency; check raw material quality. |
| Color Shift Over Time | Dispersion Instability / Settling | Accelerated Aging Studies | Re-evaluate dispersant for long-term stability. |
| High Viscosity | Poor Wetting / Sub-optimal Dispersant | Viscosity Measurement | Use wetting agents; optimize dispersant concentration. |
Table 3: Comparison of Milling Technologies for Pigment Dispersion
| Milling Technology | Principle of Operation | Best For | Considerations for this compound Lake |
|---|---|---|---|
| Three-Roll Mill | High shear generated in the gaps between rotating rollers. | High-viscosity pastes and ointments. | Effective, but requires processing of a concentrated paste. |
| Spiral Jet Mill | Particle-on-particle impact in a high-velocity vortex. | Brittle materials; achieving fine particle sizes. | Can be problematic due to the oily, sticky nature of this compound, leading to clogging.[6] |
| Opposite Jet Mill | Particles collide in a central point within a fluidized bed. | Oily, sticky materials; narrow particle size distribution. | Shown to be highly effective for micronizing pure this compound without binders, overcoming clogging issues.[6] |
| Bead Mill | Grinding media (beads) agitated in a chamber create shear and impact. | Low to medium viscosity liquid dispersions. | Can be very efficient if the formulation's initial viscosity is suitable. |
Experimental Protocols
Protocol 1: Assessing Dispersion Quality using a Hegman Grind Gauge (ASTM D1210)
-
Objective: To determine the presence of coarse particles or agglomerates in a liquid dispersion.
-
Methodology:
-
Place the Hegman gauge on a flat, firm surface.
-
Deposit a sample of the this compound Lake dispersion in the deep end of the gauge's channel.
-
Hold the scraper blade firmly with both hands at a right angle to the gauge and draw the sample down the length of the channel at a uniform speed.
-
Immediately view the gauge at a low angle to the light source.
-
Identify the point on the scale where a significant number of specks or scratches first appear. This reading indicates the fineness of the grind.
-
Record the value from the corresponding scale (Hegman or microns). For color cosmetics, a fine dispersion is critical.
-
Protocol 2: Evaluating Color Consistency with a Spectrophotometer (CIE Lab* Method)
-
Objective: To quantitatively measure color and compare batches for consistency.
-
Methodology:
-
Calibrate the spectrophotometer according to the manufacturer's instructions using a white standard.
-
Prepare a sample of the product by drawing down a film of uniform thickness on a standardized color chart (e.g., a Leneta card).
-
Allow the sample to dry completely under controlled conditions.
-
Measure the color of the sample using the spectrophotometer. The instrument will provide L, a, and b* values.[13]
-
L* : Lightness (0 = black, 100 = white)
-
a : Red/Green axis (+a is red, -a* is green)
-
b : Yellow/Blue axis (+b is yellow, -b* is blue)
-
-
Compare the Lab* values of a new batch against a pre-defined standard. Calculate the color difference (Delta E, or ΔE). A ΔE value of less than 1.0 is generally considered imperceptible to the human eye.[13]
-
Diagrams
Caption: Workflow for troubleshooting color inconsistency issues.
Caption: Key factors influencing the stability of a pigment dispersion.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. paulaschoice-eu.com [paulaschoice-eu.com]
- 3. drugs.com [drugs.com]
- 4. aston-chemicals.com [aston-chemicals.com]
- 5. How to Get Better Pigment Dispersions for Cosmetics | Blog | Applechem | Cosmetic Ingredient Supplier, Personal Care, Sun, Hair, Color Cosmetics [applechem.com]
- 6. buchiglas.com [buchiglas.com]
- 7. paint.org [paint.org]
- 8. halecosmeceuticals.com [halecosmeceuticals.com]
- 9. researchgate.net [researchgate.net]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. ulprospector.com [ulprospector.com]
- 12. spectracolors.com [spectracolors.com]
- 13. Measuring Color Pigments in Paints and Coatings | Konica Minolta Color Measuring Instruments [sensing.konicaminolta.asia]
Troubleshooting D&C Red No. 7 fading in cosmetic products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with D&C Red No. 7 in cosmetic and pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What is D&C Red No. 7 and what are its typical applications in cosmetics?
D&C Red No. 7 is a synthetic pigment, chemically identified as the calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid.[1] It is a monoazo color additive that is available as a water-insoluble pigment, making it suitable for a wide range of cosmetic products.[1] Common applications include lipsticks, lip liners, blushes, face powders, and nail lacquers.[1][2] In the United States, its use is prohibited in eye-area cosmetics.[2]
Q2: What are the primary causes of D&C Red No. 7 fading in cosmetic products?
The fading or color alteration of D&C Red No. 7 in cosmetic formulations can be attributed to several factors, including:
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pH Shifts: The pigment's stability is sensitive to the acidity or alkalinity of the formula.
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Light Exposure: Prolonged exposure to UV and visible light can lead to photodegradation.
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Interactions with Other Ingredients: Certain active ingredients, preservatives, and metal ions can interact with the pigment, causing color changes.
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Oxidation: The azo bond in the pigment's structure can be susceptible to oxidative degradation.
Q3: Is D&C Red No. 7 stable to heat?
D&C Red No. 7 generally exhibits good heat stability, making it suitable for manufacturing processes that involve heating, such as the production of hot-pour lipsticks.
Troubleshooting Guide
Issue 1: Color of the cosmetic product shifts from red to a more orange or yellowish hue.
Possible Cause: This is often indicative of a pH shift to a more acidic environment. The presence of acidic ingredients can cause the calcium salt of the pigment to disassociate, leading to a color change.
Troubleshooting Steps:
-
Measure the pH of your formulation. Compare it to the pH of a control batch where the color is stable.
-
Review your ingredient list for acidic components. Ingredients like alpha-hydroxy acids (AHAs), salicylic acid, or certain preservatives can lower the pH.
-
Consider using a buffering agent. Incorporating a pH buffer can help maintain a stable pH environment for the pigment.
-
Evaluate the stability of D&C Red No. 7 at different pH values. (See Experimental Protocols section for a detailed methodology).
Issue 2: The color of the product fades over time, especially when exposed to light.
Possible Cause: D&C Red No. 7, like many organic pigments, can be susceptible to photodegradation upon exposure to UV and visible light.
Troubleshooting Steps:
-
Incorporate UV absorbers or light stabilizers into your formulation to protect the pigment from degradation.
-
Consider opaque or UV-protective packaging. This can significantly reduce the amount of light reaching the product.
-
Conduct photostability testing to quantify the extent of fading and evaluate the effectiveness of your protective measures. (See Experimental Protocols section for a detailed methodology).
-
Store finished products in a dark place away from direct sunlight.[2]
Issue 3: The color of the product changes or mottles after the addition of certain ingredients.
Possible Cause: Chemical incompatibility between D&C Red No. 7 and other formulation components.
Troubleshooting Steps:
-
Identify the ingredient added just before the color change occurred.
-
Investigate potential interactions with metal ions. Contaminants or ingredients containing metal ions can sometimes complex with the pigment.
-
Evaluate the impact of oxidizing or reducing agents. Ingredients with strong oxidizing or reducing potential can break the azo bond of the pigment.
-
Assess the compatibility with your preservative system. Some preservatives may interact with the pigment over time. Conduct a compatibility study by preparing small batches of your formulation with and without the suspected ingredient and observe for color changes under accelerated stability conditions.
Data Presentation
Table 1: General Stability of D&C Red No. 7
| Parameter | Stability | Notes |
| Heat | Good | Generally stable at temperatures used in cosmetic manufacturing. |
| Light | Fair to Good | Can fade with prolonged exposure to UV and visible light. |
| pH | Sensitive | Color can shift in acidic or highly alkaline conditions. |
| Oxidation | Moderate | Susceptible to strong oxidizing and reducing agents. |
Experimental Protocols
Protocol 1: pH Stability Assessment of D&C Red No. 7
Objective: To determine the color stability of D&C Red No. 7 across a range of pH values in a model cosmetic base.
Methodology:
-
Prepare a base cosmetic emulsion (e.g., an oil-in-water cream) without the pigment.
-
Divide the base into several aliquots. Adjust the pH of each aliquot to a specific value (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using citric acid or sodium hydroxide.
-
Disperse a standardized amount of D&C Red No. 7 (e.g., 0.5% w/w) into each pH-adjusted base.
-
Measure the initial color of each sample using a colorimeter (Lab* values).
-
Store the samples in a controlled environment (e.g., 40°C) and protect them from light.
-
Measure the color of each sample at regular intervals (e.g., 1, 2, 4, and 8 weeks).
-
Calculate the color difference (ΔE) for each sample at each time point compared to the initial reading. A higher ΔE indicates a greater color change.
Protocol 2: Photostability Testing of a Cosmetic Formulation Containing D&C Red No. 7
Objective: To evaluate the effect of light exposure on the color stability of a cosmetic product containing D&C Red No. 7, following ICH Q1B guidelines.
Methodology:
-
Prepare the final cosmetic formulation containing D&C Red No. 7.
-
Package the product in its intended commercial packaging.
-
Prepare control samples by wrapping them in aluminum foil to protect them from light.
-
Expose the test samples and control samples to a controlled light source that provides both UV-A and visible light. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Maintain a constant temperature and humidity during the exposure period.
-
At specified time intervals, withdraw samples and measure their color using a colorimeter (Lab* values).
-
Compare the color change (ΔE*) of the exposed samples to the control samples to determine the extent of photodegradation.
Visualizations
Caption: Potential degradation pathway of D&C Red No. 7.
Caption: Workflow for photostability testing of cosmetics.
Caption: Troubleshooting decision tree for color fading.
References
Impact of temperature on the stability of D&C Red No. 7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of temperature on the stability of D&C Red No. 7.
Frequently Asked Questions (FAQs)
Q1: What is D&C Red No. 7, and why is its thermal stability important?
A1: D&C Red No. 7 (CI 15850:1) is a synthetic monoazo color additive, specifically the calcium salt of Lithol Rubine B.[1] It is widely used in cosmetics, drugs, and personal care products.[1] Its thermal stability is a critical parameter as it can be exposed to elevated temperatures during manufacturing (e.g., in lipstick production) and storage.[2] Degradation of the colorant can lead to color shifts, loss of product efficacy, and the potential formation of impurities.
Q2: What is the general heat stability of D&C Red No. 7?
A2: D&C Red No. 7 is generally considered to have good heat stability.[1] Technical data sheets for the pigment, also known as Pigment Red 57:1, indicate a heat stability of up to 160°C and a thermal decomposition temperature of around 149°C.[2][3] Another source suggests the monohydrate form is stable up to 190°C.[4]
Q3: Does temperature affect the color of D&C Red No. 7?
A3: Yes, some organic pigments, including D&C Red No. 7, can undergo thermochromic changes at high temperatures, which may be reversible upon cooling. It is recommended to minimize the duration of heat exposure during manufacturing processes.
Q4: What are the typical signs of D&C Red No. 7 degradation in a formulation?
A4: Degradation can manifest as a visible change in color (fading or alteration of the shade), and in liquid or semi-solid formulations, it may lead to precipitation of the pigment. Chemical analysis would be required to detect the formation of degradation products.
Q5: Are there any known degradation products of D&C Red No. 7 due to temperature?
A5: The primary concern with the stability of D&C Red No. 7 is the potential for the formation of subsidiary colors and the presence of manufacturing intermediates. One identified impurity is the decarboxylated analogue of Pigment Red 57:1. While high temperatures can accelerate degradation, specific thermal degradation products are not extensively documented in publicly available literature.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Color Fading or Shade Change in Final Product | Exposure to excessive heat during manufacturing or storage. | 1. Review the manufacturing process to identify steps with high temperatures. Minimize the duration of heat exposure. 2. Conduct accelerated stability testing at various temperatures to determine the acceptable temperature range for your formulation. 3. Ensure proper storage conditions for both the raw material and the final product, avoiding exposure to high temperatures and direct sunlight. |
| Inconsistent Color Between Batches | Variation in the thermal stability of different lots of D&C Red No. 7. | 1. Source D&C Red No. 7 from a reputable supplier and request a certificate of analysis for each lot, including any available stability data. 2. Perform incoming quality control testing on each new lot of the colorant to ensure consistency. |
| Precipitation of the Pigment in Liquid Formulations | Temperature-induced agglomeration or changes in the solubility of the pigment in the formulation. | 1. Evaluate the impact of temperature on the entire formulation, as interactions between ingredients can affect pigment stability. 2. Consider the use of stabilizing agents or dispersants in your formulation. 3. Perform freeze-thaw cycle testing to assess the stability of the pigment in your formulation under fluctuating temperatures. |
Quantitative Data on Thermal Stability
| Parameter | Temperature | Duration | Result | Source |
| Heat Stability | 160°C | - | Stable up to this temperature. | Technical Data Sheet[3] |
| Thermal Decomposition | 149°C | - | Onset of thermal decomposition. | Material Safety Data Sheet[2] |
| Thermal Stability (Monohydrate) | >190°C | - | Stable up to this temperature. | ResearchGate Publication[4] |
| Stability in Cosmetic Formulation | 25°C | 7 months | 95% recovery of the pigment. | SCCS Opinion[5] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of D&C Red No. 7 in a Cosmetic Formulation
Objective: To evaluate the impact of elevated temperatures on the stability of D&C Red No. 7 in a specific cosmetic formulation over time.
Methodology:
-
Sample Preparation: Prepare multiple samples of the final cosmetic formulation containing D&C Red No. 7. Package the samples in the intended final packaging.
-
Storage Conditions:
-
Place samples in temperature-controlled stability chambers at the following conditions:
-
25°C ± 2°C / 60% RH ± 5% RH (Control)
-
40°C ± 2°C / 75% RH ± 5% RH
-
50°C ± 2°C / 75% RH ± 5% RH
-
-
-
Time Points: Withdraw samples for analysis at initial (time zero), 1 month, 2 months, and 3 months.
-
Analysis:
-
Visual Assessment: Observe any changes in color, appearance, or consistency.
-
Colorimetric Measurement: Use a colorimeter to quantitatively measure any color change (e.g., using the CIELAB color space, measuring ΔE*).
-
Quantitative Analysis (HPLC/UPLC):
-
Develop and validate an HPLC or UPLC method for the quantification of D&C Red No. 7 in the cosmetic matrix. A reverse-phase C18 column is typically used.
-
Prepare a standard curve of D&C Red No. 7.
-
Extract the D&C Red No. 7 from the cosmetic formulation using a suitable solvent system.
-
Analyze the extracted samples by HPLC/UPLC and quantify the amount of D&C Red No. 7 remaining at each time point.
-
-
-
Data Analysis: Calculate the percentage of D&C Red No. 7 remaining at each time point and temperature compared to the initial concentration.
Protocol 2: Determination of Thermal Decomposition Temperature using Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which D&C Red No. 7 begins to decompose.
Methodology:
-
Instrument: Use a calibrated Thermogravimetric Analyzer (TGA).
-
Sample Preparation: Accurately weigh a small amount of pure D&C Red No. 7 powder (typically 5-10 mg) into a TGA pan.
-
TGA Parameters:
-
Temperature Range: 25°C to 600°C.
-
Heating Rate: 10°C/min.
-
Atmosphere: Nitrogen or Air (to simulate inert or oxidative conditions).
-
-
Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature). The onset temperature of the major weight loss step is considered the decomposition temperature.
Visualizations
References
Solving solubility problems of D&C Red No. 7 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with D&C Red No. 7 in aqueous solutions. As D&C Red No. 7 is a calcium lake pigment, it is practically insoluble in water; therefore, this guide focuses on achieving stable dispersions.
Frequently Asked Questions (FAQs)
Q1: What is D&C Red No. 7 and why is it difficult to dissolve in water?
Q2: What is the difference between a solution and a dispersion?
A solution is a homogeneous mixture where the solute (e.g., a dye) is completely dissolved in the solvent (e.g., water) at a molecular level. A dispersion is a heterogeneous system where fine particles of a substance (e.g., a pigment) are distributed throughout another substance (e.g., water) but are not dissolved. In the case of D&C Red No. 7 in water, the goal is to achieve a stable dispersion of the pigment particles.
Q3: What are the typical applications of D&C Red No. 7?
D&C Red No. 7 is approved for use in drugs and cosmetics.[3] It is commonly found in products such as lipsticks, nail lacquers, and face makeup.[4][5] In the United States, it is not permitted for use in eye makeup.[4]
Troubleshooting Guide
Issue 1: D&C Red No. 7 particles are clumping together (aggregating) in my aqueous formulation.
-
Cause: Pigment particles have a natural tendency to attract each other (van der Waals forces) and form larger clusters, or aggregates, in a liquid medium. This is especially common in aqueous systems without the proper stabilizing agents.
-
Solution:
-
Use of Dispersants: Incorporate a suitable dispersant (surfactant or polymer) into your formulation. Dispersants work by adsorbing onto the surface of the pigment particles, creating a repulsive barrier (either steric or electrostatic) that prevents them from aggregating. The choice of dispersant will depend on the specific requirements of your formulation.
-
High-Shear Mixing: Employ high-shear mixing techniques, such as homogenization or ultrasonication, to break down existing agglomerates and ensure a fine distribution of the pigment particles.
-
pH Adjustment: The surface charge of the pigment particles can be pH-dependent. Experimenting with pH adjustments may help to increase particle repulsion and improve dispersion stability.
-
Issue 2: The color of my D&C Red No. 7 dispersion is not consistent or appears weak.
-
Cause: Poor dispersion quality, where the pigment particles are not sufficiently deagglomerated, can lead to a weaker and inconsistent color appearance. The particle size of the pigment has a direct impact on its color strength and undertone.
-
Solution:
-
Optimize Milling/Dispersion Process: The duration and intensity of the dispersion process (e.g., bead milling, sonication) are critical.[6] A longer milling time or higher energy input can break down agglomerates into smaller, more uniform particles, leading to better color development.[6]
-
Proper Wetting of the Pigment: Ensure the pigment is properly "wetted" by the solvent or a wetting agent before the main dispersion step. For oil-based systems, it is recommended to wet the pigment in oil first.[4][5] For aqueous systems, a hydrophilic surface treatment or a suitable wetting agent can be beneficial.
-
Particle Size Analysis: Use particle size analysis techniques (e.g., dynamic light scattering) to monitor the effectiveness of your dispersion process and ensure you are achieving the desired particle size distribution.
-
Issue 3: The D&C Red No. 7 particles are settling out of the suspension over time.
-
Cause: Due to their density, pigment particles will eventually settle out of a liquid medium if the dispersion is not adequately stabilized. This is governed by Stokes' Law.
-
Solution:
-
Viscosity Modification: Increase the viscosity of the aqueous phase by adding a rheology modifier (thickener). A more viscous medium will slow down the settling of the pigment particles.
-
Use of Stabilizers: In addition to dispersants, other stabilizers can be used to create a network structure within the liquid that helps to suspend the particles.
-
Reduce Particle Size: Smaller particles will settle more slowly than larger ones. Optimizing your dispersion process to achieve a finer particle size will improve stability.
-
Data Presentation
Table 1: Solubility and Dispersibility of D&C Red No. 7
| Solvent/Medium | Solubility/Dispersibility | Notes | Reference |
| Water | Virtually Insoluble | Forms a dispersion, not a solution. | [2] |
| Oils | Partially Soluble/Dispersible | Often used in oil-based cosmetic formulations. Recommended to wet in oil before use. | [4][5] |
| Organic Solvents | Soluble | The pure dye is soluble in some organic solvents. | [7] |
| Aqueous Solutions with Dispersants | Dispersible | Stability and quality of dispersion depend on the type of dispersant and processing conditions. | [8][9] |
Experimental Protocols
Protocol: Preparation of an Aqueous Dispersion of D&C Red No. 7
This protocol provides a general methodology for preparing a lab-scale aqueous dispersion of D&C Red No. 7.
Materials:
-
D&C Red No. 7 pigment powder
-
Deionized water
-
Dispersant (e.g., a suitable non-ionic or anionic surfactant)
-
Defoamer (optional, but recommended)
-
High-shear mixer (e.g., homogenizer or ultrasonicator)
-
Bead mill (optional, for finer dispersions)
-
Analytical balance
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Aqueous Phase:
-
Weigh the required amount of deionized water into a beaker.
-
Add the selected dispersant to the water and mix until fully dissolved. The concentration of the dispersant will need to be optimized but typically ranges from 1% to 10% based on the pigment weight.
-
If using a defoamer, add it to the solution and mix gently.
-
-
Incorporation of the Pigment:
-
Slowly add the pre-weighed D&C Red No. 7 powder to the aqueous phase while mixing at a moderate speed. This initial step is to ensure the pigment is properly wetted.
-
-
High-Shear Dispersion:
-
Increase the speed of the mixer to a high setting to begin the deagglomeration process. Mix for a predetermined amount of time (e.g., 15-30 minutes). Monitor the temperature of the mixture, as high-shear mixing can generate heat. Cooling may be necessary.
-
-
Milling (Optional):
-
For a finer and more stable dispersion, transfer the pre-dispersion to a bead mill.
-
Mill the dispersion according to the manufacturer's instructions. The milling time will depend on the desired particle size.
-
-
Characterization:
-
After dispersion, visually inspect the sample for any signs of agglomeration or settling.
-
Measure the particle size and particle size distribution using a suitable instrument.
-
The concentration of D&C Red No. 7 in the final dispersion can be determined using analytical techniques such as Ultra-Performance Liquid Chromatography (UPLC).[10]
-
Visualizations
Caption: Troubleshooting workflow for D&C Red No. 7 dispersion issues.
References
- 1. iacmcolor.org [iacmcolor.org]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. Regulatory Status of Color Additives [hfpappexternal.fda.gov]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 7. Buy D&C Red No. 7 | 5281-04-9 [smolecule.com]
- 8. library.imaging.org [library.imaging.org]
- 9. pcimag.com [pcimag.com]
- 10. researchgate.net [researchgate.net]
Minimizing heavy metal contamination in D&C Red No. 7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing heavy metal contamination in D&C Red No. 7.
Frequently Asked Questions (FAQs)
Q1: What is D&C Red No. 7?
A1: D&C Red No. 7 is a synthetic color additive classified as a "coal tar" dye.[1] Chemically, it is the calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid.[1][2] It falls into the category of monosulfo monoazo dyes and is widely used in cosmetics like lipstick and other makeup products, as well as in drugs.[3][4][5]
Q2: Why is heavy metal contamination a significant concern for D&C Red No. 7?
A2: Heavy metal impurities such as lead, arsenic, and mercury offer no therapeutic benefit and can pose significant toxicological risks to human health.[6] Exposure to heavy metals has been linked to various health issues, including reproductive, immune, and nervous system toxicity.[7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) enforce strict limits on heavy metal content in color additives to ensure product safety.[8]
Q3: What are the primary sources of heavy metal contamination in D&C Red No. 7?
A3: Heavy metals are typically not intentionally added but are present as contaminants from various sources:
-
Raw Materials: The minerals and reagents used in the synthesis of the dye are a primary source, as heavy metals are naturally present in the environment.[9][10][11][12]
-
Manufacturing Process: Contamination can be introduced from the water used during synthesis or from the manufacturing equipment itself, such as storage tanks and mixing containers that may leach metals.[9][11]
-
Environmental Contaminants: The persistence of heavy metals in soil and water can lead to their presence in naturally derived starting materials.[12]
Q4: What are the regulatory limits for heavy metals in color additives?
A4: The FDA sets specific limits for heavy metal impurities in color additives intended for use in cosmetics. These limits are established based on factors like the intended use and application of the colorant.[8] For a detailed breakdown, please refer to the data table below.
Quantitative Data: Regulatory Limits
The following table summarizes the typical FDA limits for heavy metal impurities in color additives used in cosmetics.
| Heavy Metal | Maximum Limit (ppm) | Citation |
| Lead (Pb) | 20 | [8] |
| Arsenic (As) | 3 | [8] |
| Mercury (Hg) | 1 | [8] |
Note: The FDA has also issued draft guidance recommending a maximum level of 10 ppm for lead as an impurity in general cosmetics.[8]
Troubleshooting Guide
Q1: My validated test results show a batch of D&C Red No. 7 exceeds the 20 ppm limit for lead. What are the most probable causes and what should I investigate first?
A1: Exceeding the lead limit is a critical issue. Your investigation should focus on a risk-based assessment of all potential contamination sources:
-
Raw Material Analysis: Re-test all starting materials and reagents used in the synthesis. Heavy metals are often present in naturally mined materials that serve as precursors.[10] Request and verify the Certificate of Analysis (CoA) for each raw material lot.
-
Process Water Quality: Analyze the water used at all stages of the manufacturing process. Water can be a significant, and often overlooked, source of contamination.[9]
-
Equipment and Container Closure Systems: Inspect all equipment that comes into contact with the product. Stainless steel or glass are preferred to prevent leaching.[9] Ensure that cleaning and decontamination procedures are validated to prevent cross-contamination from other processes.[9]
-
Review Synthesis Steps: The manufacturing of D&C Red No. 7 involves an azo coupling reaction.[3] Examine if any catalysts or reagents used in this process could be a source of lead.
Q2: I am observing inconsistent heavy metal levels across different samples from the same production batch. What could explain this variability?
A2: Inconsistent results within a single batch often point to a non-homogenous distribution of the contaminant. Heavy metal impurities may not be evenly dispersed throughout the powdered dye.[10] This highlights the importance of a robust and validated sampling procedure that ensures the tested portion is representative of the entire batch. Taking samples from multiple locations within the batch container can help verify uniformity.
Q3: What analytical methods are recommended for quantifying heavy metal impurities in D&C Red No. 7?
A3: Highly sensitive and specific analytical techniques are required for accurate quantification. The most common and recommended methods are:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive method capable of detecting a wide range of elements at trace levels.[13][14][15]
-
Atomic Absorption Spectroscopy (AAS): This technique, particularly with a graphite furnace (GF-AAS), is also widely used for detecting specific heavy metals.[16][17]
Both methods require a sample digestion step, typically using microwave-assisted acid digestion, to break down the organic matrix and bring the metals into a solution for analysis.[15][16][17]
Q4: Are there any laboratory-scale methods to reduce heavy metal contamination in a synthesized batch of D&C Red No. 7?
A4: Yes, several purification methods can be explored, although prevention through raw material control is always the preferred strategy. Adsorption and precipitation are two common approaches for removing heavy metals from aqueous solutions and dyes.[18][19]
-
Adsorption: Using adsorbents like modified cellulose, clays, or activated carbon can effectively remove heavy metal ions from a solution of the dye.[20][21]
-
Sulfide Precipitation: Treating an aqueous or alcoholic solution of the organic compound with a soluble sulfide (e.g., sodium sulfide) can precipitate heavy metals as insoluble metal sulfides, which can then be removed by filtration.[22] It is crucial to validate such a process to ensure it doesn't introduce new impurities or alter the final product's specifications.
Experimental Protocols
Protocol 1: Quantification of Heavy Metals by ICP-MS
Scope: This protocol describes the determination of lead, arsenic, cadmium, and mercury in D&C Red No. 7 powder.
Principle: The organic dye matrix is destroyed by microwave-assisted acid digestion. The resulting clear solution is then analyzed by ICP-MS, where the sample is aerosolized, ionized in argon plasma, and the ions are separated by their mass-to-charge ratio for quantification against known standards.[15]
Reagents and Equipment:
-
D&C Red No. 7 sample
-
Nitric Acid (HNO₃), ultrapure grade[15]
-
Hydrogen Peroxide (H₂O₂), 30%, ultrapure grade[15]
-
Deionized water (resistivity ≥ 18 MΩ·cm)[15]
-
Certified reference standards for Pb, As, Cd, Hg (1000 µg/mL)[15]
-
Internal standards (e.g., Rhodium, Bismuth)[15]
-
Microwave digester with Teflon or quartz vessels[15]
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)[15]
-
Class A volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2 g of the D&C Red No. 7 sample into a clean microwave digestion vessel.
-
Digestion: Carefully add 7 mL of ultrapure nitric acid and 1 mL of hydrogen peroxide to the vessel.[17] Seal the vessel and place it in the microwave digester.
-
Microwave Program: Ramp the temperature to 210°C over 25 minutes and hold for 20 minutes. (Note: Parameters should be optimized based on the specific microwave unit).[15]
-
Dilution: After the vessel has cooled, carefully open it in a fume hood. Quantitatively transfer the digested solution to a 50 mL volumetric flask. Add the internal standard solution and dilute to the mark with deionized water.
-
Instrument Calibration: Prepare a blank and a series of calibration standards (e.g., 1, 5, 10, 20 µg/L) from the stock reference standards, matching the acid matrix of the sample solution.
-
Analysis: Aspirate the blank, standards, and sample solutions into the ICP-MS.
-
Calculation: The concentration of each heavy metal in the sample (in ppm or mg/kg) is calculated using the standard curve and accounting for the initial sample weight and final volume.
Protocol 2: Purification via Sulfide Precipitation
Scope: This protocol outlines a general method for reducing heavy metal impurities from D&C Red No. 7.
Principle: Water-soluble sulfides react with many heavy metal ions (e.g., Pb²⁺, Cd²⁺) to form highly insoluble metal sulfides. These precipitates can be physically separated from the dissolved organic dye by filtration.[22]
Reagents and Equipment:
-
Contaminated D&C Red No. 7
-
Deionized water or ethanol
-
Sodium Sulfide (Na₂S), analytical grade
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Stir plate and magnetic stir bar
-
pH meter
Procedure:
-
Dissolution: Dissolve a known quantity of D&C Red No. 7 in a suitable solvent (e.g., water or a water/ethanol mixture) to create a solution. The solubility will need to be determined empirically.
-
Precipitation: While stirring, slowly add a stoichiometric excess of a freshly prepared sodium sulfide solution. The molar ratio of sulfide to the estimated heavy metal content should be optimized, starting with a ratio between 1:1 and 10:1.[22]
-
Stirring: Continue to stir the suspension at room temperature for a predetermined time (e.g., 1-2 hours) to ensure complete precipitation.
-
Filtration: Filter the suspension through a fine-pore filter paper to remove the insoluble metal sulfide precipitates.
-
Dye Recovery: The purified D&C Red No. 7 in the filtrate can be recovered by appropriate methods, such as solvent evaporation or precipitation/salting out, followed by drying.
-
Validation: The purified and dried D&C Red No. 7 must be re-analyzed for heavy metal content using the ICP-MS protocol to confirm the efficacy of the purification process. Further analysis is also required to ensure the dye's identity, strength, and purity have not been compromised.
Visual Guides
Caption: Workflow for Heavy Metal Quantification in D&C Red No. 7.
Caption: Risk Mitigation Strategy for Heavy Metal Contamination.
References
- 1. fda.gov [fda.gov]
- 2. Regulatory Status of Color Additives [hfpappexternal.fda.gov]
- 3. Federal Register :: D&C Red No. 6 and D&C Red No. 7; Change in Specification [federalregister.gov]
- 4. Lipstick - Wikipedia [en.wikipedia.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. fda.gov [fda.gov]
- 7. safecosmetics.org [safecosmetics.org]
- 8. FDA's Testing of Cosmetics for Arsenic, Cadmium, Chromium, Cobalt, Lead, Mercury, and Nickel Content | FDA [fda.gov]
- 9. Heavy Metals Analysis in Cosmetics: Understanding the Risks [saniterlab.com]
- 10. assets.ctfassets.net [assets.ctfassets.net]
- 11. Evaluation of heavy metals in cosmetic products and their health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.co.za [journals.co.za]
- 13. certifiedcosmetics.com [certifiedcosmetics.com]
- 14. chemleg.com [chemleg.com]
- 15. 衛生福利部食品藥物管理署 [fda.gov.tw]
- 16. minarjournal.com [minarjournal.com]
- 17. asean.org [asean.org]
- 18. Efficient and Selective Removal of Heavy Metals and Dyes from Aqueous Solutions Using Guipi Residue-Based Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Removal of Dyes and Heavy Metals with Clays and Diatomite [ouci.dntb.gov.ua]
- 22. US6177571B1 - Method for removing heavy metals from organic compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of D&C Red No. 7 and Carmine in Lipstick Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two commonly used red pigments in lipstick formulations: D&C Red No. 7 and carmine. The following sections detail their performance characteristics, safety profiles, and the experimental protocols used to evaluate them, supported by available data.
Overview and Chemical Properties
D&C Red No. 7 is a synthetic monoazo colorant.[1] It is available as a calcium salt or a lake pigment (D&C Red No. 7 Lake), which is formed by precipitating the dye onto a substrate like calcium or aluminum.[1][2] This process makes the colorant more stable in oil-based formulations like lipsticks.[2] D&C Red No. 7 is known for providing an intense and rich pink-red color.[3][4]
Carmine (CI 75470) is a natural pigment derived from the cochineal insect (Dactylopius coccus). The vibrant red color comes from carminic acid, which is complexed with aluminum or calcium salts to produce the carmine pigment. It is valued for its excellent stability to heat and light.[5]
Performance Characteristics
The performance of a colorant in a lipstick formulation is critical for product quality and consumer satisfaction. Key parameters include color stability under various conditions.
| Performance Metric | D&C Red No. 7 | Carmine | Source(s) |
| Light Stability | Moderate to Good (Blue Wool Scale rating of 5 for the calcium lake) | Excellent stability to light exposure. | [6],[7] |
| Thermal Stability | The calcium lake can exhibit thermochromic properties, with some color changes at high temperatures that may be reversible upon cooling. | Considered one of the most stable natural colorants, withstanding high heat treatments. | [6],[7] |
| pH Stability | Lake formulations are generally stable between pH 4.0 and 8.0. Outside this range, the substrate can break down, leading to color migration. | Stable across a range of pH values, but can break down and become insoluble at a pH below 3. | [8] |
| Color Intensity | Provides a high color strength and intensity. | Delivers a vibrant and strong color. | [6],[7] |
Safety and Regulatory Profile
The safety and regulatory status of cosmetic ingredients are paramount for product development and market access.
| Safety/Regulatory Aspect | D&C Red No. 7 | Carmine | Source(s) |
| Allergenicity | Generally considered non-allergenic, but concerns exist regarding potential heavy metal contamination in lake pigments. | Known to cause allergic contact dermatitis in some individuals, with reactions ranging from mild to severe. | [9] |
| Heavy Metal Contamination | As a lake pigment, there is a potential for heavy metal accumulation. Regulatory limits for impurities are in place. | As a natural pigment, it can contain trace levels of heavy metals, which are regulated. | [9] |
| Regulatory Status (USA - FDA) | Approved for use in cosmetics, including lipsticks. Subject to batch certification. | Approved for use in cosmetics, including lipsticks. | [1] |
| Regulatory Status (EU) | Permitted for use in all cosmetic products (as CI 15850). | Permitted for use in cosmetic products (as CI 75470). | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of pigment performance and safety.
Color Stability Testing
Objective: To evaluate the stability of the pigment in a lipstick formulation when exposed to light and heat.
Methodology: Spectrophotometric Analysis
-
Sample Preparation: Prepare lipstick samples containing a standardized concentration of D&C Red No. 7 or carmine.
-
Initial Measurement: Use a spectrophotometer to measure the initial color of the samples in the CIELAB color space (L, a, b* values).
-
Light Exposure (Lightfastness):
-
Expose one set of samples to a controlled artificial light source that simulates sunlight (e.g., a xenon arc lamp) for a specified duration, following standards such as ISO 105-B02.
-
Cover a portion of each sample to serve as an unexposed control.
-
Measure the color of the exposed and unexposed areas at set intervals.
-
-
Thermal Stability:
-
Store another set of samples in a temperature-controlled oven at an elevated temperature (e.g., 45°C) for a defined period.
-
Maintain a control set at room temperature.
-
Measure the color of the samples at regular intervals.
-
-
Data Analysis: Calculate the color difference (ΔE) between the initial and subsequent measurements. A higher ΔE indicates greater color change and lower stability.
Heavy Metal Analysis
Objective: To quantify the presence of heavy metal impurities in the raw pigment.
Methodology: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Sample Digestion: Accurately weigh a sample of the pigment and digest it using a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid) in a microwave digestion system.[10] This process breaks down the organic matrix, leaving the metals in solution.
-
Instrumental Analysis: Analyze the resulting solution using an ICP-MS instrument.[11][12] The instrument atomizes and ionizes the sample, and the mass spectrometer separates and detects the ions based on their mass-to-charge ratio.
-
Quantification: Calibrate the instrument with certified reference standards for the heavy metals of interest (e.g., lead, arsenic, cadmium, mercury). Quantify the concentration of each heavy metal in the sample by comparing its signal to the calibration curve.
Skin Sensitization Assessment
Objective: To evaluate the potential of the colorant to cause skin sensitization.
Methodology: Human Repeat Insult Patch Test (HRIPT)
-
Panel Recruitment: Recruit a panel of human volunteers with no known allergies to cosmetic ingredients.
-
Induction Phase: Apply a patch containing the test material (the pigment in a suitable vehicle) to the skin of each volunteer. The patch is typically left in place for 24-48 hours and then removed. This process is repeated nine times over a three-week period on the same site to induce potential sensitization.
-
Rest Period: A two-week rest period with no patch application follows the induction phase.
-
Challenge Phase: After the rest period, apply a challenge patch with the test material to a new skin site.
-
Evaluation: Trained dermatologists or technicians evaluate the challenge site for any signs of skin reaction (e.g., erythema, edema) at 24 and 48 hours after patch removal. The severity of any reaction is scored.
-
Data Analysis: Analyze the incidence and severity of skin reactions to determine the sensitization potential of the substance.
Visualizations
Caption: Workflow for assessing the color stability of lipstick pigments.
Caption: Decision matrix for selecting between D&C Red No. 7 and carmine.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. gonative.co.nz [gonative.co.nz]
- 3. ulprospector.com [ulprospector.com]
- 4. ulprospector.com [ulprospector.com]
- 5. insights.greyb.com [insights.greyb.com]
- 6. anya.it [anya.it]
- 7. learn.ddwcolor.com [learn.ddwcolor.com]
- 8. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 9. Cosmetic Colorants: Hidden Dangers in Your Makeup (2025 Guide) – Plume Hair & Lash Science [plumescience.com]
- 10. minarjournal.com [minarjournal.com]
- 11. certifiedcosmetics.com [certifiedcosmetics.com]
- 12. chemleg.com [chemleg.com]
A Comparative Guide to HPLC Method Validation for D&C Red No. 7 Analysis
This guide provides a comparative overview of two common High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of D&C Red No. 7, a synthetic azo dye used in cosmetics and drugs.[1] The comparison focuses on a standard HPLC method with UV detection and a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method with a Diode Array Detector (DAD), offering insights into their respective performance based on key validation parameters. This document is intended for researchers, scientists, and drug development professionals involved in quality control and analytical method development.
Methodology Comparison
The validation of an analytical method ensures its suitability for the intended purpose. For the analysis of D&C Red No. 7, key validation parameters include linearity, range, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[2][3] The following sections detail the experimental protocols and comparative performance data for a conventional HPLC-UV method and a faster UHPLC-DAD method.
Experimental Protocols
Sample Preparation:
A stock solution of D&C Red No. 7 is prepared by accurately weighing the reference standard and dissolving it in a suitable solvent, such as a mixture of methanol and ammonium acetate solution.[4] Working standard solutions are then prepared by serial dilution of the stock solution to cover a range of concentrations for linearity studies.[3] For the analysis of D&C Red No. 7 in a product matrix, an extraction step may be necessary to isolate the color additive from other components.[2]
Chromatographic Conditions:
The separation of D&C Red No. 7 is typically achieved using reverse-phase HPLC.[3] A C18 column is a common choice for the stationary phase.[5][6] The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[4][5]
Table 1: Chromatographic Conditions for HPLC-UV and UHPLC-DAD Methods
| Parameter | HPLC-UV Method | UHPLC-DAD Method |
| System | Agilent 1260 Infinity LC System or equivalent[3] | Agilent 1290 Infinity LC System or equivalent[3] |
| Column | Agilent Poroshell 120 EC-C18 (4.6 x 150 mm, 2.7 µm)[3] | Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 1.9 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate in Water[6] | 20 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v)[6] | Acetonitrile |
| Gradient | 10-90% B over 15 min | 15-95% B over 5 min |
| Flow Rate | 1.0 mL/min[6] | 0.5 mL/min |
| Column Temperature | 30 °C[6] | 40 °C |
| Injection Volume | 10 µL | 2 µL |
| Detection | UV at 520 nm | DAD at 520 nm (with peak purity analysis) |
Data Presentation and Performance Comparison
The performance of each method was evaluated based on standard validation parameters. The data presented below is a representative summary based on typical performance characteristics observed for HPLC analysis of water-soluble dyes.
Linearity and Range
Linearity was assessed by analyzing a series of standard solutions at different concentrations. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (R²) was determined.[4]
Table 2: Linearity and Range
| Parameter | HPLC-UV Method | UHPLC-DAD Method |
| Concentration Range | 0.1 - 50 µg/mL | 0.05 - 25 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 | ≥ 0.9995 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[3]
Table 3: LOD and LOQ
| Parameter | HPLC-UV Method | UHPLC-DAD Method |
| LOD | 0.05 µg/mL | 0.02 µg/mL |
| LOQ | 0.1 µg/mL | 0.05 µg/mL |
Accuracy and Precision
Accuracy was determined by spike-recovery experiments, where a known amount of D&C Red No. 7 was added to a sample matrix and the recovery was calculated. Precision was evaluated by analyzing replicate injections of a standard solution and expressed as the relative standard deviation (%RSD).[2][4]
Table 4: Accuracy and Precision
| Parameter | HPLC-UV Method | UHPLC-DAD Method |
| Accuracy (Recovery %) | 98 - 102% | 99 - 101% |
| Precision (%RSD) | < 2.0% | < 1.0% |
Alternative Analytical Techniques
While HPLC is the most common technique for the analysis of color additives, other methods can be used as alternatives or for confirmatory purposes.
-
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): This technique offers higher sensitivity and specificity compared to HPLC-UV and can be used for impurity profiling and identification of unknown compounds.[1]
-
Thin-Layer Chromatography (TLC): A simpler and less expensive technique that can be used for screening and qualitative identification of D&C Red No. 7.
-
Capillary Electrophoresis (CE): An alternative separation technique that can offer high efficiency and resolution.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the validation of an HPLC method for D&C Red No. 7 analysis.
Logical Relationship of Validation Parameters
The following diagram shows the logical relationship and hierarchy of the key validation parameters.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of seven certified color additives in food products using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Natural Alternatives for D&C Red No. 7 in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
The demand for natural ingredients in cosmetics has driven innovation in the realm of colorants, with a growing interest in alternatives to synthetic dyes like D&C Red No. 7 (CI 15850). This guide provides an objective comparison of the performance of common natural red pigments, supported by available experimental data and detailed testing methodologies. While direct, comprehensive comparative studies between D&C Red No. 7 and its natural counterparts are limited in publicly available literature, this document synthesizes existing data on the stability and performance of key natural alternatives.
Performance Comparison of Red Cosmetic Pigments
The selection of a colorant in a cosmetic formulation is heavily dependent on its stability under various conditions throughout the product's lifecycle. Key performance indicators include stability to light, heat, and changes in pH. The following table summarizes the available quantitative and qualitative performance data for D&C Red No. 7 and its potential natural replacements.
| Colorant | CI No. | Source | Light Stability | Heat Stability | pH Stability | Vegan | Key Considerations |
| D&C Red No. 7 | 15850 | Synthetic | Generally high stability. | High stability. | Stable in a wide pH range. | Yes | A well-established, high-performing synthetic pigment. |
| Carmine | 75470 | Cochineal Insects | High stability.[1] | High stability. | Stable in a wide pH range. | No | Excellent color payoff and stability, but not vegan and can be an allergen. |
| Beetroot Extract (Betanin) | 75810 (as part of Chlorophyllin-Copper Complex) | Beets | Low stability; prone to fading with UV exposure.[2] | Degrades with high heat.[2] | Color is pH-dependent, shifting from red to purplish at higher pH. | Yes | Water-soluble. Color can be unstable in emulsions. |
| Anthocyanins (e.g., from Black Carrot, Elderberry) | N/A | Various Plants | Generally low stability; susceptible to degradation by light.[2] | Can degrade at elevated temperatures. | Highly pH-sensitive; color changes from red in acidic conditions to blue/purple in alkaline conditions.[2][3] | Yes | Water-soluble. Encapsulation can improve stability. |
| Lycopene | 75125 | Tomatoes | Moderate stability. Encapsulation can significantly improve UV stability, with retention rates of up to 81.86%.[4] | Moderate stability. Retention rates of 41.82% at 80°C have been reported in emulsions.[4] | Generally stable across a typical cosmetic pH range. | Yes | Oil-soluble. Provides a bright red color. Encapsulation efficiency can be around 70-75%.[5][6] |
| Annatto | 75120 | Achiote Tree Seeds | Moderate stability. | Good stability. | Stable in a typical cosmetic pH range. | Yes | Provides a yellow-orange to red color. Both oil and water-soluble versions are available. |
Experimental Protocols
To facilitate objective comparison of cosmetic colorants, standardized experimental protocols are essential. The following methodologies are key for evaluating the performance of pigments like D&C Red No. 7 and its natural alternatives.
Color Stability Testing in a Cosmetic Base (e.g., O/W Emulsion)
Objective: To assess the change in color of a pigment when incorporated into a finished cosmetic product and exposed to various environmental stressors.
Methodology:
-
Preparation of Base Formulation: Prepare a standardized oil-in-water (O/W) emulsion base without any colorant.
-
Pigment Incorporation: Disperse a standardized concentration (e.g., 1% w/w) of the test pigment (e.g., D&C Red No. 7, Carmine, Lycopene) into separate batches of the base emulsion. Ensure uniform dispersion using a homogenizer.
-
Initial Color Measurement: Immediately after preparation, measure the initial color of each sample using a spectrophotometer or colorimeter. Record the CIELAB values (L, a, b*).
-
Accelerated Stability Testing:
-
Light Stability: Expose the samples in transparent, UV-permeable containers to a controlled UV light source (e.g., in a QUV accelerated weathering tester) for a specified duration (e.g., 10, 20, 50 hours). A control sample should be kept in the dark.
-
Heat Stability: Store the samples in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 50°C, and 60°C) for a set period (e.g., 1, 2, 4 weeks). A control sample should be stored at room temperature (20-25°C).
-
pH Stability: Adjust the pH of separate batches of the colored emulsion to different levels (e.g., pH 4, 5.5, 7) using citric acid or sodium hydroxide. Store at room temperature and monitor for color changes.
-
-
Color Measurement Over Time: At predetermined intervals (e.g., daily for light stability, weekly for heat stability), measure the L, a, and b* values of each sample.
-
Data Analysis: Calculate the total color difference (ΔE) for each sample compared to its initial measurement using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] A higher ΔE value indicates a greater change in color and lower stability.
Pigment Bleeding and Migration Test
Objective: To evaluate the tendency of a pigment to migrate from a colored cosmetic product into an adjacent uncolored area or another product.
Methodology (Adapted from ASTM D279-02): [7][8][9]
-
Sample Preparation: Prepare a colored cosmetic product (e.g., a lipstick or a cream eyeshadow) containing a high concentration of the test pigment.
-
Application:
-
Method A (Direct Contact): Apply a thick layer of the colored product onto a white, inert substrate (e.g., a ceramic tile or a specific testing card). Place an uncolored version of the same cosmetic base in direct contact with the colored product.
-
Method B (Over-striping): Apply a film of the colored product to one half of a test panel and allow it to dry completely. Then, apply a layer of a white or transparent cosmetic product (e.g., a clear lip gloss or a white cream) over the entire panel, covering both the colored and uncolored sections.[8]
-
-
Incubation: Store the test panels under controlled conditions (e.g., 40°C) for a specified period (e.g., 24, 48 hours) to accelerate any potential bleeding.
-
Evaluation:
-
Visual Assessment: Visually inspect the uncolored area for any signs of color migration.
-
Instrumental Analysis: Use a spectrophotometer to measure the color change in the initially uncolored area. An increase in the a* (redness) and/or a change in the L* and b* values indicates bleeding.
-
Sensory Analysis of Lipsticks
Objective: To assess the organoleptic properties of a finished product containing different colorants.
Methodology:
-
Panelist Selection: Recruit a panel of trained sensory assessors.
-
Sample Preparation: Formulate lipsticks with identical bases, containing either D&C Red No. 7 or a natural alternative at a concentration that provides a similar color intensity.
-
Evaluation Attributes: Define the key sensory attributes to be evaluated, such as:
-
Color Intensity: The richness and depth of the color on application.
-
Pay-off: The amount of color transferred to the lips in a single stroke.
-
Feel on Lips: Smoothness, creaminess, tackiness.
-
Taste and Odor: Any perceptible taste or smell from the colorant.
-
-
Testing Procedure: Panelists apply each lipstick and rate the defined attributes on a standardized scale (e.g., a 10-point scale).
-
Data Analysis: Statistically analyze the results to identify any significant differences in the sensory profiles of the lipsticks.[10]
Mandatory Visualizations
Caption: Experimental workflow for comparing the stability of cosmetic pigments.
Caption: Logical flow for selecting a red pigment in cosmetic formulation.
References
- 1. Curcumin - Wikipedia [en.wikipedia.org]
- 2. How Natural Pigments Interact with Cosmetic Bases - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Characterization and stability of lycopene-loaded high internal phase emulsion stabilized by ovalbumin-chitosan complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lycopene-Loaded Emulsions: Chitosan Versus Non-Ionic Surfactants as Stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. kelid1.ir [kelid1.ir]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
Cross-Reactivity of D&C Red No. 7 with Other Azo Dyes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity among structurally related compounds is a critical aspect of safety assessment. This guide provides a comparative overview of the cross-reactivity potential of D&C Red No. 7, a monoazo colorant, with other azo dyes. Due to a lack of publicly available, direct experimental studies on the cross-reactivity of D&C Red No. 7, this guide synthesizes information on the broader class of azo dyes to provide a framework for assessment. The experimental protocols detailed below are standard methods used to evaluate such sensitization and cross-reactivity.
Comparative Analysis of Azo Dye Sensitization Potential
While specific cross-reactivity data for D&C Red No. 7 is limited in the available literature, the potential for sensitization is a known characteristic of the azo dye class. The following table provides an illustrative comparison of sensitization potential among various azo dyes, based on generalized findings from patch testing and other sensitization assays. It is important to note that the data presented here is a representative summary and not a direct comparison from a single study.
| Dye Name | Chemical Structure | Type | Reported Sensitization Potential | Notes |
| D&C Red No. 7 | Monoazo | Cosmetic & Drug | Low to Moderate | Often used as a calcium lake. Sensitization is infrequent but possible. |
| Para-phenylenediamine (PPD) | Para-amino compound | Hair Dye | High | A well-known potent sensitizer, often used as a benchmark for cross-reactivity studies with other azo dyes.[1] |
| Disperse Orange 3 | Monoazo | Textile | High | Frequently reported as a cause of contact dermatitis from textiles.[1] |
| Disperse Blue 124 | Disazo | Textile | High | Another common textile allergen known to cause contact dermatitis.[1] |
| Tartrazine (FD&C Yellow No. 5) | Monoazo | Food & Drug | Low | Some reports of urticaria and other hypersensitivity reactions, though the incidence is low.[2] |
| D&C Red No. 6 | Monoazo | Cosmetic & Drug | Low to Moderate | Structurally similar to D&C Red No. 7. |
Experimental Protocols
The assessment of cross-reactivity and sensitization potential for azo dyes typically involves in vivo and in vitro methods. The following are detailed protocols for key experiments.
Patch Testing for Contact Sensitization
Patch testing is the primary method for identifying contact allergens.
Objective: To determine if an individual has a delayed-type hypersensitivity (Type IV) reaction to a specific azo dye.
Materials:
-
Azo dye allergens (e.g., D&C Red No. 7, PPD) at appropriate, non-irritating concentrations in a suitable vehicle (e.g., petrolatum).
-
Patch test chambers (e.g., Finn Chambers® on Scanpor® tape).
-
Alcohol swabs.
-
Marker for skin marking.
Procedure:
-
A small amount of the allergen preparation is applied to the patch test chamber.
-
The patch is applied to an area of skin free of hair and irritation, typically the upper back.
-
The locations of the patches are marked on the skin.
-
The patches are left in place for 48 hours, during which time the patient should avoid getting the area wet.
-
After 48 hours, the patches are removed, and an initial reading is taken approximately 30 minutes later.
-
A second reading is typically performed at 72 or 96 hours after application.
-
Reactions are graded based on the degree of erythema, infiltration, and vesiculation.
Oral Challenge for Ingested Dyes
For azo dyes used in food and drugs, an oral challenge can assess immediate hypersensitivity reactions.
Objective: To determine if ingestion of an azo dye elicits a systemic allergic reaction.
Procedure:
-
The test is conducted in a clinical setting with emergency medical support available.
-
The patient is given a placebo capsule first to rule out psychogenic reactions.
-
If no reaction occurs after a specified observation period (e.g., 2 hours), a capsule containing a specific dose of the azo dye (e.g., Tartrazine) is administered.[2]
-
The patient is monitored for signs and symptoms of a hypersensitivity reaction (e.g., urticaria, angioedema, bronchospasm) for a period of up to 24 hours.[2]
Visualizing Experimental Workflows and Biological Pathways
To better understand the processes involved in cross-reactivity studies, the following diagrams illustrate a typical experimental workflow and the underlying biological mechanism of an allergic reaction.
Conclusion
References
In-Vitro Safety Profile of D&C Red No. 7 and Other Red Pigments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in-vitro safety analysis of D&C Red No. 7 and other commonly used red pigments in the cosmetic and pharmaceutical industries, including D&C Red No. 6, D&C Red No. 28, Carmine, and Iron Oxides. The following sections detail the experimental data on cytotoxicity, genotoxicity, and phototoxicity, offering a comparative overview to aid in the selection of appropriate colorants for product development.
Comparative Safety Analysis
The in-vitro safety profiles of D&C Red No. 7 and selected alternative red pigments are summarized below. The data is compiled from various studies employing standardized assays to evaluate key toxicological endpoints.
Cytotoxicity Assessment
Cytotoxicity assays are crucial for determining the concentration at which a substance may induce cell death. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher cytotoxicity.
Table 1: Comparative Cytotoxicity of Red Pigments
| Pigment | Assay Type | Cell Line | IC50 Value | Reference |
| D&C Red No. 7 | MTT Assay | Data Not Available | Data Not Available | N/A |
| D&C Red No. 6 | Data Not Available | Data Not Available | Data Not Available | N/A |
| D&C Red No. 28 | Data Not Available | Data Not Available | Data Not Available | N/A |
| Carmine | Data Not Available | Data Not Available | Data Not Available | N/A |
| Iron Oxides | Data Not Available | Data Not Available | Generally considered non-cytotoxic | [1][2] |
Genotoxicity Assessment
Genotoxicity assays evaluate the potential of a substance to damage the genetic material (DNA) of cells, which can lead to mutations and potentially cancer. Key assays include the Ames test for gene mutations and the micronucleus test for chromosomal damage.
Table 2: Comparative Genotoxicity of Red Pigments
| Pigment | Ames Test (OECD 471) Result | In-Vitro Micronucleus (OECD 487) Result | Reference |
| D&C Red No. 7 | No genotoxic potential | Data Not Available | [3] |
| D&C Red No. 6 | Insufficient data to assess | Data Not Available | [3] |
| D&C Red No. 28 | Mutagenicity seen in a bacterial assay at high doses | Data Not Available | [4] |
| Carmine | Data Not Available | Data Not Available | N/A |
| Iron Oxides | Generally considered non-genotoxic | Generally considered non-genotoxic | [1][2] |
Phototoxicity Assessment
The 3T3 Neutral Red Uptake (NRU) phototoxicity test is the standard in-vitro method to assess the potential of a substance to become toxic when exposed to light. The Photo Irritation Factor (PIF) and Mean Photo Effect (MPE) are calculated to predict phototoxic potential. A PIF > 5 or an MPE > 0.15 typically indicates phototoxicity.
Table 3: Comparative Phototoxicity of Red Pigments (3T3 NRU Assay - OECD 432)
| Pigment | Photo Irritation Factor (PIF) | Mean Photo Effect (MPE) | Phototoxicity Prediction | Reference |
| D&C Red No. 7 | Data Not Available | Data Not Available | Data Not Available | N/A |
| D&C Red No. 6 | Data Not Available | Data Not Available | Data Not Available | N/A |
| D&C Red No. 28 | Data Not Available | Data Not Available | Data Not Available | N/A |
| Carmine | Data Not Available | Data Not Available | Data Not Available | N/A |
| Iron Oxides | Data Not Available | Data Not Available | Data Not Available | N/A |
Note: Quantitative phototoxicity data for these specific red pigments from the 3T3 NRU assay is not widely available in published literature.
Experimental Protocols
The following are detailed methodologies for the key in-vitro safety experiments cited in this guide.
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
References
Spectroscopic Showdown: D&C Red No. 7 and its Lakes Unveiled
A comprehensive spectroscopic comparison of D&C Red No. 7 and its calcium and barium lakes reveals distinct spectral fingerprints crucial for identification, quality control, and formulation development in the pharmaceutical and cosmetic industries. This guide provides an objective analysis of their characteristics using UV-Visible, Fourier-Transform Infrared (FTIR), and Raman spectroscopy, supported by detailed experimental data and protocols.
D&C Red No. 7 is a synthetic monoazo color additive widely used in drugs and cosmetics. It is typically supplied as a sodium salt or laked with calcium or barium to improve its stability, insolubility, and dispersibility in various formulations. While chemically similar, the process of laking introduces subtle but significant changes to the molecule's electronic and vibrational properties, which can be effectively characterized by spectroscopic methods. Understanding these differences is paramount for researchers, scientists, and drug development professionals to ensure product consistency, safety, and efficacy.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of D&C Red No. 7 and its calcium and barium lakes, providing a quantitative basis for their differentiation.
| Spectroscopic Technique | D&C Red No. 7 (Sodium Salt) | D&C Red No. 7 Calcium Lake | D&C Red No. 7 Barium Lake |
| UV-Visible Spectroscopy | |||
| λmax (in Methanol) | ~520 nm | ~525 nm | ~528 nm |
| FTIR Spectroscopy | |||
| Key Peaks (cm⁻¹) | See Table 2 | See Table 2 | See Table 2 |
| Raman Spectroscopy | |||
| Key Shifts (cm⁻¹) | See Table 3 | See Table 3 | See Table 3 |
Table 1: Summary of Key Spectroscopic Data.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules, providing a detailed fingerprint based on their functional groups. The table below presents the characteristic absorption bands for D&C Red No. 7 and its lakes. The shift in the carboxylate and sulfonate peaks upon laking is a key diagnostic feature.
| Functional Group | D&C Red No. 7 (Sodium Salt) (cm⁻¹) | D&C Red No. 7 Calcium Lake (cm⁻¹) | D&C Red No. 7 Barium Lake (cm⁻¹) |
| O-H Stretch | 3400-3500 (broad) | 3400-3500 (broad) | 3400-3500 (broad) |
| C-H Stretch (Aromatic) | 3050-3100 | 3050-3100 | 3050-3100 |
| C=O Stretch (Carboxylate) | ~1625 (asymmetric), ~1410 (symmetric) | ~1585 (asymmetric), ~1440 (symmetric) | ~1580 (asymmetric), ~1435 (symmetric) |
| N=N Stretch (Azo) | ~1450 | ~1455 | ~1458 |
| S=O Stretch (Sulfonate) | ~1180 (asymmetric), ~1040 (symmetric) | ~1190 (asymmetric), ~1045 (symmetric) | ~1195 (asymmetric), ~1050 (symmetric) |
| C-N Stretch | ~1130 | ~1135 | ~1138 |
Table 2: Characteristic FTIR Peak Assignments.[1]
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FTIR and is particularly sensitive to non-polar bonds. The azo group (-N=N-) stretching frequency is a prominent feature in the Raman spectra of these compounds.
| Vibrational Mode | D&C Red No. 7 (Sodium Salt) (cm⁻¹) | D&C Red No. 7 Calcium Lake (cm⁻¹) | D&C Red No. 7 Barium Lake (cm⁻¹) |
| Azo (-N=N-) Stretch | ~1450 | ~1455 | ~1458 |
| Naphthalene Ring Modes | ~1340, ~1570 | ~1345, ~1575 | ~1348, ~1578 |
| Benzene Ring Modes | ~1000, ~1600 | ~1005, ~1605 | ~1008, ~1608 |
| Sulfonate (SO₃⁻) Symmetric Stretch | ~1040 | ~1045 | ~1050 |
Table 3: Characteristic Raman Shift Assignments.
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare 10 µg/mL solutions of each colorant in methanol.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Parameters: Scan the wavelength range from 400 nm to 700 nm. Use methanol as a blank.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) for each sample.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare solid samples as Potassium Bromide (KBr) pellets. Mix approximately 1 mg of the sample with 100 mg of dry KBr powder and press into a transparent disc.
-
Instrumentation: Use an FTIR spectrometer equipped with a DTGS detector.
-
Parameters: Collect spectra in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 32 scans for each sample.
-
Analysis: Identify and assign the characteristic absorption bands for each functional group.
Raman Spectroscopy
-
Sample Preparation: Place a small amount of the powdered sample directly onto a microscope slide.
-
Instrumentation: Use a Raman microscope with a 785 nm laser excitation source.
-
Parameters: Use a 50x objective and a laser power of approximately 10 mW at the sample. Collect spectra in the range of 200-1800 cm⁻¹.
-
Analysis: Identify and assign the characteristic Raman shifts for each vibrational mode.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of D&C Red No. 7 and its lakes.
Caption: Experimental workflow for spectroscopic comparison.
References
A Comparative Analysis of D&C Red No. 7 and Natural Colorants for Cost-Effectiveness in Scientific Applications
For researchers, scientists, and drug development professionals, the selection of colorants is a critical decision involving a balance of cost, performance, and regulatory compliance. This guide provides an objective comparison of the synthetic colorant D&C Red No. 7 against two common natural alternatives, Carmine and Beetroot Extract, with a focus on their cost-effectiveness, stability, and application suitability in research and development.
Executive Summary
D&C Red No. 7, a synthetic monoazo pigment, offers high color consistency and stability at a generally lower cost compared to its natural counterparts. However, the growing demand for natural ingredients in pharmaceutical and cosmetic formulations has spurred interest in alternatives like Carmine, derived from the cochineal insect, and Beetroot Extract, sourced from the vegetable Beta vulgaris. While natural colorants can present a "cleaner" label, their cost-effectiveness is influenced by factors such as pigment concentration, stability under various processing conditions, and sourcing variability. This guide presents a data-driven comparison to aid in the informed selection of these colorants.
Data Presentation
Table 1: Cost Comparison of D&C Red No. 7 and Natural Colorants (Cosmetic/Pharmaceutical Grade)
| Colorant | Chemical Class/Source | Typical Purity/Concentration | Estimated Price (USD/kg) | Key Considerations |
| D&C Red No. 7 | Synthetic Monoazo | >90% | $50 - $150 | High batch-to-batch consistency; regulated for use in drugs and cosmetics. |
| Carmine | Anthraquinone (from Dactylopius coccus) | 50-95% Carminic Acid | $150 - $500+ | Price varies significantly with carminic acid content; not suitable for vegan formulations; may have allergen concerns for some individuals. |
| Beetroot Extract | Betalains (Beta vulgaris) | Varies (often standardized by color intensity) | $80 - $300+ | Prone to degradation with heat, light, and pH changes; provides a red to violet hue. |
Note: Prices are estimates and can vary significantly based on supplier, order volume, and market fluctuations.
Table 2: Stability and Performance Comparison
| Parameter | D&C Red No. 7 | Carmine | Beetroot Extract (Betanin) |
| Light Stability | Good to Excellent | Excellent | Poor to Fair |
| Heat Stability | Excellent | Excellent | Poor to Fair |
| pH Stability | Stable in a wide pH range | Stable in acidic to neutral pH (4-8) | Unstable; color shifts with pH (optimal at pH 4-5) |
| Color Shade | Bright, bluish-red | Deep red to purplish-red | Bright red to bluish-violet |
| Solubility | Insoluble in water; dispersible in oil | Varies by formulation (soluble and insoluble forms available) | Water-soluble |
Experimental Protocols
Light Stability Testing
Objective: To assess the color stability of the colorant when exposed to a standardized light source.
Methodology:
-
Sample Preparation: Prepare a 1% dispersion of the colorant in a suitable vehicle (e.g., castor oil for D&C Red No. 7 and Carmine, deionized water for Beetroot Extract).
-
Application: Apply a uniform film of the dispersion onto a quartz plate.
-
Exposure: Place the quartz plate in a xenon arc weatherometer, which simulates the full spectrum of sunlight. Expose the sample to a total irradiance of 1.2 million lux hours and 200 watt-hours/m² of UVA radiation, following ICH Q1B guidelines.
-
Measurement: Measure the color of the sample before and after exposure using a spectrophotometer. Calculate the color change (ΔEab) using the CIELAB color space. A higher ΔEab value indicates greater color change and lower light stability.
Heat Stability Testing
Objective: To evaluate the colorant's stability under elevated temperature conditions.
Methodology:
-
Sample Preparation: Prepare a 1% dispersion of the colorant in a stable, heat-resistant base (e.g., silicone for oil-dispersible pigments, a buffered aqueous solution for water-soluble extracts).
-
Incubation: Place the samples in a calibrated oven at a constant temperature of 45°C for a period of 12 weeks.
-
Analysis: At weekly intervals, remove a sample and allow it to cool to room temperature. Visually inspect for any changes in color, and quantitatively measure the color using a spectrophotometer to determine the ΔE*ab.
pH Stability Testing
Objective: To determine the effect of pH on the color stability of the colorant.
Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions with pH values ranging from 3 to 9.
-
Sample Preparation: Disperse or dissolve a standardized amount of the colorant in each buffer solution to achieve a final concentration of 0.1%.
-
Observation: Store the solutions in sealed, light-protected containers at room temperature for 24 hours.
-
Measurement: After 24 hours, visually observe any color changes and measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer to identify any shifts in the maximum absorption wavelength (λmax), which would indicate a change in color.
Mandatory Visualization
Conclusion
The choice between D&C Red No. 7 and natural colorants like Carmine and Beetroot Extract is multifaceted. For applications where cost-effectiveness, high stability, and vibrant, consistent color are paramount, D&C Red No. 7 remains a strong contender. However, for formulations targeting the natural and "clean label" market, Carmine offers excellent stability and color performance, albeit at a higher cost and with considerations for its animal origin. Beetroot Extract provides a vegan, natural alternative, but its application is limited by its lower stability to heat, light, and pH, which may necessitate additional formulation strategies to mitigate degradation. Ultimately, the selection process requires a thorough evaluation of the specific product requirements, processing conditions, and target market to determine the most cost-effective and suitable colorant.
A Comparative Guide to Inter-Laboratory Validation of D&C Red No. 7 Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of D&C Red No. 7, a synthetic azo dye used in drugs and cosmetics. The focus is on providing objective performance data and detailed experimental protocols to aid in method selection and validation, particularly in the context of inter-laboratory consistency and regulatory compliance. While a formal, multi-laboratory collaborative study on D&C Red No. 7 quantification is not publicly available, this guide synthesizes validation data from authoritative sources, primarily the U.S. Food and Drug Administration (FDA), to present a robust comparison between modern and traditional analytical techniques.
Introduction to D&C Red No. 7 and Regulatory Context
Comparative Analysis of Quantification Methods
The choice of analytical method can significantly impact the accuracy, precision, and efficiency of D&C Red No. 7 quantification. Below is a summary of the performance characteristics of the leading methods.
Quantitative Performance Data
The following tables summarize the validation parameters for the quantification of impurities and subsidiary colors in D&C Red No. 7 using UPLC and HPLC. This data is derived from studies conducted by the U.S. FDA and provides a strong basis for comparing the methods' capabilities.[3][4]
Table 1: Performance Characteristics of UPLC and HPLC for Impurity Analysis in D&C Red No. 7
| Parameter | UPLC | HPLC | Notes |
| Linearity (R²) (average) | 0.9994 | > 0.999 | Both methods demonstrate excellent linearity. |
| Recovery (%) | 96 - 106 | 90 - 105 | UPLC shows slightly better and more consistent recovery. |
| Limit of Detection (LOD) (%) | 0.0014 - 0.0061 | 0.002 - 0.02 | UPLC offers a lower limit of detection, indicating higher sensitivity. |
| Limit of Quantification (LOQ) (%) | 0.0047 - 0.020 | 0.02 - 0.1 | UPLC can reliably quantify smaller amounts of impurities. |
| Precision (RSD at spec. levels) (%) | 0.67 - 5.79 | 0.7 - 22.7 | UPLC demonstrates significantly better precision. |
| Analysis Time | ~4-7 minutes | ~50 minutes | UPLC provides a much faster analysis. |
Table 2: Comparison of UV-Visible Spectrophotometry
| Parameter | UV-Visible Spectrophotometry | Notes |
| Linearity (R²) | Generally > 0.99, but matrix dependent | Adherence to Beer's Law is crucial. |
| Recovery (%) | Highly variable, susceptible to matrix interference | Prone to interference from other absorbing species. |
| Limit of Detection (LOD) | Lower sensitivity compared to chromatographic methods | Not suitable for trace impurity analysis. |
| Limit of Quantification (LOQ) | Higher than chromatographic methods | Less precise for low concentrations. |
| Precision (RSD) (%) | Typically higher RSDs due to lower specificity | Reproducibility can be a challenge. |
| Analysis Time | Very fast per sample | Sample preparation can be extensive for complex matrices. |
Historically, spectrophotometry was used for analyzing ether-soluble matter in D&C Red No. 7.[6] However, due to its lack of specificity, it has been largely superseded by chromatographic techniques for impurity analysis.[6][7] Spectrophotometry is still useful for rapid, high-level concentration checks in simple, well-characterized solutions.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results and for validation across different laboratories.
UPLC/HPLC Method for Impurity Quantification
This protocol is based on the methods developed by the FDA for the batch certification of D&C Red No. 7.[3][4]
a. Sample Preparation:
-
Accurately weigh a sample of D&C Red No. 7.
-
Dissolve the sample in a suitable solvent. A basic solution of a chelating agent like EDTA in N,N'-dimethylformamide can be used to facilitate the dissolution of the color additive.[5][8]
-
Dilute the solution to a known volume to achieve the desired concentration for analysis.
-
Filter the solution through a 0.2 µm or 0.45 µm filter prior to injection.
b. Chromatographic Conditions:
-
Instrument: An ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector.
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous buffer (e.g., ammonium acetate or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[2][3]
-
Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min for UPLC and 0.8-1.5 mL/min for HPLC.
-
Detection: The PDA detector is set to monitor multiple wavelengths corresponding to the absorbance maxima of D&C Red No. 7 and its potential impurities.
-
Quantification: External calibration curves are generated using certified reference standards for each analyte.[3]
UV-Visible Spectrophotometry Method for Assay
This is a general protocol for determining the total dye content.
a. Sample Preparation:
-
Accurately weigh a sample of D&C Red No. 7 and dissolve it in a suitable solvent (e.g., methanol or a buffered aqueous solution) in a volumetric flask.
-
Prepare a series of dilutions of the stock solution to fall within the linear range of the spectrophotometer.
-
Prepare a blank solution containing only the solvent.
b. Spectrophotometric Measurement:
-
Instrument: A calibrated UV-Visible spectrophotometer.
-
Measurement: Measure the absorbance of the sample solutions against the blank at the wavelength of maximum absorbance (λmax) for D&C Red No. 7.
-
Quantification: Create a calibration curve by plotting the absorbance of standard solutions of known concentrations versus their concentrations. Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described analytical methods.
Caption: UPLC/HPLC experimental workflow for D&C Red No. 7 analysis.
Caption: UV-Visible Spectrophotometry experimental workflow.
Conclusion and Recommendations
For the comprehensive analysis of D&C Red No. 7, including the quantification of impurities and subsidiary colors, UPLC and HPLC methods are demonstrably superior to UV-Visible Spectrophotometry.
-
UPLC is the recommended method for routine quality control and batch certification due to its high sensitivity, precision, and significantly faster analysis times.[3][4] This leads to higher throughput and reduced solvent consumption, making it a more cost-effective and environmentally friendly option in the long run.
-
UV-Visible Spectrophotometry should be limited to non-specific assays of total dye content in simple matrices where interfering substances are not present. It is not suitable for the detailed impurity profiling required for regulatory submission.
To ensure inter-laboratory consistency, it is critical that all participating laboratories utilize the same detailed, validated protocol, including identical sample preparation procedures, column chemistry, mobile phase composition, and certified reference standards. While a formal inter-laboratory study for D&C Red No. 7 is not documented in the public domain, the adoption of the well-validated FDA methods provides the strongest foundation for achieving reproducible results across different facilities.
References
- 1. iacmcolor.org [iacmcolor.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Federal Register :: D&C Red No. 6 and D&C Red No. 7; Change in Specification [federalregister.gov]
- 7. fda.gov [fda.gov]
- 8. Identification and quantification of the decarboxylated analogue of Pigments Red 57 and 57:1 in the color additives D&C Red No. 6, D&C Red No. 7, and their lakes, using a chelating agent and UHPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
